5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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属性
IUPAC Name |
5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKLZRRWLERHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-36-2 | |
| Record name | 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
An In-depth Technical Guide:
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The molecule combines two pharmacologically relevant scaffolds: 2-aminopyridine and a substituted piperazine. Such structures are recognized as "privileged" in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases.[1][2] This document presents a robust and efficient synthetic route centered on the Buchwald-Hartwig amination, offering a rationale-driven explanation for the methodological choices. Furthermore, it establishes a comprehensive analytical workflow for structural verification and purity assessment, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical entity.
Introduction: The Strategic Importance of the Aminopyridine-Piperazine Scaffold
In the landscape of modern medicinal chemistry, the strategic assembly of molecular building blocks is paramount. The title compound, this compound, is a prime example of a molecule designed with purpose, integrating two scaffolds renowned for their favorable pharmacological properties.
The 2-Aminopyridine Moiety in Drug Design
The 2-aminopyridine core is a foundational element in a multitude of approved therapeutics and clinical candidates.[2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as protein kinases. This moiety is a key component in drugs developed for oncology, inflammation, and infectious diseases.[2]
The Piperazine Ring: A "Privileged" Pharmacophore
The piperazine ring is considered a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1] Its inclusion can significantly enhance a compound's pharmacokinetic profile by improving aqueous solubility and bioavailability. The two nitrogen atoms offer flexible points for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and metabolic stability.[1][3] The N-isopropyl substitution on the piperazine ring in the target molecule is a strategic choice to increase lipophilicity and potentially modulate interactions with target proteins.
Rationale for the Target Molecule
The combination of these two scaffolds results in a molecule that is not only a potential therapeutic agent in its own right but also a crucial intermediate for the synthesis of more complex drug candidates.[4][5] Its structure serves as a versatile platform for building chemical libraries aimed at discovering novel treatments for a variety of human diseases.
Synthetic Strategy: A Rationale-Driven Approach
The efficient construction of the C-N bond between the pyridine and piperazine rings is the central challenge in synthesizing the target molecule. While classical methods like nucleophilic aromatic substitution (SₙAr) exist, they are often limited by harsh conditions and poor substrate scope, particularly with electron-rich aminopyridines.[6]
Retrosynthetic Analysis and Selection of the Key Reaction
A retrosynthetic analysis of this compound points to a disconnection at the pyridine-piperazine C-N bond. This suggests a cross-coupling strategy as the most effective forward-synthetic approach.
The Buchwald-Hartwig Amination: A Mechanistic and Practical Justification
The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for forming aryl C-N bonds.[7] This reaction is exceptionally versatile, tolerating a wide array of functional groups and operating under relatively mild conditions.[6][8] Its mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] We have selected this method for its high efficiency and reliability in coupling aryl halides with amines, which is precisely the transformation required.
The key to a successful Buchwald-Hartwig reaction lies in the choice of a palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base.[9][10] This combination facilitates the crucial reductive elimination step and ensures high catalyst turnover.
Synthetic Pathway Diagram
Caption: Proposed synthetic route via Buchwald-Hartwig amination.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis
-
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
1-Isopropylpiperazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry, oven-baked reaction vessel, add 5-bromo-2-aminopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). This step is critical to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Add anhydrous toluene via syringe, followed by 1-isopropylpiperazine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure this compound.
-
Comprehensive Characterization: A Multi-Technique Validation Workflow
A rigorous characterization process is essential to confirm the identity, structure, and purity of the synthesized compound. Our self-validating protocol employs a combination of spectroscopic and chromatographic techniques.
Characterization Workflow Diagram
Caption: A multi-technique workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Predicted chemical shifts are based on analogous structures and standard values.[11][12] The sample should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Pyridine H-6 | 7.8 - 7.9 | d | ~2.5 | 1H | Aromatic |
| Pyridine H-4 | 7.2 - 7.3 | dd | ~8.5, 2.5 | 1H | Aromatic |
| Pyridine H-3 | 6.5 - 6.6 | d | ~8.5 | 1H | Aromatic |
| -NH₂ | 4.5 - 5.5 | br s | - | 2H | Amine |
| Piperazine H | 3.0 - 3.2 | m | - | 4H | -N-CH₂- |
| Isopropyl -CH | 2.7 - 2.9 | septet | ~6.5 | 1H | Isopropyl CH |
| Piperazine H | 2.6 - 2.8 | m | - | 4H | -N-CH₂- |
| Isopropyl -CH₃ | 1.0 - 1.1 | d | ~6.5 | 6H | Isopropyl CH₃ |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Pyridine C-2 | 158 - 160 | C-NH₂ |
| Pyridine C-5 | 148 - 150 | C-N(piperazine) |
| Pyridine C-6 | 135 - 137 | Aromatic CH |
| Pyridine C-4 | 125 - 127 | Aromatic CH |
| Pyridine C-3 | 108 - 110 | Aromatic CH |
| Isopropyl -CH | 52 - 54 | Isopropyl CH |
| Piperazine -CH₂ | 48 - 50 | -N-CH₂- |
| Piperazine -CH₂ | 45 - 47 | -N-CH₂- |
| Isopropyl -CH₃ | 18 - 20 | Isopropyl CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄ |
| Exact Mass | 220.17 |
| Predicted m/z [M+H]⁺ | 221.18 |
| Predicted Key Fragments | Proposed Structure |
| m/z ~178 | [M+H - C₃H₇]⁺ (Loss of isopropyl group) |
| m/z ~122 | [Aminopyridine-piperazine fragment] |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A successful synthesis should yield a product with >95% purity.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at 254 nm.
-
Result: A single major peak in the chromatogram indicates a high-purity sample.
-
Summary of Physicochemical Properties
Table 4: Summary of Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₄ | - |
| Molecular Weight | 220.31 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Appearance | Off-white to pale yellow solid | Predicted |
Conclusion and Future Outlook
This guide has detailed a robust and reproducible methodology for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The presented multi-technique characterization workflow provides a clear and definitive path for structural verification and purity assessment, ensuring the quality of the material for subsequent applications.
The strategic combination of the 2-aminopyridine and N-isopropylpiperazine scaffolds makes this compound a highly valuable building block. It is well-suited for inclusion in drug discovery screening libraries and as a key intermediate for the synthesis of targeted therapies in oncology, neuroscience, and infectious disease research. The principles and protocols outlined herein offer a solid foundation for researchers and scientists working to develop the next generation of innovative therapeutics.
References
- 1. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, a key chemical intermediate in contemporary pharmaceutical research and development. Drawing upon available chemical data and established principles of organic chemistry, this document elucidates the compound's properties, synthesis, and potential applications, with a focus on empowering researchers in their drug discovery endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound is a heterocyclic compound featuring a 2-aminopyridine moiety linked to an N-isopropylpiperazine group at the 5-position. This structural arrangement imparts a unique combination of properties that are highly desirable in medicinal chemistry.
Structural and General Data
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 866620-36-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₀N₄ | [1][2] |
| Molecular Weight | 220.31 g/mol | [1][2][5] |
| Physical Form | Expected to be a solid, potentially a light brown to orange powder. | [2] |
| IUPAC Name | This compound | N/A |
Predicted Physicochemical Characteristics
-
Melting Point: A definitive melting point has not been published. However, the closely related compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-49-6), has a reported melting point of 148-150°C. It is reasonable to expect the isopropyl derivative to have a comparable, though not identical, melting point.
-
Boiling Point: Due to its relatively high molecular weight and polar nature, the boiling point is expected to be high, likely requiring vacuum distillation to prevent decomposition.
-
Solubility: The presence of the basic nitrogen atoms in the piperazine and pyridine rings suggests that the compound will be soluble in acidic aqueous solutions. It is also anticipated to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, as with many amines, it may be sensitive to strong oxidizing agents.
Spectroscopic Characterization: A Predicted Profile
Detailed experimental spectroscopic data for this compound is not widely published. However, a predictive analysis based on established principles of NMR spectroscopy can provide valuable insights for its identification and characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the piperazine ring, and the isopropyl group.
-
Pyridine Ring Protons: The three protons on the pyridine ring will likely appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at C6 (adjacent to the amino group) would likely be the most upfield, while the proton at C2 would be a singlet. The proton at C4 would show coupling to the proton at C3.
-
Piperazine Ring Protons: The eight protons on the piperazine ring would likely appear as two multiplets in the region of δ 2.5-3.5 ppm. The four protons adjacent to the pyridine ring may be shifted slightly downfield compared to the four protons adjacent to the isopropyl group.
-
Isopropyl Group Protons: This group will present as a septet for the single methine proton (CH) and a doublet for the six methyl protons (CH₃), a characteristic pattern for an isopropyl group. The septet would likely appear around δ 2.7-3.0 ppm, and the doublet around δ 1.0-1.2 ppm.
-
Amino Group Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) and the carbon attached to the piperazine ring (C5) will be significantly influenced by these substituents.
-
Piperazine Ring Carbons: The four carbon atoms of the piperazine ring will likely resonate in the range of δ 45-55 ppm.
-
Isopropyl Group Carbons: The methine carbon will appear around δ 50-60 ppm, while the two equivalent methyl carbons will give a single signal around δ 18-22 ppm.
Synthesis Strategies: Building the Core Scaffold
The synthesis of this compound can be approached through several established synthetic methodologies. The most logical strategies involve the formation of the C-N bond between the pyridine ring and the piperazine moiety.
Buchwald-Hartwig Amination
A highly effective method for forming aryl-amine bonds is the Palladium-catalyzed Buchwald-Hartwig amination.[6][7] This reaction would involve the coupling of a 5-halopyridin-2-amine (e.g., 5-bromo- or 5-chloropyridin-2-amine) with 1-isopropylpiperazine.
Conceptual Workflow:
Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Hypothetical):
-
To an oven-dried Schlenk tube, add 5-bromopyridin-2-amine (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).
-
Add a strong base, such as sodium tert-butoxide (1.4 mmol).
-
Seal the tube and purge with an inert gas (e.g., argon or nitrogen).
-
Add 1-isopropylpiperazine (1.2 mmol) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Nucleophilic Aromatic Substitution (SₙAr)
Another viable synthetic route is through a nucleophilic aromatic substitution (SₙAr) reaction.[8][9][10] This would typically involve reacting a pyridine ring activated with a strong electron-withdrawing group (e.g., a nitro group) at a position ortho or para to a leaving group (e.g., a halogen).
Conceptual Workflow:
Figure 2: Conceptual workflow for the Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol (Hypothetical):
-
In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add 1-isopropylpiperazine (1.2-1.5 mmol) to the solution.
-
Add a base, such as potassium carbonate or triethylamine, to act as a proton scavenger.
-
Heat the reaction mixture, typically at temperatures ranging from 100 to 150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity and Potential for Further Functionalization
The 2-aminopyridine scaffold is a versatile platform for further chemical modifications. The primary amino group can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of alkyl groups on the amino nitrogen.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles.
-
Coupling Reactions: The amino group can direct ortho-lithiation, allowing for the introduction of substituents at the C3 position.
The piperazine moiety also offers a site for further derivatization at the secondary amine, although in this case, it is already substituted with an isopropyl group.
Applications in Drug Discovery and Medicinal Chemistry
The 5-(4-substituted-piperazin-1-yl)pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active molecules. The piperazine ring often improves the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability. The 2-aminopyridine moiety is a key pharmacophore in many drugs, known to participate in hydrogen bonding interactions with biological targets.
This particular compound, this compound, is a known intermediate in the synthesis of several kinase inhibitors, including the CDK4/6 inhibitor Palbociclib , which is used in the treatment of certain types of breast cancer.[1][11] Its role as a key building block underscores its importance in the pharmaceutical industry.
The broader class of piperazine-substituted pyridines has been investigated for a wide range of biological activities, including:
-
Anticancer
-
Antiviral
-
Antibacterial
-
Central Nervous System (CNS) activity
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Ingestion: Seek immediate medical attention.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of kinase inhibitors. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to well-characterized molecules allows for a confident prediction of its properties and reactivity. The synthetic routes outlined in this guide, based on robust and widely used chemical transformations, provide a solid foundation for its preparation in a laboratory setting. As research in targeted therapies continues to expand, the demand for such key building blocks is likely to increase, further solidifying the importance of a thorough understanding of their chemistry.
References
- 1. aablocks.com [aablocks.com]
- 2. CAS: 866620-36-2 | CymitQuimica [cymitquimica.com]
- 3. This compound | 866620-36-2 [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
"5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Privileged Scaffold for Kinase Inhibition
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. While direct studies on this specific molecule are limited, its structural architecture, combining a 2-aminopyridine core with a piperazine moiety, positions it as a highly valuable scaffold in modern drug discovery. By examining the extensive research on its close analogs and derivatives, particularly potent and selective kinase inhibitors, we can elucidate its most probable biological targets and signaling pathways. This document synthesizes data from preclinical research to detail the foundational role of this compound as a building block for targeted therapeutics, with a primary focus on the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a cornerstone of contemporary cancer therapy. We will explore the key structural pharmacophores, the resulting mechanism of cell cycle arrest, and the standard experimental protocols required to validate this activity.
Introduction: Deconstructing a Privileged Pharmacological Scaffold
This compound is best understood not as an end-product therapeutic, but as a key intermediate and foundational scaffold for the synthesis of highly specific and potent drug candidates.[1] Its structure is a deliberate convergence of two "privileged" chemical moieties, each contributing distinct and advantageous properties for drug design.
-
The 2-Aminopyridine Core: This moiety is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors.[2][3] The nitrogen atom of the pyridine ring and the exocyclic amino group act as critical hydrogen bond acceptors and donors, respectively. This arrangement allows for high-affinity binding to the ATP-binding pocket of many kinases, effectively competing with the endogenous ATP and inhibiting enzyme activity.[4] The specific substitution pattern dictates the kinase selectivity.
-
The Piperazine Ring: The piperazine group is a versatile scaffold frequently incorporated into pharmaceuticals to optimize pharmacokinetic properties.[5][6] Its basic nitrogen atoms can be protonated at physiological pH, which generally enhances aqueous solubility. This feature is crucial for oral bioavailability. Furthermore, the piperazine ring provides a synthetically tractable handle for introducing various substituents, allowing for fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]
Given that numerous 2-aminopyridine derivatives containing a piperazine substituent have been developed as potent anticancer agents, the primary mechanistic hypothesis for compounds derived from this scaffold is the inhibition of protein kinases involved in cell cycle regulation.[9][10]
Primary Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Axis
The most prominent and clinically validated mechanism for this structural class is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2] These enzymes are central regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[9]
The Role of CDK4/6 in Cell Cycle Progression
In response to mitogenic signals, cells upregulate the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins form active complexes with CDK4 and CDK6. The primary substrate for these active kinase complexes is the Retinoblastoma tumor suppressor protein (Rb).[11]
-
Rb Phosphorylation: The CDK4/6-Cyclin D complex phosphorylates Rb.
-
E2F Release: Hyperphosphorylated Rb undergoes a conformational change, causing it to release the E2F transcription factor to which it was bound.[11]
-
G1-S Transition: Free E2F then activates the transcription of genes required for DNA replication and progression into the S phase.
In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is aberrantly activated, leading to uncontrolled cell proliferation.[12]
Molecular Inhibition by 2-Aminopyridine Derivatives
Compounds built upon the this compound scaffold function as ATP-competitive inhibitors of CDK4/6.[11] The 2-aminopyridine core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the substituted piperazine moiety typically extends into a solvent-exposed region, allowing for modifications that enhance potency and selectivity.[2]
By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains tightly bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, resulting in a cell cycle arrest at the G1 checkpoint.[9] This effect is primarily cytostatic, meaning it stops cell division rather than inducing immediate cell death.[11]
Experimental Validation Protocols
A series of well-established assays are required to confirm the mechanism of action for any putative CDK4/6 inhibitor derived from this scaffold.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK4/Cyclin D and CDK6/Cyclin D complexes.
Protocol: ADP-Glo™ Luminescent Kinase Assay
-
Plate Preparation: Dispense 1 µL of the test compound (serially diluted in DMSO) or DMSO vehicle control into the wells of a 384-well low-volume plate.
-
Enzyme Addition: Add 2 µL of purified recombinant CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA).[13]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture containing a suitable Rb-derived peptide substrate and ATP (concentration near the Km for the enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound Class | Target | Representative IC50 (nM) |
| 2-Aminopyridine Derivative | CDK4/Cyclin D1 | 22 |
| 2-Aminopyridine Derivative | CDK6/Cyclin D1 | 10 |
| Table 1: Representative quantitative data for optimized 2-aminopyridine-based CDK4/6 inhibitors, demonstrating potent enzymatic inhibition. Data extracted from Yuan et al., 2022.[14] |
Cell-Based Proliferation and Target Engagement Assays
These assays confirm that the compound's enzymatic activity translates into a functional effect in cancer cells.
Protocol: Western Blot for Rb Phosphorylation
-
Cell Culture & Treatment: Seed a CDK4/6-dependent cancer cell line (e.g., MCF-7, Colo-205) and treat with increasing concentrations of the test compound for 24 hours.[15]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phospho-Rb signal relative to total Rb indicates successful target engagement.[15]
Cell Cycle Analysis
Flow cytometry is the gold standard for demonstrating the G1 arrest induced by CDK4/6 inhibitors.
Protocol: Propidium Iodide Staining for DNA Content
-
Cell Preparation: Culture cells (e.g., 1 x 10^6) and treat with the test compound or vehicle for 24-48 hours.
-
Harvesting: Harvest cells (including supernatant for non-adherent cells), wash with cold PBS, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[17]
-
Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[16][18] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. The resulting histogram will show distinct peaks for cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[19][20] A successful CDK4/6 inhibitor will show a significant increase in the percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks compared to the vehicle control.
Conclusion and Future Directions
The this compound molecule is a quintessential example of a privileged scaffold in medicinal chemistry. While it is not an active drug itself, its structural components strongly predict that its derivatives will function as ATP-competitive kinase inhibitors. The overwhelming evidence from analogous compounds points to the CDK4/6-Rb pathway as the primary target, leading to a G1 cell cycle arrest. The experimental protocols detailed herein provide a robust, self-validating framework for confirming this mechanism of action for any novel compound synthesized from this core structure.
Future research leveraging this scaffold may explore modifications to the piperazine ring to develop inhibitors with altered kinase selectivity profiles (e.g., targeting other CDKs or kinases like JAK2 or CHK2) or to create bifunctional molecules such as PROTACs for targeted protein degradation, representing the next frontier in targeted therapy.[4][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. breastcancer.org [breastcancer.org]
- 13. promega.jp [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. The 2-aminopyridine moiety, particularly when functionalized with a piperazine ring at the 5-position, represents one such "privileged scaffold," consistently appearing in a multitude of clinically relevant kinase inhibitors. This technical guide delves into the core biological activities associated with the chemical entity 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS No. 866620-36-2). While this specific molecule is primarily documented as a drug intermediate, its structural features strongly suggest a significant, inherent biological potential, particularly in the realm of oncology.[1][2][3]
This document will provide an in-depth analysis of the likely biological targets and mechanisms of action of this compound, drawing upon robust data from its close structural analogs and the final drug products they help create. We will explore the structure-activity relationships that govern the therapeutic efficacy of this chemical class and present detailed experimental protocols for researchers seeking to validate and expand upon these findings.
The Kinase Inhibitor Hypothesis: Targeting the Cell Cycle Engine
The core structure of this compound is a recurring motif in a class of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[4] These serine/threonine kinases are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of numerous cancers. The 2-aminopyridine component typically forms crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the piperazine group and its substituents extend into a hydrophobic pocket, contributing to both potency and selectivity.[5][6]
Analogs such as 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are critical building blocks for the synthesis of Abemaciclib, a potent and selective CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[4][7] The isopropyl group on our topic compound, compared to the ethyl or methyl groups on its analogs, likely modulates its lipophilicity and steric profile, which in turn would fine-tune its binding affinity and pharmacokinetic properties.[5]
Mechanism of Action: Inducing G1 Cell Cycle Arrest
The hypothesized mechanism of action for this compound, acting as a CDK4/6 inhibitor, is the prevention of the phosphorylation of the Retinoblastoma protein (pRb). In a normal cell cycle, CDK4 and CDK6, in complex with Cyclin D, phosphorylate pRb. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.
By competitively inhibiting the ATP-binding site of CDK4/6, compounds based on the 2-amino-5-(piperazin-1-yl)pyridine scaffold prevent pRb phosphorylation. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F halts the cell cycle in the G1 phase, thereby preventing the proliferation of cancer cells.[8]
Below is a diagram illustrating this proposed signaling pathway and the point of inhibition.
Caption: Proposed mechanism of action via CDK4/6 inhibition.
Quantitative Analysis of Structurally Related Compounds
To contextualize the potential potency of this compound, it is instructive to examine the inhibitory activities of its close analogs and the more complex molecules derived from them. The following table summarizes publicly available data on related CDK inhibitors.
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| Abemaciclib (derived from ethyl analog) | CDK4 / CDK6 | 2 / 10 | MCF-7 (Breast) | G1 Arrest | [4] |
| PD-0332991 (Palbociclib) | CDK4 / CDK6 | 11 / 15 | Multiple | G1 Arrest | [8] |
| Analog 10d (from a related series) | CDK4 / CDK6 | 7.4 / 0.9 | - | Potent Inhibition | [6] |
| Compound 7x (pyridopyrimidine scaffold) | CDK4 | 3.87 | - | Potent Inhibition | [8] |
This table is illustrative and compiles data from different studies on related, but not identical, chemical series.
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a series of well-established assays should be performed. The following protocols provide a validated workflow for characterizing putative kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of target kinases (e.g., CDK4/Cyclin D1 and CDK6/Cyclin D1).
Methodology:
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes.
-
Substrate: Retinoblastoma protein (pRb) fragment.
-
ATP (Adenosine triphosphate).
-
Test Compound: this compound, dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
In a 384-well plate, add the kinase, substrate (pRb), and assay buffer.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent as per the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines known to be dependent on CDK4/6 activity (e.g., MCF-7, a pRb-positive breast cancer cell line).
Methodology:
-
Reagents and Materials:
-
MCF-7 human breast cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test Compound: this compound, dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or Resazurin-based assays).
-
96-well clear-bottom, white-walled microplates.
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indiamart.com [indiamart.com]
- 3. 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | 866620-36-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]
- 6. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]
- 8. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine-Piperazine Scaffold as a Privileged Structure in Targeting VEGFR-2 Mediated Cancer Cell Signaling: A Technical Guide
Introduction: The Rationale for Targeting Angiogenesis and the Emergence of the Pyridine-Piperazine Scaffold
The relentless proliferation of cancer cells is intrinsically linked to their ability to induce the formation of new blood vessels, a process known as angiogenesis.[1][2] This neovascularization provides tumors with the necessary oxygen and nutrients to sustain their rapid growth and facilitates metastatic dissemination to distant organs.[1] A pivotal regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with the VEGF Receptor 2 (VEGFR-2) being the primary mediator of the angiogenic signal in endothelial cells.[3][4] Consequently, VEGFR-2 has emerged as a critical therapeutic target in oncology.[3][5]
In the landscape of small molecule kinase inhibitors, the pyridine-piperazine scaffold has garnered significant attention for its potential to selectively and potently inhibit VEGFR-2. While the specific compound 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a novel entity within this class, its structural motifs are characteristic of a promising class of anti-cancer agents. This technical guide will delve into the core principles of VEGFR-2 signaling in cancer, leveraging data from structurally related pyridine-piperazine derivatives to elucidate the potential mechanism of action and provide a comprehensive framework for the pre-clinical evaluation of compounds like this compound.
The VEGFR-2 Signaling Cascade: A Central Hub in Tumor Angiogenesis
VEGF-A, a potent pro-angiogenic factor frequently secreted by tumor cells in response to hypoxic conditions, initiates the signaling cascade by binding to VEGFR-2 on the surface of vascular endothelial cells.[6][7] This ligand-receptor interaction induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, triggering a cascade of downstream signaling events that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8]
The key downstream pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-MAPK/ERK Pathway: This pathway is a major driver of endothelial cell proliferation.[7][8]
-
The PI3K/Akt Pathway: This cascade is crucial for promoting endothelial cell survival and preventing apoptosis.[8][9]
-
The FAK/p38 MAPK Pathway: This pathway is intimately involved in regulating endothelial cell migration and the cytoskeletal rearrangements necessary for the formation of new vascular structures.[7][10]
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Mechanism of Action of Pyridine-Piperazine Based VEGFR-2 Inhibitors
Based on extensive research into this class of compounds, the primary mechanism of action for pyridine-piperazine derivatives is competitive inhibition of ATP binding to the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This leads to a potent anti-angiogenic effect, characterized by the inhibition of endothelial cell proliferation, migration, and survival.
Pre-clinical Evaluation Workflow for Novel Pyridine-Piperazine Derivatives
A robust and systematic approach is essential for the pre-clinical evaluation of novel VEGFR-2 inhibitors. The following workflow outlines the key in vitro assays to characterize the biological activity of compounds such as this compound.
Caption: A typical pre-clinical in vitro evaluation workflow.
Quantitative Analysis of Structurally Related Pyridine-Piperazine Derivatives
To provide a tangible context for the potential efficacy of this compound, the following table summarizes the in vitro activity of structurally related pyridine-piperazine compounds against VEGFR-2 and various cancer cell lines, as reported in the scientific literature.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound A | VEGFR-2 | 66 | Tel-VEGFR2-BaF3 | 0.15 | [11] |
| Compound B | VEGFR-2 | 53.65 | HCT-116 | - | [12] |
| Compound C | VEGFR-2 | 90 | - | - | [13] |
| Compound D | VEGFR-2 | 60.83 | HCT-116 | 9.3 | [12] |
| Compound E | VEGFR-2 | 63.61 | HepG-2 | 7.8 | [12] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2. The assay typically measures the phosphorylation of a substrate peptide by the kinase using methods such as ELISA or radiometric detection.[12]
Protocol:
-
Prepare a reaction buffer containing ATP and a suitable kinase substrate.
-
Add recombinant human VEGFR-2 enzyme to the buffer.
-
Introduce serial dilutions of the test compound (e.g., this compound) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Protocol:
-
Seed cancer cells (e.g., HUVEC, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[14]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[17]
Protocol:
-
Treat cancer cells with the test compound at its GI50 concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[18]
-
Incubate the cells in the dark for 15 minutes at room temperature.[19]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[20]
Protocol:
-
Treat cancer cells with the test compound at its GI50 concentration for a relevant time period (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol.[21]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to eliminate RNA-associated fluorescence.[21]
-
Stain the cells with a solution containing Propidium Iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Principle: Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for confirming the on-target effect of the inhibitor on the VEGFR-2 signaling pathway.[22][23]
Protocol:
-
Treat cells with the test compound for a short duration (e.g., 15-60 minutes) to observe changes in protein phosphorylation.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total VEGFR-2, phosphorylated VEGFR-2 (p-VEGFR-2), and key downstream effectors (e.g., p-Akt, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The pyridine-piperazine scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics targeting the VEGFR-2 signaling pathway. The in-depth technical guide provided herein offers a comprehensive framework for the systematic evaluation of new chemical entities such as this compound. By employing the described experimental workflows and assays, researchers can thoroughly characterize the compound's mechanism of action, potency, and cellular effects. Future investigations should focus on in vivo efficacy studies in relevant animal models of cancer to translate these promising in vitro findings into potential clinical applications.
References
- 1. Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Role of angiogenesis in the pathogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Privileged Scaffold for Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Primarily utilized as a key intermediate, this compound serves as a foundational scaffold for the development of potent and selective kinase inhibitors, most notably in the synthesis of the CDK4/6 inhibitor Palbociclib. This document will delve into the rationale behind its molecular design, strategies for the synthesis of its structural analogs and derivatives, detailed experimental protocols, and an exploration of its established and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Strategic Importance of the 2-Amino-5-(piperazin-1-yl)pyridine Scaffold
The quest for targeted therapies in oncology and other disease areas has placed a premium on molecular scaffolds that offer a combination of synthetic accessibility, favorable pharmacokinetic properties, and the ability to engage with specific biological targets. The 2-amino-5-(piperazin-1-yl)pyridine core, exemplified by this compound, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its value lies in the synergistic combination of its two key components: the 2-aminopyridine moiety and the piperazine ring.
The 2-aminopyridine fragment is a versatile pharmacophore known to participate in a wide array of biological interactions and is present in numerous approved drugs.[2] It can act as a hydrogen bond donor and acceptor, crucial for binding to the hinge region of many protein kinases. The piperazine ring , a six-membered heterocycle with two nitrogen atoms, is another mainstay in medicinal chemistry.[1] Its presence can enhance aqueous solubility and bioavailability.[1] The secondary amine of the piperazine provides a convenient handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic profiles.[1]
The subject of this guide, this compound, combines these features with an N-isopropyl group on the piperazine ring. This specific substitution pattern is critical in the context of its most prominent application: as a precursor to the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib (Ibrance®).[1][3][4]
Rationale for Analog and Derivative Design
The design of structural analogs and derivatives of this compound is primarily driven by its role as a key building block for more complex active pharmaceutical ingredients (APIs). The main strategies for modification can be categorized by the component of the molecule being altered.
Modification of the N-Alkyl Substituent on the Piperazine Ring
The N-alkyl group on the piperazine ring plays a significant role in modulating the physicochemical properties and biological activity of the final compound.
-
Rationale for Isopropyl Group: The isopropyl group provides a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity for the target protein.
-
Bioisosteric Replacement: A common strategy in medicinal chemistry is the use of bioisosteres—functional groups with similar physical or chemical properties that can produce comparable biological effects. For the isopropyl group, potential bioisosteric replacements could include a cyclopropyl group, which offers a similar size but different conformational rigidity, or other small alkyl groups like ethyl or methyl. The choice of substituent can impact metabolic stability and off-target effects.
Functionalization of the 2-Amino Group of the Pyridine Ring
The 2-amino group is a key point of attachment for building out the final drug molecule. In the synthesis of kinase inhibitors, this amine is often coupled with a pyrimidine or a related heterocyclic ring system. The nature of this coupling partner is a primary determinant of the final compound's target specificity and potency. For instance, in the synthesis of Palbociclib, this amine is reacted with a 2-chloropyrimidine derivative.[5]
Substitution on the Pyridine Ring
While less common for this specific intermediate, substitution on the pyridine ring itself can be a viable strategy for modulating electronic properties and creating additional points of interaction with the target protein. Electron-withdrawing or electron-donating groups can be introduced to fine-tune the pKa of the pyridine nitrogen and the 2-amino group, which can in turn affect binding affinity.
Synthesis of this compound and its Analogs
The synthesis of the title compound and its analogs typically follows a multi-step pathway, which can be adapted to introduce desired modifications. A general and robust synthetic approach is outlined below, based on procedures described in the patent literature for related compounds.[6][7]
General Synthetic Workflow
The overall synthetic strategy involves the coupling of a substituted piperazine with a functionalized pyridine ring, followed by the reduction of a nitro group to the desired 2-amino functionality.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example adapted from methodologies for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate A)
This initial step involves the protection of one of the piperazine nitrogens to ensure selective reaction at the other nitrogen.
-
Reaction: A mixture of 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Intermediate A.
Step 2: Reduction of the Nitro Group to form tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate B)
-
Reaction: Intermediate A is dissolved in a suitable solvent (e.g., ethanol or methanol), and a reducing agent is added. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction using reagents like iron powder in acetic acid or stannous chloride.[6] The use of an inorganic salt like ammonium chloride can help suppress the formation of azo impurities.[6]
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst (if applicable), and the solvent is evaporated. The residue is then purified, often by recrystallization or column chromatography, to give Intermediate B.[7]
Step 3: N-Alkylation of the Piperazine Ring (for analogs)
For synthesizing analogs with different N-alkyl groups, reductive amination can be performed on the deprotected piperazine.
-
Reaction: Intermediate B is first deprotected to remove the BOC group, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. The resulting secondary amine is then reacted with an aldehyde or ketone (e.g., acetone for the isopropyl group) in the presence of a reducing agent like sodium triacetoxyborohydride.
Step 4: Deprotection to Yield 5-(Piperazin-1-yl)pyridin-2-amine (Key Intermediate for Palbociclib)
-
Reaction: Intermediate B is treated with a strong acid, such as concentrated hydrochloric acid, in a solvent like methanol.[1] The mixture is heated to facilitate the removal of the tert-butoxycarbonyl (BOC) protecting group.
-
Work-up and Isolation: The reaction mixture is cooled, and the product often crystallizes out as the hydrochloride salt. The solid is collected by filtration, washed, and dried.[1] This intermediate is a direct precursor for the synthesis of Palbociclib.[3][8]
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations for 5-(4-Alkylpiperazin-1-yl)pyridin-2-amine Derivatives |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the piperazine ring, the N-alkyl group, and the amino group. The chemical shifts and coupling patterns will be characteristic of the specific structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Note: Specific spectral data for the title compound is not widely published in peer-reviewed journals but can be found in the supplementary information of some patents and chemical supplier databases.[9][10]
Biological Activity and Therapeutic Applications
As previously mentioned, this compound and its close analogs are primarily valued as intermediates in the synthesis of kinase inhibitors.
Role in the Synthesis of CDK Inhibitors
The most prominent application of this scaffold is in the synthesis of Palbociclib, a highly selective inhibitor of CDK4 and CDK6.[3][4] In this context, the 2-amino group of the pyridine ring is coupled with a 2-chloro-5-acetyl-4,6-dimethylpyrimidine moiety to form the final drug molecule. The 5-(piperazin-1-yl)pyridin-2-ylamino core is crucial for the compound's ability to bind to the ATP-binding pocket of the CDK enzymes.
The development of other CDK inhibitors has also utilized similar 2-aminopyridine-based scaffolds, highlighting the versatility of this chemical class for targeting these important cancer-related enzymes.[2][11]
Potential as GPCR Ligands
The arylpiperazine motif is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic receptors. While the primary focus for the title compound's derivatives has been on kinase inhibition, the inherent structural features suggest a potential for activity at GPCR targets. Further screening of a library of analogs could uncover novel GPCR modulators.
Other Potential Therapeutic Areas
Given the broad range of biological activities associated with both 2-aminopyridine and piperazine derivatives, it is plausible that analogs of this compound could exhibit efficacy in other therapeutic areas, such as:
-
Antimicrobial Agents: Piperazine-containing compounds have been investigated for their antibacterial and antifungal properties.[12]
-
Antiviral Agents: Certain pyridine derivatives have shown promise as antiviral agents.
-
Anti-inflammatory Agents: The modulation of kinase signaling pathways is a key strategy in the development of anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not extensively published, we can infer key relationships from the broader class of 2-aminopyrimidine-based kinase inhibitors.
-
Hinge-Binding Motif: The 2-aminopyridine core is a critical hinge-binding motif. The nitrogen of the pyridine ring and the exocyclic amino group typically form two hydrogen bonds with the backbone of the kinase hinge region.
-
Role of the Piperazine Moiety: The piperazine ring often extends into a solvent-exposed region of the ATP-binding pocket. Modifications at the N4 position of the piperazine can be used to enhance potency and selectivity, as well as to improve pharmacokinetic properties such as solubility and cell permeability.
-
Impact of the N-Alkyl Group: The size and nature of the N-alkyl group on the piperazine can influence the compound's interaction with the target protein. For CDK inhibitors, this group can occupy a hydrophobic pocket, and its size and shape can be optimized to maximize binding affinity and selectivity over other kinases.
Conclusion and Future Directions
This compound is a strategically important molecule in medicinal chemistry, serving as a versatile and "privileged" scaffold for the synthesis of complex therapeutic agents. Its primary and well-established role as a key intermediate in the synthesis of the CDK4/6 inhibitor Palbociclib underscores its value in oncology drug discovery.
Future research efforts involving this scaffold are likely to focus on several key areas:
-
Development of Novel Kinase Inhibitors: The 2-amino-5-(piperazin-1-yl)pyridine core will likely continue to be a foundational element in the design of new inhibitors for a variety of protein kinases implicated in cancer and other diseases.
-
Exploration of New Therapeutic Areas: A systematic exploration of the biological activity of a diverse library of analogs could lead to the discovery of novel compounds with applications beyond oncology, including in infectious diseases, inflammation, and neurology.
-
Optimization of Synthetic Routes: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for this key intermediate and its derivatives will be crucial for large-scale pharmaceutical production.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108283940B - Preparation method of palbociclib intermediate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. longdom.org [longdom.org]
- 6. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for the compound 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. As a key chemical intermediate for the synthesis of the FDA-approved drug Palbociclib (Ibrance®), a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), this compound serves as an exemplary case study for structure-based drug design workflows.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind critical methodological choices. We will navigate the entire workflow, from target identification and preparation to ligand setup, molecular docking, results analysis, and predictive ADMET profiling. The protocols detailed herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, ensuring both technical accuracy and practical applicability.
Introduction: The Scientific Rationale for Docking Studies
This compound is a heterocyclic amine containing a piperazine moiety, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties such as solubility and bioavailability.[4] Its structural contribution to Palbociclib, a potent CDK4/6 inhibitor used in the treatment of HR-positive, HER2-negative breast cancer, makes it a molecule of significant interest.[1][5] In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] For a potential drug candidate like our subject compound, docking studies can elucidate its binding mode and affinity to a biological target, providing invaluable insights for lead optimization and rational drug design.
The primary targets for our in silico investigation are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, specifically the transition from the G1 to the S phase.[7] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[7] By inhibiting these kinases, compounds like Palbociclib can arrest the cell cycle, thereby exerting an anti-cancer effect.[1][2][3] This guide will therefore focus on docking this compound into the ATP-binding sites of both CDK4 and CDK6.
The In Silico Docking Workflow: A Conceptual Overview
The in silico docking workflow is a multi-step process that requires careful attention to detail at each stage to ensure the reliability of the results. The following diagram provides a high-level overview of the workflow that will be detailed in this guide.
Figure 1: A high-level overview of the in silico molecular docking workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the in silico docking of this compound against CDK4 and CDK6. While various software packages are available, this guide will provide protocols for both the widely-used open-source software AutoDock Vina and the commercial suite Schrödinger Maestro.
Target Identification and Structure Selection
The first critical step is to obtain high-quality 3D structures of our target proteins. The Protein Data Bank (PDB) is the primary repository for these structures.[8] The quality of the crystal structure significantly impacts the reliability of docking results. Key parameters to consider when selecting a PDB structure include:
-
Resolution: A measure of the level of detail in the crystal structure. Lower values indicate higher resolution and a more precise atomic model. A resolution of 2.5 Å or lower is generally preferred.[8][9][10]
-
R-factor and R-free: These values indicate how well the refined structure model fits the experimental X-ray diffraction data. Lower values are better, and the R-free should not be significantly higher than the R-factor.[9][10][11]
-
Completeness: The structure should be as complete as possible, with minimal missing residues or atoms, especially within the binding site.[12]
-
Co-crystallized Ligand: The presence of a co-crystallized ligand is highly advantageous as it definitively identifies the binding pocket and provides a reference for validating the docking protocol (redocking).[12]
Based on these criteria, the following PDB entries have been selected for this guide:
| Target Protein | PDB ID | Resolution | R-Value | Co-crystallized Ligand |
| CDK6 | 5L2I | 2.75 Å | 0.226 | Palbociclib |
| CDK4 | 2W96 | 2.3 Å | 0.218 | An N-acyl-2-aminothiazole inhibitor |
Ligand Preparation
Accurate preparation of the ligand is crucial for successful docking. This involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.
Protocol 3.2.1: Ligand Preparation using AutoDock Tools
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn in a chemical drawing program like ChemDraw or MarvinSketch and saved as a MOL file, or its SMILES string can be obtained from a chemical database.
-
Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure in PDB format.
-
Load into AutoDock Tools (ADT):
-
Open ADT and go to Ligand -> Input -> Open and select the PDB file of the ligand.
-
ADT will automatically add hydrogens and compute Gasteiger charges.[13]
-
-
Define Torsion Tree:
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Then, Ligand -> Torsion Tree -> Choose Torsions to define the rotatable bonds. ADT will automatically select rotatable bonds, which can be manually adjusted if necessary.
-
-
Save as PDBQT:
-
Go to Ligand -> Output -> Save as PDBQT to save the prepared ligand file.
-
Protocol 3.2.2: Ligand Preparation using Schrödinger LigPrep
-
Import Ligand: Import the 2D or 3D structure of the ligand into a Maestro project.
-
Run LigPrep:
-
Go to Tasks and search for LigPrep.
-
Select the ligand from the project table.
-
Under Ionization, select Generate possible states at target pH and set the pH to 7.0 +/- 2.0.
-
Under Stereoisomers, you can choose to generate different stereoisomers if applicable. For our compound, this is not necessary.
-
Click Run to start the ligand preparation job. LigPrep will generate low-energy 3D conformations with correct chiralities, tautomers, and protonation states.[14]
-
Protein Preparation
Protein preparation involves processing the raw PDB file to make it suitable for docking. This typically includes removing water molecules, adding hydrogen atoms, assigning partial charges, and repairing any structural issues.
The Rationale Behind Protein Preparation Steps:
-
Removing Water Molecules: Most docking algorithms treat the receptor as rigid. Water molecules in the binding site can sterically hinder the ligand and are often displaced upon ligand binding.[5][6][15] Unless a water molecule is known to be critical for mediating protein-ligand interactions, it is generally removed to allow the ligand to explore the entire binding pocket.[15][16]
-
Adding Hydrogen Atoms: X-ray crystallography often does not resolve the positions of hydrogen atoms.[5] Adding hydrogens is essential for correctly defining the protonation states of amino acid residues and for accurately calculating hydrogen bonding interactions, which are critical for ligand binding.[17][18][19]
-
Assigning Charges and Atom Types: Docking scoring functions rely on force fields that require each atom to have an assigned partial charge and atom type to calculate electrostatic and van der Waals interactions.[4]
Protocol 3.3.1: Protein Preparation using AutoDock Tools
-
Load PDB File: Open ADT and go to File -> Read Molecule and select the PDB file for CDK4 or CDK6.
-
Clean the Protein:
-
Remove water molecules: Edit -> Delete Water.
-
Remove any co-crystallized ligands or other heteroatoms not part of the protein.
-
-
Add Hydrogens:
-
Go to Edit -> Hydrogens -> Add.
-
Select Polar only and click OK.
-
-
Compute Charges:
-
Go to Edit -> Charges -> Compute Gasteiger.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein as a PDBQT file.
-
Protocol 3.3.2: Protein Preparation using Schrödinger Protein Preparation Wizard
-
Import PDB: Import the PDB structure into a Maestro project.
-
Run Protein Preparation Wizard:
-
Go to Tasks and search for Protein Preparation Wizard.
-
The wizard will guide you through a series of steps:
-
Preprocess: Assigns bond orders, adds hydrogens, and creates disulfide bonds.
-
Review and Modify: Allows for manual correction of any issues.
-
H-bond Assignment: Optimizes the hydrogen-bonding network by flipping and tautomerizing relevant residues.
-
Minimization: Performs a restrained energy minimization to relieve any steric clashes.[10][16]
-
-
-
Save Prepared Structure: The wizard will output a prepared protein structure ready for grid generation.
Figure 2: Key steps in the protein preparation workflow.
Grid Generation and Molecular Docking
Protocol 3.4.1: Docking with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site.
-
In ADT, load the prepared protein PDBQT file.
-
Go to Grid -> Grid Box.
-
Adjust the center and dimensions of the box to cover the binding site. The coordinates of the co-crystallized ligand can be used to center the box.
-
-
Create Configuration File: Create a text file (e.g., conf.txt) with the following parameters:
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computation time but may yield more accurate results.[20][21]
-
Run Vina: Execute Vina from the command line:
Protocol 3.4.2: Docking with Schrödinger Glide
-
Receptor Grid Generation:
-
Load the prepared protein structure in Maestro.
-
Go to Tasks and search for Receptor Grid Generation.
-
Under the Receptor tab, ensure the prepared protein is selected.
-
Under the Site tab, use the co-crystallized ligand to define the center of the grid box.
-
Click Run to generate the grid file.
-
-
Ligand Docking:
-
Go to Tasks and search for Ligand Docking.
-
Under the Settings tab, select the grid file you just generated.
-
Under the Ligands tab, select the prepared ligand file from the project table.
-
Choose the docking precision (e.g., SP for Standard Precision or XP for Extra Precision). XP is more computationally intensive but generally more accurate.[22][23]
-
Analysis and Interpretation of Docking Results
Binding Pose and Energy Analysis
The output of a docking simulation is a set of binding poses for the ligand, each with an associated docking score. The score is an estimation of the binding free energy (ΔG), with more negative values indicating stronger binding.[26][27][28]
Quantitative Data Summary:
| Target | Docking Software | Ligand Pose | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues |
| CDK6 | AutoDock Vina | 1 | -8.5 | N/A | Val101, Asp163, Leu152 |
| CDK6 | Schrödinger Glide (XP) | 1 | -9.2 | N/A | Val101, Asp163, His100 |
| CDK4 | AutoDock Vina | 1 | -8.2 | N/A | Val96, Asp158, Leu147 |
| CDK4 | Schrödinger Glide (XP) | 1 | -8.9 | N/A | Val96, Asp158, His95 |
(Note: The values in this table are illustrative and would be populated with the actual results from the docking simulations.)
Visualization of Intermolecular Interactions
Visualization of the top-ranked docking pose is crucial for understanding the binding mode. Software like PyMOL or UCSF Chimera can be used for this purpose. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor and an acceptor. They are critical for binding affinity and specificity.[17][29]
-
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
Protocol 4.2.1: Visualization with PyMOL
-
Load Structures: Open PyMOL and load the PDBQT files for the protein and the docked ligand.
-
Show Interactions: Use the Action -> preset -> ligand sites -> cartoon option to highlight the binding site residues.
-
Find Polar Contacts: Use the Wizard -> Measurement tool to identify and display hydrogen bonds.
In Silico ADMET Prediction
To assess the drug-likeness of this compound, we can use online webservers to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Protocol 4.3.1: ADMET Prediction with SwissADME and pkCSM
-
Obtain SMILES String: Get the canonical SMILES string for the compound from a database like PubChem.
-
Submit to Webservers:
-
Analyze Results: The webservers will provide predictions for a wide range of properties.
Predicted ADMET Properties:
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 220.32 g/mol | Complies with Lipinski's Rule of 5 (<500)[2][7][13][14][31] |
| LogP | 2.15 | Good lipophilicity for oral absorption[7] |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of 5 (≤5)[2][13][14][31] |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of 5 (≤10)[2][13][14][31] |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeability | No | Not likely to cross the blood-brain barrier[1][33][34][35] |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Low risk of being a mutagen[36][37][38] |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
(Note: These values are illustrative and would be replaced with actual predictions from the webservers.)
Conclusion and Future Directions
This guide has provided a comprehensive and technically detailed framework for conducting in silico molecular docking studies on this compound, a key precursor to the CDK4/6 inhibitor Palbociclib. By following the outlined protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential binding modes and affinities of this compound with its biological targets, CDK4 and CDK6. The inclusion of in silico ADMET predictions further enriches the analysis, providing a preliminary assessment of the compound's drug-like properties.
The findings from these in silico studies can serve as a strong foundation for further experimental validation, such as in vitro kinase assays and cell-based proliferation assays. Furthermore, the detailed interaction analysis can guide the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. As computational methods continue to evolve, the integration of more advanced techniques like molecular dynamics simulations and free energy perturbation calculations can provide an even more nuanced understanding of the protein-ligand interactions governing the activity of this important chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. In silico model for mutagenicity (Ames test), taking into account metabolism | Semantic Scholar [semanticscholar.org]
- 4. Docking in batch mode — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. echemi.com [echemi.com]
- 6. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 9. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 10. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 11. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 14. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 15. researchgate.net [researchgate.net]
- 16. Schrödinger Customer Portal [my.schrodinger.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. schrodinger.com [schrodinger.com]
- 23. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 24. Glide (docking) - Wikipedia [en.wikipedia.org]
- 25. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. echemi.com [echemi.com]
- 29. researchgate.net [researchgate.net]
- 30. Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. youtube.com [youtube.com]
- 33. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Toxicity Screening of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction: De-risking a Novel Pyridine-Piperazine Candidate
In the landscape of modern drug discovery, the early identification of potential safety liabilities is as critical as the demonstration of efficacy.[1] This guide outlines a comprehensive, tiered strategy for the preliminary toxicological screening of the novel chemical entity, 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS No. 866620-36-2).[2] The structure, featuring a pyridine ring linked to an isopropylpiperazine moiety, is reminiscent of scaffolds found in various CNS-active agents and other therapeutic classes. While this structural class holds promise, it also necessitates a rigorous early safety assessment to mitigate the risk of late-stage attrition.[3]
This document is intended for researchers, toxicologists, and drug development professionals. It provides not just a sequence of assays, but a logical framework that intertwines in silico, in vitro, and biochemical approaches to build a foundational safety profile. Our directive is to "fail fast, fail cheap" by identifying potential toxicities before significant resources are invested.[4] The core of this strategy is a multi-parametric approach, ensuring that data from one assay validates and informs the next, creating a self-validating toxicological narrative.
Part 1: Foundational Toxicity Assessment - In Silico & ADME Profiling
The initial phase of our screening cascade leverages the power of computational toxicology and early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This approach is cost-effective and provides a crucial theoretical framework for interpreting subsequent in vitro data.[5][6]
In Silico Toxicological Prediction
Computational, or in silico, toxicology uses computer models to predict the potential toxicity of chemicals based on their structure.[5][7] These models are built from vast datasets of known toxic compounds and can identify structural alerts (SAs)—molecular substructures with known associations to specific toxicities.[8]
Rationale: By analyzing the structure of this compound, we can preemptively identify potential hazards such as genotoxicity, carcinogenicity, or organ-specific toxicities. This allows for a more targeted design of subsequent in vitro assays.[9] For instance, the presence of an aromatic amine on the pyridine ring warrants a careful examination for mutagenic potential.
Workflow:
Caption: In Silico Toxicity Prediction Workflow.
Early ADME Profiling
Understanding a compound's ADME properties is fundamental to contextualizing its toxicological profile.[10] Poor metabolic stability or high plasma protein binding can significantly influence in vivo exposure and, consequently, toxicity. Early ADME studies are crucial for bridging the gap between in vitro results and potential in vivo outcomes.[11][12]
Key Experimental ADME Parameters:
| Parameter | Experimental System | Rationale & Implication for Toxicity |
| Metabolic Stability | Human Liver Microsomes (HLM) | Determines the compound's susceptibility to Phase I metabolism. Rapid metabolism could lead to high clearance and low exposure, or the formation of reactive metabolites.[10] |
| Plasma Stability | Human Plasma | Assesses stability against plasma enzymes. Instability can affect systemic exposure and deliverable dose. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | High binding reduces the free fraction of the drug available to exert therapeutic or toxic effects. This is critical for dose selection in subsequent assays. |
| Aqueous Solubility | Thermodynamic or Kinetic Methods | Poor solubility can lead to inaccurate results in in vitro assays and challenges in formulation for in vivo studies. |
Part 2: Cellular Health and Viability - In Vitro Cytotoxicity Screening
The cornerstone of preliminary toxicity screening is the assessment of cytotoxicity—the ability of a compound to cause cell death.[13][14] We employ a dual-assay strategy to capture different mechanisms of cell death and to provide a robust, cross-validated dataset.[15]
Principle of Orthogonal Assays
No single cytotoxicity assay is perfect. Therefore, we utilize two distinct methods that measure different cellular processes. The MTT assay measures metabolic activity, an indicator of cell viability, while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme, an indicator of membrane damage and cell lysis. Concordant results from both assays significantly increase confidence in the determined cytotoxic potential.
Caption: Dual-Assay Cytotoxicity Screening Strategy.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human hepatocyte cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[17]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well.[17][19]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
Detailed Protocol: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that serves as a marker for compromised plasma membrane integrity.[20] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt into a colored formazan product.[21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel 96-well plate.
-
Establish Controls: It is critical to include three sets of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation & Data Acquisition: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Part 3: Assessing Genotoxic and Cardiotoxic Liabilities
Beyond general cytotoxicity, early screening must address specific, high-impact toxicities that are common causes of drug attrition: genotoxicity and cardiotoxicity.[4][22]
Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a rapid and widely used assay to detect a compound's potential to cause gene mutations.[23][24] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, rendering them unable to synthesize the respective amino acid.[25] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[26]
Rationale & Execution:
-
Metabolic Activation: The test is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as some compounds only become mutagenic after being metabolized.[4]
-
Strain Selection: A panel of bacterial strains is used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[25]
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[23] A positive finding in the Ames test is a significant red flag requiring follow-up investigation.[4]
Cardiotoxicity Screening: The hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[22][27] Therefore, screening for hERG channel blockade is a regulatory requirement and a critical step in early safety assessment.[28][29]
Rationale & Methodology:
-
Mechanism of Toxicity: The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[27][30] Blockade of this channel delays repolarization, leading to the observed QT prolongation.
-
Screening Approach: While the gold standard is patch-clamp electrophysiology, higher-throughput methods are suitable for preliminary screening. These include:
-
Radioligand Binding Assays: Measures the ability of the test compound to displace a known hERG channel binder.[22]
-
Automated Patch-Clamp Systems: Provides functional data on ion channel inhibition with higher throughput than manual patch-clamp.
-
-
Data Interpretation: The IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined. This value is then compared to the anticipated therapeutic plasma concentration to calculate a safety margin. A low safety margin is a significant concern for cardiac safety.[29]
Conclusion: Synthesizing a Preliminary Safety Profile
The preliminary toxicity screening of this compound, as outlined in this guide, provides a multi-faceted approach to early risk assessment. By integrating in silico predictions with a robust panel of in vitro assays, we can construct a foundational safety profile that guides future development decisions. This strategy prioritizes scientific rigor and the principle of cross-validation, ensuring that any potential liabilities are identified and characterized early in the drug discovery pipeline, ultimately saving time and resources while prioritizing patient safety.[3][31] The findings from this screening cascade will determine the viability of the compound and inform the design of more extensive preclinical toxicology studies required for regulatory submissions.[32][33]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. indiamart.com [indiamart.com]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pozescaf.com [pozescaf.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. news-medical.net [news-medical.net]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. kosheeka.com [kosheeka.com]
- 15. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. appggreatlakes.org [appggreatlakes.org]
- 23. criver.com [criver.com]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 26. measurlabs.com [measurlabs.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 29. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 32. co-labb.co.uk [co-labb.co.uk]
- 33. ema.europa.eu [ema.europa.eu]
The Strategic Intermediate: A Technical Guide to 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth examination of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably next-generation cyclin-dependent kinase (CDK) 4/6 inhibitors. We will dissect its molecular significance, delineate a robust synthetic pathway, explore its critical role in palladium-catalyzed cross-coupling reactions, and detail the analytical methodologies required for its quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.
Introduction: The Architectural Significance of a Key Building Block
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the efficiency and success of a synthetic campaign often hinge on the strategic design and availability of key intermediates. This compound (CAS No: 866620-36-2) has emerged as a cornerstone building block, primarily recognized for its integral role in the manufacture of Palbociclib and other potent CDK4/6 inhibitors.[1]
The molecular architecture of this intermediate is not coincidental. It is a carefully orchestrated assembly of three key pharmacophoric elements:
-
The 2-Aminopyridine Moiety: This group serves as the primary reactive handle for forming the crucial C-N bond with the core heterocyclic system of the final drug molecule (e.g., a pyrimidine ring). Its nucleophilicity is modulated by the rest of the molecule, making it a prime substrate for palladium-catalyzed cross-coupling reactions.
-
The Piperazine Ring: A ubiquitous scaffold in medicinal chemistry, the piperazine ring imparts favorable physicochemical properties, including aqueous solubility and the ability to modulate the basicity (pKa) of the molecule. This is critical for optimizing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
-
The Isopropyl Group: Attached to the distal nitrogen of the piperazine ring, this alkyl group provides steric bulk and lipophilicity. This seemingly minor feature can significantly influence the final drug's binding affinity to its target protein, enhance cell permeability, and fine-tune its metabolic stability.
This guide will elucidate the synthesis and application of this high-value intermediate, providing both the "how" and the "why" behind the synthetic and analytical choices that drive its successful implementation in pharmaceutical development.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties is paramount for safe handling and successful process development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 866620-36-2 | [1] |
| Molecular Formula | C₁₂H₂₀N₄ | [2] |
| Molecular Weight | 220.32 g/mol | [2] |
| Appearance | Light brown to orange powder | [2] |
| Purity (Typical) | ≥95% - 98% | [2] |
Safety and Handling
This compound and its precursors, particularly halogenated nitropyridines, must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the isopropyl variant is not widely published, data from closely related analogs suggests the following precautions are warranted:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hazards: May cause skin and eye irritation. The full toxicological profile is not extensively documented; therefore, it should be treated as a potentially hazardous substance.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Synthesis of the Intermediate: A Two-Step Strategic Approach
The most logical and industrially scalable synthesis of this compound involves a two-stage process. This pathway is inferred from established syntheses of analogous intermediates used in the production of CDK4/6 inhibitors.[3]
Caption: General synthetic workflow for this compound.
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the formation of the C-N bond between the pyridine and piperazine rings.
-
Reaction: 5-Bromo-2-nitropyridine is reacted with 1-isopropylpiperazine.
-
Mechanism: This proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the pyridine ring, particularly at the C5 position (para to the nitro group), making it susceptible to nucleophilic attack by the secondary amine of the piperazine. The bromide acts as a good leaving group.
-
Causality of Experimental Choices:
-
Starting Material: 5-Bromo-2-nitropyridine is a common and commercially available starting material.[4] The bromine at the 5-position is sufficiently activated for substitution.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is required to act as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction generally requires heating (e.g., 80-120 °C) to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
-
Stage 2: Reduction of the Nitro Group
The second stage is the selective reduction of the nitro group to the primary amine, yielding the final intermediate.
-
Reaction: The nitro intermediate, 5-(4-Isopropylpiperazin-1-yl)-2-nitropyridine, is reduced.
-
Mechanism: Common methods include catalytic hydrogenation or metal-acid reduction.
-
Causality of Experimental Choices:
-
Reducing Agent:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method, with water being the only byproduct. This is often preferred in industrial settings for its high yield and purity profile.[3]
-
Metal/Acid System: A classic and cost-effective alternative is the use of iron powder (Fe) in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a mixed solvent system such as ethanol and water.[5] This method is robust and avoids the need for high-pressure hydrogenation equipment. The addition of an inorganic salt like ammonium chloride can also help to suppress the formation of azo-dimer impurities.[3]
-
-
Solvent: Protic solvents like ethanol, methanol, or isopropanol, often mixed with water, are ideal for this reduction as they readily dissolve the starting material and the reagents.
-
Representative Experimental Protocol
This protocol is a representative procedure based on analogous syntheses and established chemical principles. Actual yields and reaction times may vary and require optimization.
Stage 1: Synthesis of 5-(4-Isopropylpiperazin-1-yl)-2-nitropyridine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-nitropyridine (1.0 eq), 1-isopropylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro intermediate.
Stage 2: Synthesis of this compound
-
Dissolve the crude 5-(4-isopropylpiperazin-1-yl)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Make the aqueous residue basic with an aqueous solution of sodium hydroxide and extract the product with a suitable solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final intermediate, which can be further purified by column chromatography or recrystallization if necessary.
Application in API Synthesis: The Buchwald-Hartwig Amination
The primary utility of this compound is as a nucleophilic component in a palladium-catalyzed cross-coupling reaction to form the final API. The reaction with a 2-chloro- or 2-bromopyrimidine core is a classic example of a Buchwald-Hartwig amination.[6]
Caption: The pivotal Buchwald-Hartwig coupling reaction.
The Catalytic Cycle and Rationale
The Buchwald-Hartwig amination is a powerful transformation that allows for the formation of C-N bonds under relatively mild conditions.[6]
-
Mechanism Overview:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7]
-
Ligand Exchange/Coordination: The 2-amino group of our intermediate coordinates to the palladium center.
-
Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
-
-
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. Aryl chlorides are less reactive than bromides or iodides.[7] Therefore, a highly active catalyst system is required.
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.
-
Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination.[7] Ligands like Xantphos or sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often employed to achieve high yields and prevent side reactions like hydrodehalogenation.[7]
-
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[7]
-
Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene are used to ensure a water-free environment, as water can interfere with the catalyst and reagents.[7]
-
Analytical Quality Control
Ensuring the purity and identity of this compound is critical before its use in the final API coupling step. A combination of chromatographic and spectroscopic methods is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and quantifying impurities. A validated reversed-phase HPLC (RP-HPLC) method is standard.
-
Method Development Rationale:
-
Column: A C18 column is a versatile and excellent starting point for the separation of small molecules like this intermediate.
-
Mobile Phase: Due to the basic nature of the pyridine and piperazine nitrogens, an acidic modifier in the mobile phase is crucial to ensure sharp, symmetrical peaks by preventing interaction with residual silanol groups on the column. A mixture of acetonitrile or methanol and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a common choice.
-
Detection: The aromatic pyridine ring provides strong UV absorbance, making a UV detector set to a wavelength around 254 nm or 275 nm suitable for detection.
-
Representative HPLC Protocol:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to separate the main component from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Strong absorbance wavelength for the pyridine chromophore. |
| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation and identification.
-
¹H NMR: Proton NMR will confirm the presence of all key structural motifs: the isopropyl group (a doublet and a septet), the piperazine and pyridine protons in their expected regions, and the primary amine protons.
-
¹³C NMR: Carbon NMR will show the correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the intermediate, typically via electrospray ionization (ESI), which would show a prominent [M+H]⁺ ion at approximately m/z 221.3.
Conclusion
This compound stands as a testament to the importance of strategic intermediate design in modern pharmaceutical synthesis. Its carefully considered structure provides the necessary reactivity and physicochemical properties to serve as an efficient building block for complex APIs like CDK4/6 inhibitors. A robust understanding of its synthesis, particularly the SNAr and nitro reduction steps, and its application in sophisticated palladium-catalyzed couplings, is essential for any scientist working in this domain. Coupled with rigorous analytical controls, this intermediate enables the scalable and high-purity production of life-saving therapeutics.
References
- 1. CAS: 866620-36-2 | CymitQuimica [cymitquimica.com]
- 2. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441) [np-mrd.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a heterocyclic amine containing pyridine and piperazine scaffolds. These structural motifs are prevalent in a multitude of biologically active compounds, recognized for their roles as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While this specific molecule is often categorized as a synthetic intermediate, its core structure bears a resemblance to compounds developed as kinase inhibitors.[1][2]
Notably, the 2-aminopyridine-piperazine framework is a key component of several potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] For instance, Palbociclib, an FDA-approved drug for certain types of breast cancer, is synthesized from a similar intermediate, 5-(piperazin-1-yl)pyridin-2-amine.[2] CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[4][5] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Given this structural rationale, this document provides a comprehensive guide for the initial biological characterization of this compound using a series of cell-based assays. The protocols described herein are designed to assess the compound's anti-proliferative activity and to investigate its potential mechanism of action as a CDK4/6 inhibitor.
Scientific Principle: Targeting the Cell Cycle
The G1-S transition is a critical checkpoint in the cell cycle, tightly regulated by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. In response to mitogenic signals, Cyclin D proteins bind to and activate CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Rb protein (pRb).[6] This hyper-phosphorylation event causes Rb to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for DNA synthesis and progression into the S phase.[5] CDK4/6 inhibitors block this phosphorylation step, maintaining Rb in its active, E2F-bound state, thereby inducing a G1 cell cycle arrest and halting proliferation.[6]
The following protocols are designed to test the hypothesis that this compound functions as a CDK4/6 inhibitor by:
-
Measuring Anti-Proliferative Effects: Quantifying the compound's ability to inhibit cell growth in a cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7 breast cancer cells).[7][8]
-
Confirming Target Engagement: Detecting a reduction in Rb phosphorylation, a direct downstream marker of CDK4/6 activity.[9][10]
-
Verifying Mechanism of Action: Analyzing the cell cycle distribution to confirm a G1 phase arrest.[11][12]
Figure 1: The Cyclin D-CDK4/6-Rb Signaling Pathway. In response to mitogenic signals, CDK4/6 is activated and phosphorylates Rb, leading to E2F release and transcription of genes required for the G1-S phase transition. The hypothetical inhibitor blocks CDK4/6 activity.
Materials and Reagents
| Item | Suggested Supplier | Catalog Number |
| Compound | ||
| This compound | N/A | N/A |
| Palbociclib (Positive Control) | Selleck Chemicals | S1116 |
| Cell Lines | ||
| MCF-7 (Human Breast Adenocarcinoma) | ATCC | HTB-22 |
| Cell Culture Reagents | ||
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Assay Kits & Reagents | ||
| MTS Reagent (e.g., CellTiter 96 AQueous One) | Promega | G3580 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78442 |
| Bradford Reagent | Bio-Rad | 5000201 |
| Bovine Serum Albumin (BSA) Standard | Thermo Fisher Scientific | 23209 |
| Propidium Iodide/RNase Staining Buffer | BD Biosciences | 550825 |
| Antibodies | ||
| Phospho-Rb (Ser807/811) (D20B12) Rabbit mAb | Cell Signaling Technology | 8516 |
| Rb (4H1) Mouse mAb | Cell Signaling Technology | 9309 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology | 7076 |
| General Labware & Equipment | ||
| 96-well clear, flat-bottom tissue culture plates | Corning | 3596 |
| 6-well tissue culture plates | Corning | 3516 |
| Microplate reader (490 nm absorbance) | N/A | N/A |
| SDS-PAGE and Western Blotting System | Bio-Rad | N/A |
| Flow Cytometer | BD Biosciences / Beckman Coulter | N/A |
Compound Handling and Stock Solution Preparation
Safety Precautions: The pyridine and piperazine moieties suggest that the compound should be handled with care in a well-ventilated area or chemical fume hood.[13][14][15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14][15] Avoid inhalation of powder and direct contact with skin and eyes. Store the compound tightly sealed in a cool, dry place away from light and ignition sources.[13][16]
Stock Solution Preparation (10 mM):
-
Determine the molecular weight (MW) of this compound.
-
Accurately weigh a small amount (e.g., 1-5 mg) of the compound powder.
-
Calculate the volume of dimethyl sulfoxide (DMSO) required to create a 10 mM stock solution using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * 0.010 mol/L)
-
Add the calculated volume of high-purity DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assessment via MTS Assay
This protocol quantifies the effect of the compound on cell proliferation and metabolic activity. The MTS tetrazolium salt is reduced by viable, metabolically active cells to a colored formazan product, the amount of which is proportional to the number of living cells.[3][17][18]
Figure 2: Experimental Workflow for the MTS Cell Viability Assay. A sequential process of cell seeding, compound treatment, and colorimetric measurement.
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in a final volume of 100 µL.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution plate by performing serial dilutions of the 10 mM stock solution of the test compound and positive control (Palbociclib). A recommended starting concentration range is 0.01 µM to 100 µM (final concentration).
-
Include a vehicle control (DMSO) at a final concentration matching the highest concentration used for the test compounds (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing the appropriate concentration of the compound or control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay and Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommended Value |
| Cell Line | MCF-7 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Compound Conc. Range | 0.01 µM - 100 µM |
| Positive Control (Palbociclib) | 0.01 µM - 10 µM |
| Final DMSO Conc. | ≤ 0.5% |
Protocol 2: Western Blot for Phospho-Rb Analysis
This protocol directly assesses the phosphorylation status of Rb, the primary downstream substrate of CDK4/6.[9] A decrease in the phospho-Rb (pRb) signal relative to total Rb provides strong evidence of target engagement and inhibition.[6]
Figure 3: General Workflow for Western Blot Analysis. A multi-step process to detect specific proteins from cell lysates.
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value determined from the MTS assay) for 24 hours. Include vehicle and positive controls.
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[2]
-
Incubate the membrane with primary antibody (anti-pRb or anti-total Rb) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
| Antibody | Working Dilution | Blocking Buffer |
| Phospho-Rb (Ser807/811) | 1:1000 | 5% BSA in TBST |
| Total Rb | 1:1000 | 5% Milk in TBST |
| Anti-rabbit IgG, HRP | 1:2000 | 5% Milk in TBST |
| Anti-mouse IgG, HRP | 1:2000 | 5% Milk in TBST |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that inhibits CDK4/6 is expected to cause an accumulation of cells in the G1 phase.[23][24]
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound (e.g., at its IC₅₀ concentration) and controls for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, including both adherent cells (using trypsin) and any floating cells in the media, to ensure all cell populations are analyzed.
-
Wash the cells once with cold PBS and pellet by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ~200 µL of cold PBS.
-
While gently vortexing, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
DNA Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI)/RNase Staining Buffer.[12]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
The software will model the data to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An effective CDK4/6 inhibitor will show a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations.
Figure 4: Expected Cell Cycle Profile Shift. Treatment with a CDK4/6 inhibitor leads to an accumulation of cells in the G1 phase (left peak) and a reduction of cells in the S and G2/M phases (right peak).
Summary and Interpretation of Results
By integrating the data from these three assays, a researcher can build a strong preliminary case for the biological activity and mechanism of this compound.
-
A low IC₅₀ value from the MTS assay indicates potent anti-proliferative activity.
-
A dose-dependent decrease in the pRb/total Rb ratio in the Western blot analysis suggests that the compound is engaging its intended target within the cell.
-
A significant increase in the percentage of cells in the G1 phase of the cell cycle confirms that the observed anti-proliferative effect is due to a G1 arrest, consistent with the mechanism of CDK4/6 inhibition.
Positive results from this trio of assays would provide a solid foundation for further investigation, including biochemical kinase assays to confirm direct inhibition of CDK4/6 enzymes and in vivo studies to assess therapeutic potential.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. nj.gov [nj.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Smoothened Agonist (SAG) in Cell Culture Experiments
Introduction: Unlocking the Hedgehog Pathway with a Potent Small Molecule Agonist
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and tissue patterning. In adult organisms, its activity is significantly downregulated but remains crucial for tissue homeostasis and repair.[1] Dysregulation of this pathway, particularly its aberrant reactivation, is a known driver in the initiation and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic investigation.[1] At the heart of this pathway lies the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and application of Smoothened Agonist (SAG), a potent and selective small molecule activator of the Hedgehog pathway, for in vitro cell culture experiments. SAG, a chlorobenzothiophene-containing compound, directly binds to and activates SMO, initiating the downstream signaling cascade.[2][3] These protocols are designed to ensure experimental reproducibility and scientific rigor, from initial stock solution preparation to the validation of biological activity and assessment of cellular toxicity.
Physicochemical Properties and Solubility of SAG
A thorough understanding of the physicochemical properties of SAG is fundamental for accurate and reproducible experimental design. This data informs proper storage, stock solution preparation, and the final concentration of the vehicle in cell culture media.
| Property | Value | Source(s) |
| Synonyms | Smoothened Agonist | [4][5] |
| CAS Number | 912545-86-9 | [3][4][6] |
| Molecular Formula | C₂₈H₂₈ClN₃OS | [4][6][7] |
| Molecular Weight | 490.06 g/mol | [6][7][8] |
| Appearance | Crystalline solid | [9] |
| Purity | ≥98% | [3][10] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 40 mM in absolute ethanol. Sparingly soluble in aqueous buffers. | [2][7][10] |
| Storage | Store as a solid at -20°C. | [10] |
Mechanism of Action: Direct Activation of Smoothened
The canonical Hedgehog signaling pathway is initiated when an Hh ligand, such as Sonic Hedgehog (SHH), binds to the 12-pass transmembrane receptor Patched (PTCH).[11][12] In the absence of a ligand, PTCH tonically inhibits the activity of SMO, preventing downstream signal transduction.[11][12] This inhibition leads to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms, which then translocate to the nucleus to suppress the transcription of Hh target genes.[1][12]
The binding of an Hh ligand to PTCH alleviates its inhibition of SMO.[11] Activated SMO then translocates to the primary cilium, a key signaling hub, and initiates a cascade that prevents the cleavage of GLI proteins.[2] The full-length, activator forms of GLI proteins then move to the nucleus to induce the expression of target genes, including GLI1 and PTCH1, the latter of which acts in a negative feedback loop.[1][13]
SAG bypasses the need for ligand-PTCH interaction by directly binding to the heptahelical bundle of SMO.[2][14] This binding event stabilizes an active conformation of SMO, leading to its accumulation in the primary cilium and the subsequent activation of the downstream signaling pathway, even in the presence of PTCH.[2][4] SAG has a potent activating effect, with an EC₅₀ of approximately 3 nM in Shh-light 2 reporter cells.[10][15]
Figure 1. Simplified diagram of Hedgehog signaling activation by SAG.
Protocols for In Vitro Use
Preparation of SAG Stock Solution
The causality behind preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is rooted in SAG's poor aqueous solubility and the need to minimize the final solvent concentration in the cell culture medium to avoid cytotoxicity.[9]
Materials:
-
Smoothened Agonist (SAG) powder
-
Sterile, cell culture-grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L x Volume (L) x 490.06 g/mol
-
For 1 mL of a 10 mM stock: Mass = 0.01 mol/L x 0.001 L x 490,060 mg/mol = 4.9 mg
-
-
Weigh SAG Powder: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out 4.9 mg of SAG powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the SAG powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.[16]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[15] Avoid repeated freeze-thaw cycles.
Figure 2. Workflow for preparing a 10 mM SAG stock solution.
Preparation of Working Solutions and Vehicle Control
The stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. It is critical to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1%, as higher concentrations can induce off-target effects and cytotoxicity.
Protocol:
-
Determine Final Concentration: The effective concentration of SAG can vary between cell types, but a common starting range is 10 nM to 500 nM.[15][17][18] An initial dose-response experiment is recommended.
-
Serial Dilutions: It is best practice to perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration.
-
Example for preparing a 100 nM working solution in 10 mL of medium:
-
The dilution factor is 10,000,000 nM (10 mM) / 100 nM = 100,000.
-
A multi-step dilution is recommended to ensure accuracy. First, dilute the 10 mM stock 1:100 in medium (1 µL stock in 99 µL medium) to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:1000 in the final volume of medium (e.g., add 10 µL of the 100 µM solution to 10 mL of pre-warmed complete cell culture medium). This results in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: A vehicle control is essential in every experiment to differentiate the effects of the compound from those of the solvent.[19][20] This control should contain the same final concentration of DMSO as the highest concentration of SAG used in the experiment.
-
To prepare the vehicle control for the example above: Add 10 µL of the DMSO used for the intermediate dilution to 10 mL of the same complete cell culture medium.
-
Validation of SAG Activity
The biological activity of the prepared SAG solution should be validated by measuring the upregulation of known Hedgehog pathway target genes.
Protocol 1: Quantitative RT-PCR (qPCR) for GLI1 and PTCH1 Expression
RT-qPCR is a highly sensitive method for quantifying changes in gene expression and is the gold standard for validating the activation of the Hedgehog pathway.[1]
Materials:
-
Hedgehog-responsive cell line (e.g., NIH/3T3, C3H10T1/2)
-
Complete cell culture medium
-
SAG working solutions and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of SAG or the vehicle control.
-
Incubation: Incubate the cells for 24-48 hours. This incubation time allows for the transcription and accumulation of target gene mRNA.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions in triplicate for each gene (GLI1, PTCH1, and the housekeeping gene) using the synthesized cDNA, primers, and SYBR Green master mix.[21]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in GLI1 and PTCH1 expression in SAG-treated cells relative to the vehicle-treated control cells. A significant increase in the expression of these genes confirms the activation of the Hedgehog pathway.[21]
Protocol 2: Gli-Responsive Luciferase Reporter Assay
This assay provides a quantitative measure of Hedgehog pathway activation by monitoring the transcriptional activity of GLI proteins.[22]
Materials:
-
Cell line stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid (e.g., Shh-LIGHT2 cells).[23]
-
Complete cell culture medium
-
SAG working solutions and vehicle control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.[23]
-
Treatment: Once cells are confluent, replace the medium with low-serum medium containing SAG or the vehicle control.[24]
-
Incubation: Incubate for 24-30 hours to allow for luciferase expression.[23]
-
Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.[24][25]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Compare the normalized luciferase activity in SAG-treated cells to that in vehicle-treated cells.
Assessment of Cytotoxicity
It is crucial to determine the concentration range at which SAG is active without causing significant cell death. The MTT assay is a common colorimetric method for assessing cell viability.[26][27]
Protocol: MTT Cell Viability Assay
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[28][29] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well plate
-
SAG working solutions and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of SAG concentrations and the corresponding vehicle controls. Include untreated wells as a negative control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[29][30]
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[28][30]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from cell-free wells. Plot cell viability against SAG concentration to determine the cytotoxic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Smoothened Agonist, SAG [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. SAG (Smo agonist), Smoothened agonist (CAS 364590-63-6) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Smoothened agonist augments proliferation and survival of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 22. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. web.stanford.edu [web.stanford.edu]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. clyte.tech [clyte.tech]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Novel Chemical Entities: A Case Study with 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Abstract
This document provides a comprehensive guide to establishing an appropriate in vivo dosage for novel chemical entities (NCEs), using 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine as a representative example. Currently, this compound is recognized primarily as a chemical intermediate for the synthesis of various active compounds.[1] As such, specific in vivo dosage, pharmacokinetic, and pharmacodynamic data are not publicly available. This guide, therefore, outlines the essential preclinical workflow for determining a safe and efficacious dosing regimen for an NCE like this, from initial in vitro characterization to in vivo dose-finding studies. The principles and protocols described herein are broadly applicable to the preclinical development of other novel small molecules.
Introduction: The Piperazine Moiety and Drug Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, known for enhancing pharmacokinetic properties such as solubility and bioavailability.[2] Its presence in a molecule offers sites for chemical modification, allowing for the fine-tuning of biological activity.[2] Derivatives of the core structure, combining pyridine and piperazine, have been investigated for a range of therapeutic applications, including anticancer agents, treatments for neurological disorders, and antimicrobials.[2][3][4]
Given the therapeutic potential of related structures, a systematic approach is required to evaluate the in vivo properties of a novel compound like this compound. The following sections detail the critical steps to progress from a synthesized compound to a well-defined in vivo dosage.
Preclinical Workflow for In Vivo Dose Determination
The journey from a promising molecule to an effective in vivo tool involves a multi-stage process. Each step builds upon the last, providing the necessary data to design rational and ethical animal studies.
Caption: Workflow for establishing an in vivo dosage for a novel chemical entity.
Phase 1: Initial In Vitro Characterization
Before any animal is dosed, a thorough in vitro profile of the compound must be established. This foundational data provides the rationale for moving forward and informs the design of subsequent in vivo experiments.
Target Engagement and Functional Potency
The first step is to confirm that the compound interacts with its intended biological target and to quantify its potency.
-
Binding Affinity (Kd): Techniques such as surface plasmon resonance (SPR) or radioligand binding assays can determine the dissociation constant (Kd), a measure of how tightly the compound binds to its target.
-
Functional Assays (IC50/EC50): Cellular assays are crucial to measure the compound's functional effect. For an enzyme inhibitor, this would be the half-maximal inhibitory concentration (IC50). For a receptor agonist or antagonist, it would be the half-maximal effective concentration (EC50). These values are critical for estimating the therapeutic concentration range. For example, a related quinazoline derivative with a piperazine moiety showed potent anti-proliferative activity with IC50 values in the nanomolar range (0.029-0.147 μM) against cancer cell lines.[5]
In Vitro ADME and Toxicology
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, along with potential toxicity, can prevent costly failures in later stages.
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance in vivo. A compound that is too rapidly metabolized may have a short half-life, requiring frequent dosing.
-
Cell Viability Assays: Testing the compound against various cell lines (e.g., HepG2 for liver toxicity) can identify potential off-target cytotoxicity.
-
Solubility and Permeability: These physical properties are key determinants of oral absorption.
Phase 2: Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to the drug. A well-designed PK study is essential for understanding the relationship between the administered dose and the resulting drug concentration in the body over time.
Protocol: Single-Dose PK Study in Rodents
This protocol outlines a typical single-dose PK study in mice or rats to determine key parameters like bioavailability, half-life, and peak plasma concentration.
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Male Sprague-Dawley rats (n=6 per group)
-
Dosing syringes and gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dose Preparation: Prepare a stock solution of the compound in a suitable vehicle. The final formulation should be sterile and non-irritating. For example, a study on a piperazine derivative used a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Animal Groups:
-
Group 1 (IV): Administer a single intravenous dose (e.g., 1-2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| Parameter | Description | Importance for Dosing |
| Cmax | Maximum (peak) plasma concentration | Relates to efficacy and potential acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| t1/2 | Half-life | Determines the dosing interval. |
| AUC | Area under the curve | Represents total drug exposure over time. |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
This table summarizes key pharmacokinetic parameters and their relevance to dosage regimen design.
Phase 3: Toxicology and Dose-Range Finding
The primary goal of this phase is to identify a safe dose range for efficacy studies.
Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Protocol: Acute MTD Study in Mice
-
Dose Escalation: Administer single doses of the compound to small groups of mice (n=3-5 per group) at escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).
-
Clinical Observation: Monitor animals closely for signs of toxicity (e.g., changes in weight, behavior, posture) for at least 7-14 days.
-
Endpoint: The MTD is defined as the dose level below the one that causes severe adverse effects or mortality. For instance, in a study with a novel acridine derivative, the acute dose-limiting toxicity was neurological, occurring immediately after treatment at 300 mg/m².[6] This established a clear upper limit for subsequent studies.[6]
Phase 4: In Vivo Efficacy Studies
With PK and safety data in hand, researchers can design efficacy studies in relevant animal models of disease.
Pilot Efficacy Study
The initial efficacy study typically uses a small number of animals to confirm that the compound has the desired biological effect in vivo. The doses are selected based on the MTD and the concentrations required for efficacy in vitro. A study on a piperazine derivative for Parkinson's disease models used doses as low as 0.5 µMol/kg (0.3 mg/kg) to demonstrate potent rotational activity in 6-OHDA lesioned rats.[7]
Dose-Response Study
To establish a clear relationship between the dose and the therapeutic effect, a dose-response study is conducted using multiple dose levels (typically 3-4) below the MTD. This allows for the determination of the minimal effective dose and the optimal therapeutic dose.
Conclusion and Future Directions
For a novel compound such as this compound, a systematic and data-driven approach is paramount for establishing a safe and effective in vivo dosage. The protocols and workflow described in these application notes provide a robust framework for researchers in drug development. By integrating in vitro characterization, pharmacokinetic profiling, and toxicology studies, scientists can design rational in vivo experiments that maximize the potential for success while adhering to ethical principles of animal research. Future work on this specific molecule would involve executing this workflow to determine its therapeutic potential in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
"5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" in situ hybridization techniques
Application Note & Detailed Protocols
Visualizing Target Engagement: In Situ Hybridization Techniques for Cellular Localization of mRNA Transcripts of Kinase Inhibitor Targets
Abstract: The development of small molecule inhibitors, such as those derived from scaffolds like 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, is a cornerstone of modern targeted therapy. A critical step in the preclinical validation of these drug candidates is confirming the spatial expression pattern of their molecular targets within the complex microenvironment of tissues. This guide provides a comprehensive overview and detailed protocols for the use of in situ hybridization (ISH) to visualize the mRNA transcripts of protein kinases, the primary targets of many such inhibitors. We will explore the underlying principles, offer step-by-step workflows for both fluorescence (FISH) and chromogenic (CISH) techniques, and explain the rationale behind key experimental choices to ensure robust and reproducible results.
Part 1: Scientific Foundation & Strategic Importance
The Rationale: Why mRNA ISH is Critical for Drug Development
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them high-value drug targets. While techniques like quantitative PCR (qPCR) and Western Blot provide quantitative data on gene and protein expression, they do so from homogenized tissue lysates, losing all spatial context.
In situ hybridization (ISH) overcomes this limitation by allowing for the direct visualization of specific mRNA sequences within intact cells and tissue sections. For researchers developing kinase inhibitors, ISH provides invaluable insights into:
-
Target Localization: Which specific cell types within a heterogeneous tumor or tissue are expressing the target kinase?
-
Expression Heterogeneity: Is the target expressed uniformly, or are there gradients and hotspots of expression?
-
Off-Target Assessment: Can the expression of closely related kinases be mapped to understand potential off-target effects?
-
Pharmacodynamic Readouts: How does treatment with a kinase inhibitor affect the expression level of its target mRNA or downstream pathway components?
Answering these questions is fundamental to building a robust preclinical data package and understanding the potential efficacy and safety profile of a drug candidate.
Choosing Your Method: Fluorescence vs. Chromogenic ISH
Two primary modalities of ISH are commonly employed, each with distinct advantages:
| Feature | Fluorescence ISH (FISH) | Chromogenic ISH (CISH) |
| Signal Type | Fluorophore-conjugated probes emit light at specific wavelengths. | Enzyme-conjugated probes catalyze a reaction that produces a colored precipitate. |
| Detection | Fluorescence microscope with appropriate filter sets. | Standard bright-field microscope. |
| Multiplexing | Excellent; multiple targets can be visualized simultaneously using different fluorophores. | Limited; typically single or dual-plex. |
| Resolution | High; can resolve individual mRNA molecules as distinct spots. | Good; signal precipitates at the site of the target. |
| Archivability | Signal can be prone to photobleaching over time. | Permanent; slides can be stored for years without signal loss. |
| Morphological Context | Good, but tissue autofluorescence can be a challenge. | Excellent; tissue morphology is clearly visible with standard counterstains (e.g., Hematoxylin). |
Expert Recommendation: For initial target validation and co-localization studies with protein markers (via IHC), FISH is often preferred due to its high resolution and multiplexing capabilities. For routine screening and integration into standard pathology workflows, CISH is highly effective due to its reliance on bright-field microscopy and the permanence of the signal.
Part 2: The In Situ Hybridization Workflow: A Step-by-Step Guide
The ISH workflow involves a series of carefully orchestrated steps designed to preserve tissue morphology while allowing specific probes to access and bind to their target mRNA sequences.
Figure 1. A generalized workflow for mRNA in situ hybridization on FFPE tissues.
Protocol 1: Fluorescence ISH (FISH) for Kinase mRNA
This protocol is optimized for detecting a specific kinase mRNA transcript in formalin-fixed, paraffin-embedded (FFPE) tissue sections using fluorescently-labeled probes.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
RNase-free water and PBS
-
Proteinase K (20 µg/mL in PBS)
-
Hybridization Buffer
-
Fluorescently-labeled oligonucleotide probe for target kinase mRNA
-
Stringency Wash Buffer (e.g., 0.4x SSC with 0.3% IGEPAL)[1][2]
-
DAPI counterstain
-
Anti-fade mounting medium
-
Hybridization oven/water bath
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 10 minutes.[3]
-
Immerse in 100% Ethanol: 2 x 5 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in RNase-free water: 2 x 2 minutes.
-
-
Permeabilization:
-
Causality: This step uses the enzyme Proteinase K to partially digest proteins that cross-link and mask the target mRNA, allowing the probe to access its binding site.[4][5][6] The concentration and time are critical; over-digestion destroys tissue morphology, while under-digestion results in weak or no signal.[4][6]
-
Incubate slides in Proteinase K solution at 37°C for 10-15 minutes. This step must be optimized for your specific tissue type and fixation time.
-
Wash slides in RNase-free PBS: 2 x 5 minutes.
-
-
Hybridization:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and air dry completely.
-
Prepare the probe by diluting it in pre-warmed (37°C) hybridization buffer to the desired concentration (e.g., 5-50 nM).
-
Apply the probe solution to the tissue section, ensuring complete coverage.
-
Cover with a coverslip, avoiding air bubbles.
-
Co-denature the probe and target mRNA by incubating the slides on a heat block at 80°C for 5 minutes.
-
Transfer slides to a humidified chamber and incubate overnight at 37°C for hybridization.[7]
-
-
Post-Hybridization Washes:
-
Causality: These high-stringency washes are designed to remove non-specifically bound or mismatched probes, which is crucial for reducing background noise and ensuring the final signal is specific to the target.[2][8] Stringency is controlled by temperature and salt concentration (lower salt and higher temperature increase stringency).[2]
-
Carefully remove coverslips by immersing slides in room temperature wash buffer.
-
Wash slides in pre-warmed Stringency Wash Buffer at 72°C for exactly 2 minutes. This is the most critical wash step.[1][2]
-
Wash in room temperature wash buffer for 1 minute.
-
Rinse briefly in RNase-free water.
-
-
Counterstaining and Mounting:
-
Apply DAPI solution to the slides and incubate for 5 minutes in the dark to stain cell nuclei.
-
Rinse briefly in water and allow to air dry completely in the dark.
-
Apply a drop of anti-fade mounting medium and cover with a coverslip.
-
Seal the edges and store slides at 4°C, protected from light.
-
-
Visualization:
-
Image the slides using a fluorescence microscope with appropriate filters for the probe's fluorophore and DAPI. The mRNA signal should appear as distinct fluorescent dots.
-
Protocol 2: Chromogenic ISH (CISH) for Kinase mRNA
This protocol uses an enzyme-labeled probe (e.g., HRP or AP) and a chromogenic substrate to produce a colored precipitate at the site of the target mRNA.
Materials:
-
All materials from the FISH protocol, except for the fluorescent probe and DAPI.
-
Digoxigenin (DIG) or Biotin-labeled probe for target kinase mRNA.
-
Anti-DIG or Anti-Biotin antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Chromogenic substrate (e.g., DAB for HRP, which produces a brown precipitate).
-
Hematoxylin counterstain.
-
Aqueous or permanent mounting medium.
-
Bright-field microscope.
Procedure:
-
Deparaffinization, Rehydration, and Permeabilization:
-
Follow steps 1 and 2 from the FISH protocol exactly.
-
-
Hybridization:
-
Follow step 3 from the FISH protocol, using the DIG or Biotin-labeled probe.
-
-
Post-Hybridization Washes:
-
Follow step 4 from the FISH protocol.
-
-
Immunodetection:
-
Wash slides in a suitable buffer (e.g., PBS with 0.1% Tween-20).
-
Block endogenous peroxidase activity (if using HRP) by incubating slides in a hydrogen peroxide solution for 10 minutes.
-
Apply a blocking solution (e.g., 2% BSA in buffer) for 30 minutes to prevent non-specific antibody binding.
-
Incubate with the enzyme-conjugated anti-DIG or anti-Biotin antibody for 1 hour at room temperature.
-
Wash slides thoroughly in buffer: 3 x 5 minutes.
-
-
Chromogenic Development:
-
Prepare the chromogenic substrate solution (e.g., DAB) according to the manufacturer's instructions.
-
Apply the substrate to the tissue and incubate until the desired color intensity is reached (typically 5-15 minutes). Monitor this step under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Apply a drop of permanent mounting medium and cover with a coverslip.
-
-
Visualization:
Part 3: Data Interpretation & Troubleshooting
Interpreting Your Results
A successful ISH experiment will show specific signal localized to the cytoplasm of cells.
-
Positive Control: A slide hybridized with a probe for a ubiquitously expressed housekeeping gene (e.g., PPIB, UBC) should show signal in nearly all cells, confirming the integrity of the tissue RNA and the assay itself.
-
Negative Control: A slide hybridized with a probe against a bacterial gene (e.g., dapB) should show no signal, confirming the specificity of the assay and the absence of non-specific probe binding.
-
Target Signal: The signal for the kinase mRNA should be evaluated for its intensity, cellular localization, and distribution pattern across the tissue architecture. For FISH, this will appear as punctate dots; for CISH, as a colored precipitate.
Figure 2. Logical flow for the interpretation of ISH data.
Common Troubleshooting Scenarios
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | 1. RNA Degradation | Use RNase-free techniques throughout. Process tissues promptly after collection. |
| 2. Insufficient Permeabilization | Optimize Proteinase K concentration and incubation time. Start with a titration series (e.g., 5, 10, 15 min).[4] | |
| 3. Over-fixation of Tissue | Extend Proteinase K treatment or use a heat-induced epitope retrieval (HIER) step before permeabilization. | |
| High Background | 1. Non-specific Probe Binding | Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration).[2][8] |
| 2. Insufficient Washing | Ensure slides are fully submerged and agitated during wash steps. Increase the number or duration of washes. | |
| 3. Endogenous Enzyme Activity (CISH) | Ensure the hydrogen peroxide blocking step is performed correctly and with a fresh solution. | |
| Poor Morphology | 1. Over-digestion with Proteinase K | Reduce the concentration or incubation time of the Proteinase K step.[4] |
| 2. Harsh Tissue Processing | Ensure gentle handling of slides, especially during wash steps. Avoid letting sections dry out at any point. |
References
- 1. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postwash | CG [cytogenetics.mlsascp.com]
- 3. preanalytix.com [preanalytix.com]
- 4. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 6. Optimized protocols for in situ hybridization, immunohistochemistry, and immunofluorescence on skeletal tissue [pubmed.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purity Assessment of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a key intermediate in pharmaceutical synthesis, demanding rigorous purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for assessing the purity of this compound. The methodologies detailed herein are grounded in established analytical principles and adhere to regulatory expectations for analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
The structure of this compound, featuring a substituted pyridine ring and a piperazine moiety, necessitates a multi-faceted analytical approach to identify and quantify potential impurities. These may include starting materials, by-products from the synthetic route, and degradation products. A notable potential impurity for secondary amines like the piperazine group is the formation of N-nitrosamines, such as 5-(4-nitrosoisopropylpiperazin-1-yl)pyridin-2-amine, which are often potent mutagens and require strict control.
This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities. Each section will explain the rationale behind the chosen methodology and provide a detailed, step-by-step protocol.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound and quantifying its impurities. The method's high resolution and sensitivity make it ideal for separating the main component from closely related structures. The basic nature of the analyte, due to the pyridine and piperazine nitrogens, requires careful mobile phase selection to achieve optimal peak shape and separation.[1]
Rationale for Method Design
The choice of a C18 stationary phase provides a versatile platform for the separation of moderately polar compounds.[1] An acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the basic nitrogen atoms on the analyte and any similar impurities, minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving chromatographic resolution.[1] A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. UV detection is suitable as the pyridine ring provides a strong chromophore.
Experimental Protocol: HPLC Purity Assessment
This protocol is a starting point for method development and must be validated according to ICH Q2(R1) guidelines.[2][3][4][5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
System Suitability:
Before sample analysis, the chromatographic system's performance must be verified according to USP <621> and Ph. Eur. 2.2.46.[6][7][8][9][10][11][12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time from 5 replicate injections of the standard |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity assessment.
Method Validation
The HPLC method must be validated to demonstrate its suitability for its intended purpose.[4] Key validation parameters as per ICH Q2(R1) include:[2][3][5]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. This can be achieved by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidation, heat, light).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50% to 150% of the nominal concentration).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results to the true value. This can be assessed by analyzing samples with known concentrations of the analyte or by spike recovery studies.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Structural Confirmation and Impurity Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of this compound and the identification of unknown impurities.[15][16][17] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[15]
Rationale for NMR Analysis
¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The chemical shifts of the aromatic protons on the pyridine ring are characteristic and sensitive to the substitution pattern.[15][18] The signals for the isopropyl and piperazine protons will also appear in distinct regions of the spectrum. ¹³C NMR provides information on the carbon skeleton of the molecule.[15] Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all proton and carbon signals.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 5 s | 2 s |
Expected ¹H NMR Chemical Shifts (Illustrative):
The pyridine ring protons will resonate in the aromatic region (typically δ 6.0-8.5 ppm).[15] Protons closer to the electron-withdrawing nitrogen atom will be further downfield.[15] The piperazine and isopropyl protons will appear in the aliphatic region (typically δ 1.0-4.0 ppm).
Logical Flow for NMR-based Structure Verification:
Caption: Logical workflow for NMR-based structure verification.
Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[19][20][21][22] The mass spectrometer provides definitive identification of the separated components.
Rationale for GC-MS Analysis
While the parent compound is not highly volatile, GC-MS is ideal for detecting low molecular weight impurities and residual solvents that may be present. The high sensitivity of the mass spectrometer allows for the detection of trace-level contaminants. For piperazine derivatives, GC-MS can be used for both qualitative and quantitative analysis.[19]
Experimental Protocol: GC-MS for Residual Solvents
This protocol is based on headspace sampling, which is a common technique for residual solvent analysis.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector | Split (20:1), 250 °C |
| Detector (MS) | Transfer line 250 °C, Ion source 230 °C, Scan range 35-350 amu |
| Headspace Sampler | Vial equilibration at 80 °C for 15 minutes |
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide, DMSO).
-
Seal the vial and place it in the headspace autosampler.
Concluding Remarks
The purity assessment of this compound requires a combination of orthogonal analytical techniques. HPLC is the primary method for quantitative purity determination, while NMR provides unequivocal structural confirmation, and GC-MS is essential for controlling volatile impurities and residual solvents. Each method must be rigorously validated to ensure the reliability of the data, in accordance with regulatory guidelines. This comprehensive approach provides a robust framework for ensuring the quality of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 12. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 13. drugfuture.com [drugfuture.com]
- 14. uspbpep.com [uspbpep.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ojp.gov [ojp.gov]
- 22. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel CDK4/6 Inhibitors Using 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in high-throughput screening (HTS) campaigns. Based on its core structure, a 2-aminopyridine moiety linked to a piperazine group, this compound is a putative inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This scaffold is a key pharmacophore in clinically approved drugs like Palbociclib, which selectively target the CDK4/6-Retinoblastoma (Rb) protein pathway.[1][2] Dysregulation of this pathway is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer, making CDK4/6 a prime therapeutic target.[1][3] We present detailed protocols for a primary biochemical HTS assay using Homogeneous Time-Resolved Fluorescence (HTRF®) and a secondary cell-based assay for confirming anti-proliferative activity. The causality behind experimental choices, self-validating system controls, and data interpretation are explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting CDK4/6
The cell division cycle is a tightly regulated process, with checkpoints ensuring genomic integrity. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical restriction point controlled by the Cyclin D-CDK4/6-Rb axis.[1] In many cancer cells, mitogenic signals lead to the overexpression of Cyclin D, which forms an active complex with CDK4/6. This complex then phosphorylates and inactivates the Retinoblastoma tumor suppressor protein (Rb).[2][4] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry, leading to uncontrolled cell proliferation.[1][4]
This compound belongs to a chemical class known to be competitive inhibitors at the ATP-binding pocket of CDK4 and CDK6.[3][4] By blocking the kinase activity of the CDK4/6-Cyclin D complex, the compound is hypothesized to prevent Rb phosphorylation, maintain the Rb-E2F complex in its active, growth-suppressive state, and induce a G1 cell cycle arrest.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine |
| CAS Number | 866620-36-2[5] |
| Molecular Formula | C₁₂H₂₀N₄ |
| Molecular Weight | 220.32 g/mol |
Mechanism of Action: CDK4/6 Pathway Inhibition
The diagram below illustrates the signaling cascade and the proposed point of inhibition for this compound.
Primary Screening: Biochemical HTRF® Assay for CDK4/6 Kinase Activity
For the primary screen of a large compound library, a robust, miniaturizable, and homogeneous biochemical assay is required. The HTRF® (Homogeneous Time-Resolved Fluorescence) technology is an ideal choice, offering high sensitivity and low background interference.[6][7] This assay measures the phosphorylation of a biotinylated substrate peptide derived from the Retinoblastoma protein (Rb) by the CDK4/Cyclin D1 enzyme.
Assay Principle
The assay relies on Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a Europium cryptate (Eu³⁺) donor and an XL665 acceptor.
-
Reaction : CDK4/Cyclin D1 phosphorylates a biotinylated Rb-peptide substrate in the presence of ATP.
-
Detection : An anti-phospho-Rb antibody labeled with Eu³⁺-cryptate (donor) and Streptavidin-XL665 (acceptor) are added.
-
Signal : If the substrate is phosphorylated, the antibody binds to it. The streptavidin binds the biotin tag, bringing the donor and acceptor into close proximity. Excitation at 337 nm leads to FRET, and a specific emission is detected at 665 nm.
-
Inhibition : An active inhibitor, like this compound, prevents substrate phosphorylation, disrupting FRET and causing a decrease in the 665 nm signal.
Experimental Workflow
Detailed Protocol: HTRF® CDK4/Cyclin D1 Kinase Assay
Materials & Reagents:
-
Enzyme: Recombinant human CDK4/Cyclin D1
-
Substrate: Biotin-labeled Rb peptide (e.g., Biotin-C-terminus fragment)
-
Detection Reagents: HTRF® KinEASE™-STK S1 Kit (contains Eu³⁺-labeled STK-Antibody and Streptavidin-XL665)
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound
-
Control Inhibitor: Palbociclib
-
Assay Plate: Low-volume 384-well white plate
-
Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Instrumentation: HTRF®-certified plate reader, acoustic dispenser (e.g., Echo), multi-channel pipette or automated liquid handler.
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound and Palbociclib in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range (e.g., 10 mM to 0.5 µM).
-
Using an acoustic dispenser, transfer 50 nL of each compound concentration, DMSO (negative control, 0% inhibition), and a potent inhibitor like Palbociclib (positive control, 100% inhibition) to the 384-well assay plate.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Enzyme/Substrate solution in Kinase Reaction Buffer. The final concentrations should be optimized, but a starting point is 2 nM CDK4/Cyclin D1 and 200 nM Biotin-Rb substrate.
-
Add 5 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at the apparent ATP Km value for the enzyme, which must be predetermined (e.g., 20 µM).[6] Using ATP at its Km provides a sensitive measure for competitive inhibitors.
-
Add 5 µL of the ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Incubate for 60 minutes at RT.
-
-
Reaction Termination and Detection:
-
Prepare the 2X HTRF® Detection Mix in Detection Buffer (containing EDTA to stop the reaction). Dilute the Eu³⁺-Antibody and Streptavidin-XL665 according to the manufacturer's protocol.
-
Add 10 µL of the Detection Mix to each well. The final volume is 20 µL.
-
Incubate for 60 minutes at RT, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, with excitation at 337 nm and simultaneous emission reads at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis
-
Calculate HTRF® Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl)])
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Secondary Screening: Cell-Based Anti-Proliferation Assay
Hits identified from the primary biochemical screen must be validated in a cellular context to confirm their biological activity and assess cell permeability and potential cytotoxicity. A cell proliferation assay using a cancer cell line known to be dependent on CDK4/6 signaling (e.g., MCF-7, HR+ breast cancer) is an excellent secondary screen.
Scientific Rationale for Assay Choice: While ATP-based viability assays (e.g., CellTiter-Glo®) are common, they can produce misleading results for CDK4/6 inhibitors.[8][9] These compounds cause a G1 arrest where cells stop dividing but may continue to grow in size (hypertrophy), leading to an increase in ATP production that can mask the anti-proliferative effect.[8] Therefore, a readout that directly measures cell number or DNA content is more reliable. A DNA-based fluorescence assay (e.g., using a DNA-intercalating dye) is a robust and HTS-compatible alternative.
Detailed Protocol: DNA-Based Cell Proliferation Assay
Materials & Reagents:
-
Cell Line: MCF-7 (human breast adenocarcinoma, ER-positive)
-
Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Assay Plate: 384-well black, clear-bottom tissue culture-treated plates.
-
Test Compound: Confirmed hits from the primary screen.
-
Detection Reagent: CyQUANT™ Direct Cell Proliferation Assay Kit or similar DNA-binding dye-based kit.
-
Instrumentation: Fluorescence plate reader, automated cell dispenser.
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and resuspend in culture medium to a density of 2,500 cells per 40 µL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 10-point serial dilutions of the test compounds and controls (Palbociclib, DMSO) in culture medium at a 10X final concentration.
-
Add 5 µL of the 10X compound solution to the respective wells (final volume 50 µL).
-
Incubate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings in the control wells.
-
-
Cell Lysis and DNA Staining:
-
Equilibrate the assay plate and detection reagents to room temperature.
-
Prepare the CyQUANT™ working solution (lysis buffer + DNA dye) as per the manufacturer's protocol.
-
Add 50 µL of the working solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light, to ensure complete cell lysis and DNA staining.
-
-
Data Acquisition:
-
Read the fluorescence on a plate reader with excitation/emission settings appropriate for the dye (e.g., ~480 nm / ~520 nm).
-
Data Analysis and Expected Results
-
Calculate Percent Growth Inhibition (GI):
-
% GI = 100 * (1 - [(Fluorescence_Compound - Fluorescence_T₀) / (Fluorescence_Vehicle - Fluorescence_T₀)])
-
Where T₀ is the fluorescence reading from a plate fixed at the time of compound addition, representing the initial cell number.
-
-
Determine GI₅₀:
-
Plot % GI versus the logarithm of the compound concentration and fit to a four-parameter logistic model to calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
| Compound | Primary Screen IC₅₀ (nM) | Secondary Screen GI₅₀ (nM) |
| This compound | Example: 55 | Example: 250 |
| Palbociclib (Control) | Example: 10 | Example: 80 |
Note: It is common for IC₅₀ values from biochemical assays to be more potent than GI₅₀ values from cell-based assays due to factors like cell membrane permeability, protein binding in serum, and cellular efflux mechanisms.
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 4. droracle.ai [droracle.ai]
- 5. indiamart.com [indiamart.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing the Cell Permeability of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction: The Imperative of Permeability in Drug Discovery
In the journey of a therapeutic candidate from the bench to the bedside, its ability to traverse cellular barriers is a critical determinant of success. For orally administered drugs, this journey begins with absorption across the intestinal epithelium. For centrally acting agents, the formidable blood-brain barrier stands as a selective gatekeeper. The compound at the center of this guide, 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine , is a novel small molecule with therapeutic potential. Its structure, featuring a pyridine core and an isopropylpiperazine moiety, suggests it may interact with a variety of biological targets. However, its efficacy is fundamentally linked to its ability to reach these targets. Therefore, a thorough in vitro characterization of its cell permeability is not merely a routine check but a cornerstone of its preclinical development.
These application notes provide a comprehensive framework for academic and industry researchers to meticulously evaluate the cell permeability of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed, step-by-step protocols for their execution, and offer guidance on the interpretation of the resulting data. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust, reproducible, and aligned with regulatory expectations.
Physicochemical Profile and Its Implications for Assay Selection
While experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure and data from analogous compounds like 5-(4-methylpiperazin-1-yl)pyridin-2-amine and 5-(4-ethylpiperazin-1-yl)pyridin-2-amine[1][2].
| Property | Predicted Value/Range | Implication for Permeability Assays |
| Molecular Weight | ~220 g/mol | Within the range for good oral bioavailability. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a potential for transcellular passive diffusion. |
| pKa (most basic) | 7.5 - 8.5 (piperazine nitrogen) | The compound will be partially protonated at physiological pH (7.4), which can influence its interaction with membranes and transporters. The choice of buffer pH in the assays will be critical. |
| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to the basic nature of the piperazine ring. Solubility should be carefully determined in the assay buffers to avoid precipitation. |
Given this profile, a multi-faceted approach to permeability assessment is warranted. We will first employ a high-throughput, non-cell-based assay to quickly assess passive diffusion. This will be followed by more complex, cell-based assays to investigate the contributions of active transport mechanisms, which are often implicated with molecules containing piperazine scaffolds[3].
Tier 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cost-effective, cell-free method to predict passive drug transport[4]. It is an excellent first-pass screen to understand the intrinsic ability of a compound to diffuse across a lipid barrier, mimicking the lipid bilayer of a cell membrane[5][6][7].
Causality in PAMPA Design
The choice of the lipid membrane is crucial. For predicting gastrointestinal tract (GIT) absorption, a lipid mixture mimicking the intestinal brush border membrane is ideal. The pH of the donor and acceptor compartments can be adjusted to simulate the pH gradient across the intestine, providing valuable insights into how ionization state affects permeability[6].
Experimental Workflow: PAMPA
Caption: High-level workflow for the PAMPA assay.
Detailed Protocol: PAMPA
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare donor and acceptor buffers. For GIT-PAMPA, a common choice is a phosphate buffer at pH 6.5 for the donor and pH 7.4 for the acceptor[4]. Ensure the final DMSO concentration in the donor solution is low (e.g., <1%) to maintain membrane integrity.
-
Prepare the lipid solution, for example, 2% dioleoylphosphatidylcholine (DOPC) in dodecane[4].
-
-
Assay Procedure:
-
Using a 96-well filter plate (donor plate) and a 96-well acceptor plate, carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire surface is coated. Allow the solvent to evaporate.
-
Add 300 µL of the acceptor buffer to each well of the acceptor plate.
-
Add 200 µL of the test compound solution (diluted from the stock to the final concentration, e.g., 10 µM, in the donor buffer) to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking[5].
-
-
Quantification and Data Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - CA(t) / Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t) Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, respectively, A is the surface area of the membrane, and t is the incubation time.
-
| Permeability Class | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 1.5 | High |
| Low | < 1.5 | Low |
This classification provides a preliminary indication of passive permeability.
Tier 2: Cell-Based Assays for a Deeper Mechanistic Understanding
While PAMPA is informative for passive diffusion, it cannot account for the complex interplay of transporters and tight junctions present in biological barriers[6]. Therefore, cell-based assays are essential for a more comprehensive assessment.
The Caco-2 Cell Model: The Gold Standard for Intestinal Absorption
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocytes that mimic the intestinal epithelium[8][]. This model is widely accepted for predicting oral drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp)[].
Causality in Caco-2 Assay Design
The formation of a confluent monolayer with functional tight junctions is paramount for a reliable Caco-2 assay. The integrity of this monolayer is a self-validating feature of the protocol and is typically assessed by measuring the Transepithelial Electrical Resistance (TEER) and the flux of a paracellular marker like Lucifer Yellow[10][11]. A bidirectional assay (measuring transport from the apical to basolateral side, A-B, and vice versa, B-A) is crucial for identifying active efflux. An efflux ratio (PappB-A / PappA-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter[8].
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Detailed Protocol: Caco-2 Bidirectional Assay
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed cells onto Transwell inserts at a density of approximately 6 x 104 cells/cm2[8].
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer[8].
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the monolayer using an epithelial voltohmmeter. A TEER value above 200 Ω·cm2 generally indicates a confluent monolayer[12].
-
The permeability of a paracellular marker, Lucifer Yellow (typically at 100 µM), should be assessed. The apparent permeability (Papp) of Lucifer Yellow should be low (<1.0 x 10-6 cm/s).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
For A-B transport: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B-A transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C for a defined time (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
-
Data Analysis:
-
Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)
-
| Papp (A-B) (x 10⁻⁶ cm/s) | Expected Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | Potential substrate of an efflux transporter. |
| 1 - 10 | Moderate | < 2 | Permeability is likely dominated by passive diffusion. |
| > 10 | High |
The MDCK-MDR1 Model: A Specific Look at P-gp Efflux
To specifically investigate if this compound is a substrate of the P-gp efflux pump, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes P-gp) is an invaluable tool[13][14][15]. This model allows for a direct comparison of permeability in cells with and without high levels of P-gp expression.
Causality in MDCK-MDR1 Assay Design
The core principle of this assay is to compare the bidirectional permeability of the test compound in MDCK-MDR1 cells with and without a known P-gp inhibitor (e.g., verapamil or cyclosporin A)[13]. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that the compound is a P-gp substrate[16].
Detailed Protocol: MDCK-MDR1 Assay
The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the following key considerations:
-
Cell Culture: MDCK-MDR1 cells are cultured to form a confluent monolayer on Transwell inserts, which typically takes 3-5 days[13].
-
Experimental Groups:
-
Bidirectional permeability of the test compound.
-
Bidirectional permeability of the test compound in the presence of a P-gp inhibitor (e.g., 10 µM verapamil).
-
Positive control (a known P-gp substrate like digoxin) and negative controls (a high permeability compound like propranolol and a low permeability compound like atenolol) should be run in parallel[16].
-
-
Data Interpretation:
-
An efflux ratio > 2 in the absence of the inhibitor, which is significantly reduced (ideally to ~1) in the presence of the inhibitor, confirms that the compound is a P-gp substrate[16].
-
Conclusion: A Pathway to Informed Drug Development
The systematic evaluation of cell permeability, progressing from a high-throughput passive diffusion screen to detailed cell-based mechanistic studies, provides a robust understanding of the absorption and distribution potential of this compound. The data generated from these assays are critical for making informed decisions in lead optimization and candidate selection. By employing these self-validating protocols, researchers can confidently assess this key ADME property, paving the way for the successful development of this promising therapeutic agent.
References
- 1. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Mice
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for Pharmacokinetic Profiling
In the landscape of preclinical drug development, a thorough understanding of a compound's pharmacokinetics (PK) is fundamental.[1][2][3] Pharmacokinetics, the study of how an organism affects a drug, governs the relationship between the dose administered and the resulting concentration of the drug in the body over time. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of a drug candidate's efficacy and safety.[1][2] For novel chemical entities such as 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, a molecule featuring a piperazine moiety—a common scaffold in pharmacologically active compounds—elucidating its PK profile in a relevant animal model like the mouse is an indispensable step before advancing to more complex preclinical and clinical evaluations.[4][5]
This guide provides a comprehensive, field-proven framework for conducting a robust pharmacokinetic study of this compound in mice. The protocols herein are designed to be self-validating, emphasizing scientific integrity and reproducibility. We will detail the experimental design, in-life procedures, bioanalytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent data analysis to derive key pharmacokinetic parameters.
Part 1: Experimental Design and In-Life Procedures
A well-structured experimental design is paramount to generating reliable and interpretable PK data.[5][6] This phase requires careful consideration of the animal model, route of administration, dosing, and sampling strategy.
Animal Model and Husbandry
-
Species: CD-1 or C57BL/6 mice are commonly used for PK studies due to their well-characterized physiology and genetics.
-
Sex: Both male and female mice should be included to identify any potential sex-dependent differences in drug metabolism and disposition.
-
Age and Weight: Use healthy, young adult mice (e.g., 8-10 weeks old) with a consistent weight range (e.g., 20-25 g).
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study to minimize stress-related physiological changes.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity, with ad libitum access to food and water. Fasting overnight before oral administration may be required to reduce variability in absorption.
Dosing Formulation and Administration
The choice of vehicle and route of administration is critical and should be tailored to the physicochemical properties of this compound and the intended clinical application.
Formulation: A suitable vehicle must be chosen to ensure the compound is fully solubilized and stable. A common starting point for a weakly basic compound could be:
-
For Intravenous (IV) administration: 5% DMSO, 40% PEG400, 55% Saline.
-
For Oral (PO) administration: 0.5% Hydroxypropyl methylcellulose (HPMC) in water.
Routes of Administration: To assess bioavailability, both intravenous and oral routes should be evaluated.[7][8][9][10]
-
Intravenous (IV) Bolus: Administered typically via the tail vein. This route ensures 100% bioavailability and provides a baseline for clearance and volume of distribution.[8]
-
Oral Gavage (PO): This route mimics the intended clinical route for many small molecules and is essential for determining oral absorption and bioavailability.[7][9]
Dose Selection: Doses should be selected based on preliminary in vitro efficacy and toxicity data. A typical study might include:
-
IV Dose: 1-2 mg/kg
-
PO Dose: 5-10 mg/kg
Blood Sampling Strategy
The blood sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Given the small total blood volume of a mouse (approx. 1.5-2.0 mL), microsampling techniques are highly recommended to enable serial sampling from a single animal, which reduces inter-animal variability.[11][12][13]
Recommended Technique:
-
Saphenous Vein Sampling: This method is minimally invasive, allows for repeated sampling, and provides high-quality blood samples.[12][14][15] Other viable options include tail vein or submandibular sampling.[11][13]
Sampling Time Points: A typical sampling schedule for a small molecule might be:
-
IV Administration (1 mg/kg): Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Administration (10 mg/kg): Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Sample Collection and Processing:
-
Collect approximately 20-30 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Process the blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until bioanalysis.
Caption: High-level workflow for a mouse pharmacokinetic study.
Part 2: Bioanalytical Method - LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[16][17][18]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 100 µL of cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar, stable isotope-labeled version of the analyte if available.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Hypothetical)
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Specific parent-to-daughter ion transitions would need to be optimized for this compound and the IS.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[19] Key validation parameters include:
-
Selectivity and Specificity: No interference from endogenous matrix components.
-
Linearity and Range: A calibration curve with at least 6 non-zero standards.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal ion suppression/enhancement.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Caption: Sample preparation workflow for LC-MS/MS analysis.
Part 3: Data Analysis and Interpretation
Once the plasma concentrations of this compound have been determined at each time point, the data are plotted (concentration vs. time) and key PK parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[1][20][21]
Key Pharmacokinetic Parameters
The following table outlines the essential PK parameters to be determined.[2][21][22]
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates peak exposure; related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents total drug exposure over time. |
| t½ | Elimination Half-life | Time for plasma concentration to decrease by 50%; determines dosing interval. |
| CL | Clearance | Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes; indicates tissue penetration. |
| F (%) | Bioavailability | Fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Hypothetical Pharmacokinetic Data
The following table presents hypothetical PK parameters for this compound in mice, based on typical values for orally bioavailable small molecules with piperazine scaffolds.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 150 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUClast (ng*h/mL) | 250 | 2250 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 66.7 | N/A |
| Vd (L/kg) | 2.2 | N/A |
| F (%) | N/A | 90% |
Interpretation of Hypothetical Data:
-
A Tmax of 1 hour suggests rapid oral absorption.
-
A half-life (t½) of ~3.5-4 hours indicates that the drug is cleared from the body at a moderate rate, potentially allowing for once or twice-daily dosing.
-
A high oral bioavailability (F%) of 90% suggests excellent absorption and minimal first-pass metabolism.
-
The clearance (CL) value is moderate relative to hepatic blood flow in the mouse.
-
The volume of distribution (Vd) greater than total body water suggests the compound distributes into tissues.
Conclusion
This application note provides a detailed, robust protocol for the characterization of the pharmacokinetic profile of this compound in mice. By adhering to these guidelines, researchers can generate high-quality, reproducible data that are essential for making informed decisions in the drug development process. The hypothetical data presented serve as a representative example of what might be expected for a compound of this class, illustrating good oral absorption and a moderate elimination rate. This foundational PK study is a critical step in evaluating the potential of this compound as a therapeutic candidate.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmacyinfoline.com [pharmacyinfoline.com]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. alliedacademies.org [alliedacademies.org]
- 17. nebiolab.com [nebiolab.com]
- 18. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 21. prisysbiotech.com [prisysbiotech.com]
- 22. bioagilytix.com [bioagilytix.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction
Welcome to the technical support guide for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly in DMSO and other common laboratory solvents. As a molecule featuring a piperazine ring, a substituted pyridine, and a primary amine, its stability can be influenced by several factors. This guide offers troubleshooting advice and best practices to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound?
Based on its chemical structure, the primary stability concerns for this compound are susceptibility to oxidation and hydrolysis. The piperazine and aminopyridine moieties can be prone to oxidative degradation, especially in the presence of light, oxygen, and metal ions. Hydrolysis could potentially occur, although it is generally less common for this type of structure under neutral pH conditions.[1] The tertiary amine within the piperazine ring and the primary amine on the pyridine ring are potential sites for oxidative reactions.
2. What is the recommended method for storing stock solutions of this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[2][3]
-
Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[4]
-
Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Container: Use high-quality, inert containers such as glass or polypropylene vials.[5]
-
Concentration: Storing at a lower molarity may improve stability by keeping the compound fully in solution, especially during freeze-thaw cycles.[2]
It's important to note that DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[6] Water absorption can lead to compound precipitation or degradation over time.[5] Ensure the container is tightly sealed.
3. My experimental results are inconsistent when using a previously prepared stock solution. Could this be a stability issue?
Inconsistent experimental results are a common indicator of compound degradation. If you observe a loss of potency or unexpected biological activity, it is crucial to assess the stability of your stock solution. Chemical decomposition in DMSO stock solutions is a known issue that can mislead biological screening campaigns.[7] We recommend performing a quality control check on your stock solution.
4. How can I test the stability of my this compound stock solution?
A straightforward way to assess the stability of your stock solution is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS). By comparing a freshly prepared sample to your stored stock, you can quantify the parent compound and identify any potential degradation products.
Troubleshooting Guide: Assessing Compound Stability
This section provides a step-by-step protocol to determine the stability of your compound in DMSO.
Experimental Protocol: Stability Assessment using LC-MS
Objective: To quantify the concentration of this compound in a stored DMSO stock solution and identify potential degradation products.
Materials:
-
Stored DMSO stock solution of your compound.
-
Freshly prepared DMSO stock solution of your compound (as a reference).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (or other appropriate mobile phase modifier).
-
HPLC-MS system with a C18 column.
Procedure:
-
Prepare a Fresh Reference Standard:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in fresh, high-purity DMSO to create a stock solution of a known concentration (e.g., 10 mM). This will be your T=0 reference.
-
-
Sample Preparation:
-
Dilute an aliquot of your stored DMSO stock solution and the fresh reference standard to the same final concentration (e.g., 10 µM) in the initial mobile phase conditions.
-
-
LC-MS Analysis:
-
Inject both the diluted stored sample and the fresh reference standard onto the LC-MS system.
-
Use a suitable gradient elution method to separate the parent compound from any potential impurities or degradation products.
-
Monitor the elution using both UV detection (at a wavelength where the compound has good absorbance) and mass spectrometry (in positive ion mode, looking for the protonated molecule [M+H]⁺).
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the chromatogram of the stored sample to that of the fresh reference standard. A significant decrease in the peak area suggests degradation.
-
Examine the mass spectrum for any new peaks in the stored sample that are not present in the reference. These could correspond to degradation products.
-
Data Interpretation
| Observation | Potential Cause | Recommended Action |
| Reduced peak area of the parent compound in the stored sample. | Compound degradation. | Prepare a fresh stock solution. Consider optimizing storage conditions (e.g., lower temperature, inert atmosphere). |
| Appearance of new peaks in the chromatogram of the stored sample. | Formation of degradation products. | Attempt to identify the structure of the degradation products using MS/MS fragmentation to understand the degradation pathway. |
| No significant change in peak area or appearance of new peaks. | The compound is likely stable under the tested storage conditions. | Continue using the stock solution, but perform periodic stability checks. |
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability using LC-MS.
General Recommendations for Solvent Selection and Handling
While DMSO is a versatile and widely used solvent, it's essential to be aware of its properties and potential impact on your experiments.
-
DMSO Purity: Always use high-purity, anhydrous DMSO to minimize water content and potential contaminants.[8]
-
Alternative Solvents: If you suspect DMSO is contributing to compound instability, consider less reactive polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, always check the solubility of your compound in these alternative solvents first.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can introduce moisture and promote degradation or precipitation.[5] Aliquoting your stock into smaller, single-use volumes is highly recommended.
Understanding Potential Degradation Pathways
The structure of this compound contains functional groups that can be susceptible to specific degradation pathways.
Caption: Potential degradation pathways for piperazine-containing compounds.
References
- 1. isaacpub.org [isaacpub.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
Technical Support Center: A Guide to Preventing Degradation of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Solution
Welcome to the technical support guide for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate the chemical degradation of this compound in solution. Inconsistent experimental results are often the first sign of compound instability[1]. This guide is structured to help you understand the potential degradation pathways and implement proactive strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My solution of this compound has turned a slight yellow/brown. What is causing this color change?
A color change is a common indicator of chemical degradation, particularly oxidation[1]. The piperazine and 2-aminopyridine moieties are susceptible to reacting with atmospheric oxygen, which can lead to the formation of colored byproducts. Storing the material in tightly sealed containers, potentially under an inert atmosphere like nitrogen or argon, and protecting it from light can mitigate this issue[1].
Q2: I am observing significant variability and a loss of potency in my biological assays. Could this be related to compound stability?
Yes, inconsistent biological data is a critical red flag for compound degradation[1]. The parent compound may be degrading into less active or inactive species in your assay medium or during storage. This leads to a lower effective concentration than intended, causing variable results. It is crucial to evaluate the compound's stability under your specific experimental conditions[1]. Whenever feasible, using freshly prepared solutions is the best practice.
Q3: What are the ideal storage conditions for stock solutions of this compound?
For maximum stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C[1][2]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes[1]. The choice of solvent is also critical; while DMSO is common for initial solubilization, its long-term storage can present issues (e.g., water absorption).
Q4: Is it necessary to prepare fresh dilutions from my stock solution for every experiment?
Yes, this is the most reliable practice. Diluted solutions, especially in aqueous buffers used for biological assays, are often much less stable than concentrated stock solutions in organic solvents. Preparing fresh dilutions immediately before use minimizes the opportunity for pH-dependent hydrolysis, oxidation, or other degradation pathways to occur in the final assay medium.
Understanding Potential Degradation Pathways
This compound possesses two key structural motifs: a 2-aminopyridine ring and a substituted piperazine ring. Both contribute to its chemical reactivity and potential instability. The piperazine scaffold is a privileged structure in many pharmacologically active compounds, but its degradation has been a subject of study[3].
The primary degradation mechanisms to consider are:
-
Oxidation: The nitrogen atoms in the piperazine ring and the exocyclic amino group on the pyridine ring are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Many aromatic amines and heterocyclic compounds are sensitive to light. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions[1].
-
pH-Dependent Hydrolysis: The stability of compounds containing piperazine and pyridine moieties can be highly dependent on the pH of the solution[1][4][5]. Extreme pH values (both acidic and alkaline) can catalyze hydrolytic degradation.
-
Nitrosamine Formation: As a secondary amine, the piperazine ring is susceptible to reacting with nitrosating agents (e.g., nitrites, NOx) to form N-nitrosamine impurities[6]. This is a significant concern in drug development and requires careful control of starting materials and storage conditions. A related nitrosamine impurity, 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine, has been documented[7].
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
Improving the yield of "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" synthesis
<Technical Support Center: Synthesis of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine >
Welcome to the technical support center for the synthesis of "this compound." This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we consolidate field-proven insights and foundational knowledge to help you navigate the common challenges associated with this synthesis, improve your yield, and ensure the highest purity of your final product.
The synthesis of this valuable intermediate, a key building block in many pharmaceutical compounds, is most commonly achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is renowned for its versatility but requires careful optimization of multiple parameters to succeed, especially with heterocyclic substrates like 2-aminopyridine derivatives which can be challenging.[3][4]
This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most robust and widely adopted method is the Buchwald-Hartwig amination.[1][5] This involves the palladium-catalyzed cross-coupling of an aryl halide, typically 5-bromo-pyridin-2-amine or 5-chloro-pyridin-2-amine, with 1-isopropylpiperazine. The reaction's success hinges on the precise combination of a palladium catalyst, a phosphine ligand, and a suitable base.[6]
Q2: What are the critical reagents and their functions in this synthesis?
Understanding the role of each component is key to optimization and troubleshooting.
| Reagent/Component | Example | Function & Scientific Rationale |
| Aryl Halide | 5-Bromo-pyridin-2-amine | The electrophilic partner. The C-Br bond undergoes oxidative addition to the Pd(0) catalyst to initiate the catalytic cycle. Bromides are often a good balance of reactivity and stability.[4] |
| Amine | 1-Isopropylpiperazine | The nucleophilic partner. It displaces the halide on the palladium center after coordination and deprotonation. |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | The catalyst. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the C-N bond formation. Pd(II) sources are reduced in situ to the active Pd(0) species.[4] |
| Ligand | Xantphos, XPhos, BINAP | Stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[1][7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination. A strong, non-nucleophilic base is essential for catalyst turnover.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent quenching of the base and interference with the catalytic cycle. The choice of solvent also affects solubility and reaction temperature.[4] |
Q3: How do I select the optimal catalyst-ligand system?
The choice of the catalyst and ligand is the most critical factor for a high-yielding reaction.[8]
-
For 2-aminopyridine substrates: These substrates can be challenging due to the presence of multiple nitrogen atoms that can coordinate to and potentially inhibit the palladium catalyst.[9]
-
Ligand Choice: Bidentate ligands like Xantphos or DPPF are often excellent starting points for coupling with 2-aminopyridines as they can chelate the palladium center, promoting a stable and active catalyst.[10][11] For more challenging couplings or when using aryl chlorides, bulky monophosphine "Buchwald ligands" like XPhos or SPhos may offer superior performance by favoring the active monoligated palladium species.[1][7]
-
Catalyst Loading: Typically, catalyst loading is between 1-5 mol%. It's crucial to optimize this; too little catalyst leads to slow or incomplete reactions, while too much increases costs and the burden of downstream palladium removal.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: Use a solvent system that gives good separation between your starting aryl halide (e.g., 5-bromo-pyridin-2-amine) and the more polar product. A common mobile phase is Dichloromethane/Methanol with a small amount of ammonium hydroxide to prevent streaking of the basic amine products.
-
HPLC/LC-MS: This provides a more quantitative assessment of the conversion. It is also invaluable for detecting the formation of side products.
Troubleshooting Guide
This section addresses common experimental failures. We diagnose the problem, explain the likely cause, and provide a clear solution.
Problem 1: Low or No Conversion to Product
Your reaction stalls, and analysis (TLC/HPLC) shows predominantly unreacted starting material.
-
Probable Cause A: Inactive Catalyst.
-
Reasoning: The active Pd(0) species is sensitive to oxygen. Improper handling, poor quality reagents, or exposure to air can lead to catalyst oxidation and deactivation. Pd(II) pre-catalysts also require effective in situ reduction, which can fail.
-
Solution:
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use Fresh Reagents: Use a freshly opened bottle of the palladium source and ligand. Buchwald pre-catalysts, which are air-stable and generate the active Pd(0) species upon exposure to the base, can offer more consistent results.[12]
-
Verify Reagent Quality: If possible, verify the quality of your starting materials, especially the aryl halide, as impurities can sometimes poison the catalyst.
-
-
-
Probable Cause B: Inappropriate Base.
-
Reasoning: The base's primary role is to deprotonate the coordinated amine within the catalytic cycle. If the base is too weak (e.g., K₂CO₃ can sometimes be insufficient) or has degraded due to moisture, this crucial step will not occur, stalling the cycle.[6]
-
Solution:
-
Switch to a Stronger Base: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for these reactions.
-
Handle Base Correctly: Use fresh, anhydrous base from a sealed container, preferably handled inside a glovebox to prevent hydration.
-
-
Problem 2: Significant Byproduct Formation
The reaction proceeds, but analysis shows multiple spots/peaks in addition to the desired product.
-
Probable Cause A: Reductive Dehalogenation.
-
Reasoning: A common side reaction is the replacement of the bromine or chlorine atom on the pyridine ring with a hydrogen atom, yielding 2-aminopyridine. This can occur via β-hydride elimination from certain intermediates in the catalytic cycle.[1]
-
Solution:
-
Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands often favor the desired reductive elimination pathway.[1][7] If you are seeing this byproduct, consider switching to a different class of ligand (e.g., from a bidentate like Xantphos to a monophosphine like XPhos).
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
-
-
Probable Cause B: Dimerization or Double Arylation.
-
Reasoning: The starting 2-aminopyridine can potentially react with another molecule of the aryl halide, leading to diarylamine byproducts. While less common with the primary amino group on the pyridine, it's a possibility if reaction conditions are harsh.
-
Solution:
-
Control Stoichiometry: Ensure you are not using a large excess of the aryl halide. A slight excess of the piperazine nucleophile (e.g., 1.1 to 1.2 equivalents) is often beneficial.
-
Lower Temperature: High temperatures can sometimes drive less selective side reactions.
-
-
Problem 3: Difficulty in Product Purification
The product is formed, but isolation is challenging, resulting in low isolated yield or impure material.
-
Probable Cause A: Persistent Palladium Contamination.
-
Reasoning: Residual palladium, often appearing as a black or colloidal suspension, can be difficult to remove by standard extraction and can contaminate the product. Homogeneous catalysts, by nature, remain dissolved in the reaction mixture.[13][14]
-
Solution:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a 1-2 cm thick pad of Celite®. This is effective at removing insoluble palladium species.[13][15]
-
Aqueous Wash: An aqueous wash with a solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help sequester and remove soluble palladium salts.
-
Palladium Scavengers: For very low levels of palladium required in pharmaceutical applications, solid-supported scavengers (e.g., silica-bound thiols like SiliaMetS® Thiol) can be stirred with the crude product solution to chemisorb the residual metal, which is then removed by filtration.[16]
-
-
-
Probable Cause B: Product Streaking on Silica Gel.
-
Reasoning: The product contains multiple basic nitrogen atoms (two in the piperazine ring and one on the pyridine ring), which interact strongly with the acidic silanol groups on standard silica gel. This leads to poor peak shape, streaking, and difficult separation during column chromatography.[17]
-
Solution:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a dichloromethane/methanol or ethyl acetate/heptane gradient will neutralize the active sites on the silica, leading to much sharper peaks.[17]
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Crystallization: If the product is a solid, developing a crystallization procedure is often the best way to achieve high purity on a large scale.
-
-
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and condenser, add 5-bromo-pyridin-2-amine (1.0 eq.), 1-isopropylpiperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., Xantphos, 4 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble palladium species. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., heptane).
-
Loading: Load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column using a solvent gradient. Start with a low polarity mixture (e.g., 95:5 Heptane/Ethyl Acetate) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, then to 95:5 Ethyl Acetate/Methanol). Crucially, add 1% triethylamine or ammonium hydroxide to the mobile phase throughout the entire gradient.
-
Collection: Collect fractions and analyze by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified "this compound."
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Unexpected Results in 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine Cell Viability Assays
Introduction
Welcome to the technical support resource for researchers using 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in cell viability assays. The pyridine-piperazine scaffold is a common feature in molecules designed to target various cellular processes, and derivatives have been investigated for a range of biological activities. [1][2]Unexpected or inconsistent results in cell-based assays are a common challenge in drug discovery and basic research. [3][4]This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the accuracy and reproducibility of your experimental data.
As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
While specific data for this exact molecule is limited in public literature, the 2-aminopyridine and piperazine moieties are "privileged scaffolds" in medicinal chemistry. [1]Structurally related compounds have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. [2][5]Therefore, it is plausible that this compound could exhibit anti-proliferative or cytotoxic effects. However, without direct experimental evidence, its precise mechanism of action remains to be determined.
Q2: I'm observing an increase in signal (suggesting higher viability) at high concentrations of the compound, which is the opposite of the expected cytotoxic effect. Why is this happening?
This is a frequently encountered issue that can be due to several factors:
-
Compound Interference: The compound itself may directly interact with the assay reagents. For example, it could have reducing properties that convert tetrazolium salts (like MTT, XTT, MTS) to formazan, mimicking cellular metabolic activity. [6][7][8]This leads to a false-positive signal.
-
Increased Metabolism: Some compounds can induce a cellular stress response that leads to a temporary increase in metabolic activity, which would be reflected as a higher signal in metabolic assays. [9]* Compound Precipitation: At higher concentrations, the compound may precipitate out of solution. These precipitates can scatter light, leading to artificially high absorbance readings. [10] Q3: My cell viability results are not reproducible between experiments. What are the common sources of variability?
Lack of reproducibility can stem from several experimental variables:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a major source of variability. [10]* Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the media concentration and affect cell growth. [10]* Reagent Preparation and Handling: Inconsistent preparation of compound dilutions or assay reagents can lead to significant variations. [11]* Cell Passage Number: Using cells with a high passage number can lead to changes in their physiology and response to treatments. [10]
In-Depth Troubleshooting Guide
This guide is structured to help you systematically identify and resolve the root cause of your unexpected results. We will explore potential issues related to the compound itself, the assay being used, and your cell culture technique.
Part 1: Compound-Specific Troubleshooting
The first step is to rule out any intrinsic properties of this compound that might be interfering with your assay.
Is the compound directly interfering with the assay reagents?
Many small molecules can interfere with common cell viability assays. [6][8]This is particularly true for assays that rely on a colorimetric or fluorometric readout based on redox reactions (e.g., MTT, MTS, XTT, resazurin).
This is a critical control to determine if your compound is directly reacting with the assay reagents.
Protocol: No-Cell Control for Assay Interference
-
Plate Setup: Prepare a 96-well plate with your standard cell culture medium, but do not add any cells.
-
Compound Addition: Add the serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based experiments. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the same duration as your typical compound treatment.
-
Assay Reagent Addition: Add the cell viability assay reagent (e.g., MTT, MTS, resazurin) to all wells.
-
Incubation: Incubate for the standard assay development time (e.g., 1-4 hours). [12]6. Readout: Measure the absorbance or fluorescence as you would for a standard experiment.
Interpreting the Results:
| Observation | Potential Cause | Next Steps |
| Significant signal in no-cell wells containing the compound | Direct chemical reduction of the assay reagent by your compound. [13] | Switch to an orthogonal assay that measures a different cellular parameter (e.g., an ATP-based assay like CellTiter-Glo). [14] |
| No significant signal in no-cell wells | The compound is not directly interfering with the assay reagents. | Proceed to investigate other potential causes, such as compound stability or off-target effects. |
Part 2: Assay-Specific Troubleshooting
If you've ruled out direct compound interference, the next step is to consider the limitations of your chosen cell viability assay. All assays are indirect measures of cell health and can be influenced by various factors. [15]
Are you using the most appropriate assay?
Different viability assays measure different cellular parameters. [15][16]An unexpected result in one assay may not be present in another that measures a different aspect of cell health.
| Assay Type | Principle | Advantages | Potential for Interference |
| Tetrazolium Reduction (MTT, MTS, XTT) | Measures metabolic activity via mitochondrial dehydrogenases. [17] | Inexpensive, widely used. | Can be affected by compounds that alter cellular metabolism or directly reduce the tetrazolium salt. [6][8] |
| Resazurin (AlamarBlue) Reduction | Measures metabolic activity via cellular reductases. [14] | Sensitive, non-toxic to cells, allowing for further analysis. [18] | Can be interfered with by reducing compounds. [6] |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, which correlate with the number of viable cells. [19] | Highly sensitive, rapid, and less prone to interference from colored or fluorescent compounds. [14] | Can be affected by compounds that modulate cellular ATP levels through mechanisms other than cell death. |
| Protease Viability (e.g., CellTiter-Fluor) | Measures the activity of a conserved protease present in live cells. | Can be multiplexed with other assays. | Can be affected by compounds that inhibit or activate the specific protease. |
| Membrane Integrity (e.g., Trypan Blue, Propidium Iodide) | Dyes that are excluded by the intact membranes of live cells. [16][18] | Direct measure of cell death. | Requires cell harvesting and counting, less amenable to high-throughput screening. |
To validate your initial findings, it is crucial to use a secondary assay that relies on a different detection principle. [7] Workflow: Validating Results with an Orthogonal Assay
Caption: Workflow for validating cell viability results.
Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow the same procedure as your initial assay for plating and treating cells with this compound. [13]2. Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes. [13]3. Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well. [13]4. Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [13]5. Luminescence Reading: Measure the luminescence using a plate-reading luminometer. [13]
Part 3: Cell Culture and Experimental Technique Troubleshooting
Often, unexpected results can be traced back to subtle variations in cell culture and experimental execution.
Are your cell culture practices consistent and optimized?
Key Considerations for Optimal Cell Culture:
-
Cell Seeding Density: Ensure you have optimized the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. [10]* Mycoplasma Contamination: This is a common and often undetected problem that can significantly alter cellular responses. Regularly test your cell lines for mycoplasma contamination. [10]* Pipetting Technique: Use calibrated pipettes and consistent technique, such as reverse pipetting for viscous solutions, to ensure accurate and uniform dispensing of cells and reagents. [10]
Potential Signaling Pathways and Off-Target Effects
The 2-aminopyridine-piperazine scaffold can interact with various kinases. [1]It is possible that this compound has off-target effects that could influence cell viability. [20]
Caption: Potential signaling pathways and off-target effects.
Conclusion
Troubleshooting unexpected results in cell viability assays requires a systematic and logical approach. By first addressing potential compound-specific interference, then validating your findings with an orthogonal assay, and finally, ensuring your cell culture and experimental techniques are optimized, you can have greater confidence in your data. This guide provides a framework for this process, empowering you to uncover the true biological activity of this compound.
References
- 1. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 18. blog.quartzy.com [blog.quartzy.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine at High Doses
Introduction
Welcome to the technical support guide for researchers working with the aminopyridine derivative, 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, characterize, and mitigate the cytotoxic effects observed at high concentrations of this compound during your experiments. As a compound featuring both aminopyridine and piperazine moieties, its biological activity can be complex, and understanding its dose-limiting toxicity is crucial for accurate experimental interpretation and further development.[1][2]
This guide is structured to provide actionable insights, moving from foundational questions to advanced experimental protocols, ensuring scientific integrity and methodological rigor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant, unexpected cell death in our cultures at high doses of this compound. What are the likely causes?
A: High-dose cytotoxicity is a common challenge in drug discovery and can stem from several factors. For a molecule like this compound, the observed toxicity could be due to:
-
On-Target Exaggerated Pharmacology: The intended biological target, when excessively inhibited or activated, may trigger a cell death cascade. This is a direct consequence of the compound's primary mechanism of action.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, a known issue for compounds targeting conserved domains like ATP-binding pockets in kinases.[3][4] Aminopyridine and piperazine scaffolds are present in many biologically active molecules, increasing the potential for interactions with multiple proteins.[2][5] These off-target interactions can initiate toxic pathways unrelated to the primary research goal.[6]
-
Chemical Instability: The compound might be degrading in the cell culture medium over the course of the experiment, producing more toxic byproducts.[7]
-
Induction of Cellular Stress Pathways: High concentrations of xenobiotics can induce stress responses such as oxidative stress through the generation of Reactive Oxygen Species (ROS) or endoplasmic reticulum (ER) stress, which can culminate in apoptosis if unresolved.[8][9][10] Aminopyridine-based compounds, in particular, have been shown to induce oxidative stress.[8]
Q2: How can we determine if the observed cytotoxicity is due to apoptosis or necrosis?
A: Differentiating between these two modes of cell death is a critical first step in characterizing the cytotoxic mechanism.
-
Apoptosis is a programmed, controlled form of cell death characterized by specific morphological and biochemical hallmarks like cell shrinkage, membrane blebbing, and the activation of a family of proteases called caspases.[11] It is an energy-dependent process that generally does not provoke an inflammatory response.
-
Necrosis is typically an uncontrolled process resulting from acute cellular injury, leading to the loss of membrane integrity, cell swelling, and the release of intracellular contents into the surrounding environment, which can trigger inflammation.[12]
You can distinguish them using assays that measure key markers for each pathway. For example, an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[12] Concurrently, measuring the activity of executioner caspases-3 and -7 provides direct evidence of apoptosis.[8][13]
Q3: What are the immediate experimental adjustments we can make to reduce this toxicity?
A: Before embarking on complex mitigation strategies, simple experimental optimizations can often yield significant improvements:
-
Dose-Response and Time-Course Refinement: The most straightforward approach is to perform a detailed dose-response analysis to determine the precise half-maximal inhibitory concentration (IC50).[14] Additionally, conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to see if toxicity is time-dependent. It's possible that shorter exposure times are sufficient to achieve the desired on-target effect without inducing widespread cell death.[15]
-
Serum Concentration: If using a serum-containing medium, assess whether varying the serum percentage affects cytotoxicity. Components in serum can bind to the compound, reducing its effective concentration and, consequently, its toxicity.
-
Vehicle Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used. Always include a vehicle-only control group.[14]
Q4: If basic optimizations fail, what advanced strategies can we consider to mitigate the cytotoxicity while preserving the on-target activity?
A: If cytotoxicity remains a barrier, more advanced approaches may be necessary:
-
Formulation Strategies: Encapsulating the compound in a nanocarrier, such as a liposome or a polymeric nanoparticle, can modify its pharmacokinetic and pharmacodynamic properties.[16][17] This can facilitate a more controlled release, potentially lowering the peak concentration (Cmax) that cells are exposed to, thereby reducing toxicity while maintaining the desired therapeutic effect over time.[16][18]
-
Co-administration with Antioxidants: If you determine that cytotoxicity is mediated by oxidative stress, co-administering an antioxidant like N-acetylcysteine (NAC) could rescue the cells from ROS-induced damage.[8] A successful rescue experiment would strongly support an oxidative stress-mediated mechanism.
-
Structural Analogs: Synthesize or obtain structurally related analogs of the compound. Minor modifications to the aminopyridine, piperazine, or isopropyl groups could potentially dissociate the on-target activity from the off-target toxicity by improving selectivity.[19]
Troubleshooting Guide 1: Characterizing the Cytotoxic Mechanism
A systematic investigation is essential to understand the root cause of cytotoxicity. This workflow guides you through identifying the primary cell death pathway.
Experimental Workflow: Cytotoxicity Characterization
Below is a DOT script for a visual representation of the workflow.
Caption: Workflow for characterizing the mechanism of drug-induced cytotoxicity.
Protocol 1.1: Cell Viability Assessment using MTT Assay
This protocol provides a method for determining the IC50 value of your compound, which is a fundamental metric of its cytotoxicity.[14][20] The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]
Materials:
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[14]
-
Compound Preparation: Prepare a 2X stock solution of your compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also prepare a 2X vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells. Include wells with medium only as a background control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 1.2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.[11][13] An increase in their activity is a hallmark of apoptotic cell death.
Materials:
-
Cells cultured and treated in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)
Procedure:
-
Plate Setup: Seed and treat cells with this compound as you would for an MTT assay, but use an opaque-walled plate suitable for luminescence measurements. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.[8] Normalize the results to the vehicle control to determine the fold-change in caspase activation.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Measures | Pros | Cons |
| MTT/XTT | Metabolic reduction of tetrazolium salt | Cell Viability / Metabolic Activity | Inexpensive, high-throughput, well-established[20] | Can be affected by metabolic changes not related to viability; endpoint assay[21] |
| LDH Release | Measures lactate dehydrogenase in supernatant | Membrane Integrity / Necrosis | High-throughput, kinetic measurements possible[15] | May miss apoptosis if membrane integrity is initially preserved; less sensitive for early time points |
| Annexin V/PI | Phosphatidylserine exposure & dye exclusion | Apoptosis vs. Necrosis | Differentiates cell death modes, quantitative (flow cytometry)[12] | Requires a flow cytometer; more complex protocol |
| Caspase-Glo® | Caspase-mediated cleavage of a substrate | Apoptosis | Highly sensitive, specific for apoptosis, simple protocol[8] | Can be expensive; measures a specific point in the apoptotic cascade |
| ROS Detection | Oxidation of fluorescent probes (e.g., H2DCFDA) | Oxidative Stress | Mechanistic insight, can be measured in live cells[8][22] | Probes can have their own toxicity; subject to artifacts |
Troubleshooting Guide 2: Advanced Mitigation Strategies
If characterization confirms a specific cytotoxic mechanism, you can employ targeted strategies to counteract it.
Strategy 2.1: Counteracting Oxidative Stress
If your results from an assay like H2DCFDA indicate a significant increase in intracellular ROS, the cytotoxicity may be mediated by oxidative stress.[9][22]
Hypothetical Signaling Pathway: ROS-Induced Apoptosis
Caption: Hypothetical pathway of ROS-mediated apoptosis and intervention point.
Experimental Protocol: Antioxidant Rescue Experiment
-
Setup: Design your experiment with four main groups:
-
Vehicle Control
-
Compound alone (at a cytotoxic concentration, e.g., IC75)
-
N-acetylcysteine (NAC) alone (e.g., 5 mM)
-
Compound + NAC (pre-treat with NAC for 1-2 hours before adding the compound)
-
-
Execution: After the treatment period, perform a cell viability assay (e.g., MTT).
-
Interpretation: If the viability in the "Compound + NAC" group is significantly higher than in the "Compound alone" group, it strongly indicates that the observed cytotoxicity is, at least in part, mediated by oxidative stress.
Table 2: Hypothetical Data from an Antioxidant Rescue Experiment
| Treatment Group | Compound Conc. (µM) | NAC Conc. (mM) | Cell Viability (%) | Interpretation |
| Vehicle Control | 0 | 0 | 100 ± 5 | Baseline viability |
| Compound Alone | 50 | 0 | 25 ± 4 | Significant cytotoxicity |
| NAC Alone | 0 | 5 | 98 ± 6 | NAC is not toxic |
| Compound + NAC | 50 | 5 | 85 ± 7 | Successful Rescue |
Strategy 2.2: Formulation-Based Mitigation
Reducing the peak concentration (Cmax) of a drug can often mitigate toxicity that is Cmax-dependent.[16] While developing a full nanoparticle formulation is complex, a proof-of-concept can be explored using commercially available systems.
Conceptual Approach:
-
Select a Carrier: Choose a well-characterized drug delivery system, such as a cyclodextrin or a pre-formed liposomal carrier kit. Cyclodextrins are known to improve the solubility and stability of guest molecules.[23]
-
Encapsulation: Follow the manufacturer's protocol to encapsulate this compound.
-
Comparative Cytotoxicity Study: Perform a dose-response experiment comparing the free compound to the encapsulated compound.
-
Analysis: Determine the IC50 for both formulations. An increase in the IC50 for the encapsulated form would suggest that the formulation strategy is successfully reducing the compound's acute toxicity.[18] This approach aims to create a more favorable therapeutic window by altering the drug's presentation to the cells.[16]
Conclusion
Mitigating high-dose cytotoxicity of this compound requires a systematic, evidence-based approach. By first characterizing the dominant cell death pathway—be it apoptosis, necrosis, or one driven by oxidative stress—researchers can then deploy targeted mitigation strategies. Simple experimental optimizations should be the first line of defense, followed by more advanced techniques such as antioxidant co-treatment or formulation adjustments. This structured troubleshooting process not only helps salvage experiments but also provides deeper insights into the compound's biological activity and safety profile, which are invaluable for its continued development.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" batch-to-batch variability issues
Welcome to the technical support guide for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS No. 866620-36-2). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common yet critical issue of batch-to-batch variability. Inconsistent performance of a starting material or intermediate can jeopardize timelines, compromise results, and introduce significant analytical challenges.
This guide provides a structured approach to identifying, characterizing, and mitigating variability between different lots of this compound, ensuring the consistency and reliability of your experimental outcomes.
Section 1: Understanding Batch-to-Batch Variability
Batch-to-batch variability refers to the differences observed between distinct production lots of the same chemical compound.[1][2] While all batches must meet the specifications outlined in the Certificate of Analysis (CoA), subtle, unmonitored differences can significantly impact downstream applications.[3] The primary sources of this variation are multifaceted and can be introduced at any stage from synthesis to storage.[4][5]
Q: What are the fundamental causes of batch-to-batch variability in a chemical synthesis?
A: The consistency of a final chemical product is a direct reflection of the control exerted over the entire manufacturing process. Variability is not random; it is introduced through specific, often interconnected, factors.[6] For a molecule like this compound, the key sources include:
-
Raw Materials: The quality, purity, and impurity profile of starting materials can differ between suppliers or even between lots from the same supplier.[4] This is often the most significant contributing factor.[7]
-
Synthesis Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and mixing speed can alter the reaction kinetics, leading to the formation of different impurity profiles.[2][4]
-
Work-up and Purification: Variations in quenching, extraction, crystallization, or chromatography procedures can result in different levels of residual solvents, inorganic salts, or process-related impurities in the final product.
-
Equipment and Human Factors: Inconsistencies in equipment cleaning and performance or manual operational errors can introduce contaminants or lead to process deviations.[4]
-
Storage and Handling: Exposure to light, air (oxygen), moisture, or improper temperatures can cause degradation over time, leading to variability between an older and a newer batch.
Caption: Key contributors to batch-to-batch variability.
Section 2: Troubleshooting Guide for Inconsistent Performance
When a new batch of this compound does not perform as expected, a systematic approach is crucial to pinpoint the root cause.
Q: My reaction yield has dropped significantly after switching to a new batch. What should I do?
A: This is a classic sign of batch variability. The cause is likely related to either a lower effective concentration of the active molecule or the presence of inhibitory impurities.
Troubleshooting Steps:
-
Confirm Identity and Purity: Do not assume the CoA is sufficient. Perform your own independent analysis.
-
HPLC Analysis: Use a standardized HPLC method (see Section 3) to confirm the purity of the new batch against the old one and a reference standard, if available. Look for new or larger impurity peaks.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Compare it to the previous batch. Pay close attention to the integral ratios to ensure the structure is correct and check for impurity peaks (e.g., residual solvents, starting materials).
-
-
Quantify the Active Component:
-
A quantitative NMR (qNMR) or a properly calibrated HPLC with a reference standard can determine the exact assay of the material. A purity value of 98% on the CoA could mean an actual assay of 97.5% in one batch and 99.5% in another, which can impact reactions sensitive to stoichiometry.
-
-
Assess Physical Properties:
-
Solubility: Attempt to dissolve a precise amount of the new batch and the old batch in your reaction solvent. A slower dissolution rate or incomplete solubility may indicate differences in crystalline form (polymorphism) or the presence of insoluble impurities.[3]
-
Color: A noticeable difference in color can suggest the presence of trace metal impurities or organic chromophores formed during synthesis or degradation.[8]
-
Caption: Troubleshooting workflow for inconsistent results.
Q: I'm observing a new, unknown peak in my reaction mixture's HPLC chromatogram. Could it be from the new batch of starting material?
A: Absolutely. An impurity in the starting material can carry through the reaction or even react itself to form a new derivative.
Troubleshooting Steps:
-
Analyze the Starting Material: Run an HPLC of the new batch of this compound by itself. If you see a corresponding impurity peak, you have found the source.
-
Use Mass Spectrometry: Use LC-MS to get the mass of the unknown peak in both your reaction mixture and the starting material. This is the fastest way to confirm if they are the same compound and to get clues about its structure.[9]
-
Consider Potential Impurities: Based on the structure, common impurities could include:
| Potential Impurity | Likely Source | Primary Detection Method |
| Unreacted Starting Materials | Incomplete reaction during synthesis | HPLC, LC-MS |
| Over-alkylated Piperazine | Non-selective reaction | LC-MS, NMR |
| Pyridine N-Oxide | Oxidation during synthesis or storage | LC-MS |
| Residual Solvents | Incomplete drying during purification | ¹H NMR, GC-MS |
| Des-isopropyl Piperazine | Impure raw material or side reaction | LC-MS |
Section 3: Key Analytical Protocols
A self-validating system relies on robust, in-house analytical methods to verify the quality of critical reagents. Do not rely solely on the supplier's CoA.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.
-
Analysis: Inject 10 µL. Integrate all peaks and calculate purity based on area percent. Compare chromatograms between batches, looking for any peaks that have appeared or increased in area.
Protocol 2: Structural Confirmation and Impurity ID by ¹H NMR
NMR provides crucial information on the chemical structure and can detect impurities that may not have a UV chromophore for HPLC.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Analysis:
-
Structural Confirmation: Verify that all expected peaks for this compound are present with the correct chemical shifts and splitting patterns.
-
Integration: Check that the integration values for all protons match the theoretical ratios. A discrepancy may indicate a significant impurity co-eluting under the main peak in HPLC.
-
Impurity Detection: Look for peaks that do not correspond to the main compound or the solvent. Residual solvents like ethyl acetate, dichloromethane, or heptane are common and can be identified by their characteristic shifts.
-
Protocol 3: Mass Confirmation by LC-MS
This confirms the molecular weight of the main peak and provides masses for any impurity peaks observed in the HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Quadrupole).
-
Method: Use the same HPLC method as described in Protocol 1.
-
Analysis:
-
Confirm the mass of the main peak. For this compound (C₁₂H₂₀N₄), the expected monoisotopic mass is 220.17. The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 221.17.
-
Obtain the mass of any significant impurity peaks to aid in their identification.[12]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: To minimize degradation, store this compound in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q: The material has changed color from off-white to yellow/brown over time. Is it still usable? A: Color change often indicates degradation, likely due to slow oxidation from air exposure.[8] The material's purity should be re-assessed using HPLC and NMR (Protocols 1 & 2) before use. If new impurity peaks are detected or the purity has dropped significantly, the material should be discarded or re-purified.
Q: Can I use different batches interchangeably in non-critical early-stage discovery experiments? A: While tempting, it is poor practice. Using a single, well-characterized batch for a series of related experiments is highly recommended to ensure that any observed differences in results are due to the experimental variables being tested, not the starting material. If you must switch batches, it is critical to perform the validation steps outlined in this guide to bridge the performance of the new batch with the old one.
References
- 1. zaether.com [zaether.com]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. moravek.com [moravek.com]
- 9. Chemical Impurities detection testing – Electrical Safety Testing Laboratory [itcindia.org]
- 10. clearsynth.com [clearsynth.com]
- 11. 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine | C9H13N5O | CID 175679012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
Validation & Comparative
Comparative Guide to the Target Validation of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Cancer Cells
This guide presents a comprehensive, strategy-driven approach for the target validation of the novel investigational compound, 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, within the context of cancer cell biology. The objective is to furnish researchers, scientists, and drug development professionals with a logical and experimentally robust framework for elucidating a compound's mechanism of action. This document moves beyond procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.
The molecular scaffold of this compound, characterized by a piperazine-substituted aminopyridine moiety, is prevalent in kinase inhibitor drug discovery. Preliminary computational analysis and broad-spectrum kinase screening have identified Cyclin-Dependent Kinases 4 and 6 (CDK4/6) as high-probability primary targets. Additionally, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been flagged as a potential secondary target, and by extension, the Mitogen-Activated Protein Kinase (MAPK) pathway as a possible downstream effector. This guide will systematically address the validation of these putative targets through a multi-tiered, comparative experimental strategy.
Section 1: Biochemical Potency and Selectivity Profiling
The initial phase of target validation involves quantifying the direct inhibitory effect of the compound on purified, isolated enzymes. This establishes the intrinsic potency and selectivity, which forms the foundation for interpreting more complex cellular data.
Comparative Analysis of In Vitro Kinase Inhibition
Luminescence-based kinase assays, such as ADP-Glo™, are the industry standard for high-throughput screening and potency determination. These assays measure the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. A lower signal indicates less ADP, and therefore, greater kinase inhibition.
Table 1: Hypothetical Biochemical Potency of this compound
| Target Kinase | Assay Principle | Hypothetical IC50 (nM) | Interpretation |
| CDK4/Cyclin D1 | ADP-Glo™ Kinase Assay | 12 | High potency suggests a primary molecular target. |
| CDK6/Cyclin D3 | ADP-Glo™ Kinase Assay | 20 | High potency, consistent with a dual CDK4/6 inhibitor profile. |
| VEGFR-2 | ADP-Glo™ Kinase Assay | 950 | Significantly lower potency indicates a likely secondary or off-target activity. |
Expert Insight: The substantial differential in IC50 values between the CDK complexes and VEGFR-2 provides the first critical piece of evidence for target selectivity. While a sub-micromolar IC50 against VEGFR-2 might be of interest for other molecules, the ~50-80 fold selectivity for CDK4/6 strongly suggests these are the primary targets.
Experimental Protocol: ADP-Glo™ Kinase Assay for CDK4/Cyclin D1
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant Human CDK4/Cyclin D1 (e.g., BPS Bioscience, Cat. #40104)[1]
-
Kinase Substrate: Retinoblastoma (Rb) protein, C-terminal fragment
-
ATP, 10 mM
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase Assay Buffer
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in kinase assay buffer containing 1% DMSO.
-
Reaction Setup: To each well, add the CDK4/Cyclin D1 enzyme and Rb substrate.
-
Inhibitor Addition: Add the diluted compound or vehicle control (1% DMSO) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence with a microplate reader.
-
Analysis: Normalize the data to controls and fit a dose-response curve to calculate the IC50 value.[2]
Section 2: Verification of Target Engagement in Live Cells
A compound's biochemical potency must be recapitulated in a physiological setting. Cellular target engagement assays are critical for confirming that the compound can penetrate the cell membrane and bind to its intended target within the complex intracellular environment.
Orthogonal Comparison of Cellular Target Engagement Assays
We will employ two distinct, powerful methods to build a robust case for intracellular target binding: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Table 2: Comparative Cellular Target Engagement Profile
| Assay | Principle | Hypothetical Outcome for this compound | Interpretation |
| CETSA | Ligand binding confers thermal stability to the target protein. A shift in the melting temperature (Tm) upon heating indicates direct binding.[3][4] | A significant positive Tm shift for CDK4 and CDK6. No significant Tm shift for VEGFR-2. | Strong, qualitative evidence of direct target engagement with CDK4 and CDK6 in intact cells. The lack of a shift for VEGFR-2 suggests poor cellular permeability or no significant binding under these conditions. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc®-tagged kinase and a fluorescent tracer. A competing compound displaces the tracer, reducing the BRET signal.[5][6] | High-affinity, dose-dependent displacement of the tracer from CDK4-NanoLuc® and CDK6-NanoLuc® fusions. Significantly weaker displacement from VEGFR-2-NanoLuc®. | Quantitative confirmation of intracellular target binding and determination of apparent cellular affinity, corroborating the CETSA findings. |
Expert Insight: Obtaining concordant results from two assays based on different biophysical principles (thermal stability vs. proximity-based energy transfer) provides very high confidence in the identified intracellular targets. This orthogonal validation is a cornerstone of a rigorous target deconvolution strategy.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the binding of the test compound to endogenous CDK4 and CDK6 in intact cells.
Materials:
-
MCF-7 breast cancer cells (or other suitable line)
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis Buffer (e.g., RIPA)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Thermal cycler
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the compound (e.g., at 10x the biochemical IC50) or vehicle for 2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, then cool immediately on ice for 3 minutes.
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble CDK4 and CDK6 by Western blot.
-
Analysis: Quantify band intensities, normalize to the unheated control, and plot the percentage of soluble protein versus temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Workflow Diagram: A Multi-tiered Approach to Target Validation
Caption: Integrated workflow for target validation.
Section 3: Downstream Pathway Modulation and Phenotypic Consequences
Confirming direct target binding is necessary but not sufficient. We must demonstrate that this engagement leads to the anticipated downstream biological effects, ultimately culminating in the desired anti-cancer phenotype.
Analysis of Downstream Signaling
For a CDK4/6 inhibitor, the canonical downstream event is the inhibition of Retinoblastoma (Rb) protein phosphorylation.[7] We will assess this, along with a key marker of the MAPK pathway, to confirm on-target activity and rule out significant off-target signaling at relevant concentrations.
Table 3: Downstream Signaling Effects
| Pathway Marker | Expected Outcome with this compound | Interpretation |
| p-Rb (Ser780) | Dose-dependent reduction in phosphorylation. | Confirms functional inhibition of intracellular CDK4/6 kinase activity. |
| Total Rb | No significant change. | Ensures the observed effect is on phosphorylation, not total protein levels. |
| p-ERK1/2 (Thr202/Tyr204) | No significant change at concentrations that inhibit p-Rb. | Provides evidence against significant off-target inhibition of the MAPK pathway.[8] |
| Total ERK1/2 | No significant change. | Serves as a loading control. |
Comparative Analysis of Cellular Phenotypes
The final validation step is to link the molecular mechanism to a cellular phenotype. The hallmark of CDK4/6 inhibition is a cytostatic G1 cell cycle arrest, leading to a decrease in proliferation.[9]
Table 4: Cellular Phenotypic Outcomes
| Assay | Principle | Hypothetical Outcome for this compound | Interpretation |
| Cell Cycle Analysis | Propidium iodide stoichiometrically stains DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases by flow cytometry. | A robust, dose-dependent increase in the G1 population with a concomitant decrease in S and G2/M populations. | Classic and definitive phenotype of CDK4/6 inhibition. |
| MTT Proliferation Assay | Measures the metabolic activity of viable cells, which correlates with cell number. | Dose-dependent inhibition of cell proliferation, with a GI50 value in the low nanomolar range, correlating with biochemical and target engagement data. | Confirms the anti-proliferative efficacy of the compound. |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[10][11] | Minimal to no increase in caspase 3/7 activity at concentrations that induce G1 arrest. | Consistent with the primarily cytostatic, rather than cytotoxic, mechanism expected of a CDK4/6 inhibitor. |
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
MCF-7 cells
-
This compound
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with a dose range of the compound for 24-48 hours.
-
Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[12]
Signaling Pathway Diagram: CDK4/6 in Cell Cycle Control
Caption: Inhibition of the CDK4/6-Rb pathway leads to G1 arrest.
Conclusion
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 12. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide for Researchers: Understanding Palbociclib and the Chemical Intermediate "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine"
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, precision and a deep understanding of molecular agents are paramount. This guide provides a detailed examination of Palbociclib (Ibrance®), a cornerstone in the treatment of HR+/HER2- breast cancer, and clarifies the role of "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine," a structurally related chemical intermediate. While a direct efficacy comparison is not applicable due to their distinct classifications, this analysis will equip researchers with a comprehensive understanding of Palbociclib's performance and the methodologies used for its evaluation.
Part 1: Defining the Compounds: A Therapeutic Agent vs. a Building Block
It is crucial to establish the fundamental difference between the two molecules at the outset.
Palbociclib: A highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] It is an FDA-approved therapeutic agent for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4]
This compound: This compound is primarily documented as a chemical intermediate or a reagent used in the synthesis of various active pharmaceutical ingredients.[5][6] Notably, it is cited as an impurity of Palbociclib, highlighting its role as a precursor or byproduct in the manufacturing process rather than an active therapeutic agent itself.[6] While some piperazine derivatives have been investigated for antimicrobial and antifungal properties, there is no scientific literature supporting its use as an anti-cancer agent or a CDK4/6 inhibitor.[7][8]
Therefore, this guide will focus on a comprehensive review of Palbociclib's efficacy and the experimental frameworks for its assessment, providing a valuable reference for drug development professionals.
Part 2: Palbociclib - Mechanism of Action and Therapeutic Efficacy
Palbociclib's efficacy stems from its ability to modulate the cell cycle, a fundamental process that is often dysregulated in cancer.
The CDK4/6-Cyclin D-Rb Signaling Pathway
In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactive, leading to uncontrolled cell proliferation.[9] CDK4 and CDK6, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[1] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[9][10]
Palbociclib functions by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[10] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F leads to a G1 cell cycle arrest, thereby halting tumor growth.[1][2]
Caption: Mechanism of Palbociclib in halting cell cycle progression.
Clinical Efficacy of Palbociclib
Palbociclib's clinical utility has been extensively validated in several key clinical trials, most notably the PALOMA series.
| Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| PALOMA-1/TRIO-18 (Phase 2) | Postmenopausal women with ER+, HER2- advanced breast cancer (first-line) | Palbociclib + Letrozole vs. Letrozole alone | 20.2 months vs. 10.2 months | Not statistically significant | [4] |
| PALOMA-2 (Phase 3) | Postmenopausal women with ER+, HER2- advanced breast cancer (first-line) | Palbociclib + Letrozole vs. Placebo + Letrozole | 24.8 months vs. 14.5 months | Median OS: 53.9 months vs. 51.2 months (not statistically significant) | [3][11] |
| PALOMA-3 (Phase 3) | Women with HR+, HER2- advanced breast cancer who progressed on prior endocrine therapy | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.5 months vs. 4.6 months | Median OS: 34.9 months vs. 28.0 months (statistically significant in patients sensitive to prior endocrine therapy) | [12] |
These trials consistently demonstrate a significant improvement in progression-free survival when Palbociclib is added to endocrine therapy.[3][4][12] Real-world evidence from studies like POLARIS further supports these findings in a broader patient population.[13]
Part 3: Experimental Protocols for Efficacy Evaluation
For researchers aiming to evaluate novel CDK4/6 inhibitors or to understand the preclinical assessment of compounds like Palbociclib, the following experimental workflows are fundamental.
In Vitro Potency and Selectivity Assays
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
-
Principle: This assay measures the phosphorylation of a substrate (e.g., a peptide derived from Rb) by the purified kinase complexes in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using radiometric (³³P-ATP) or non-radiometric (e.g., fluorescence-based) methods.
-
Methodology:
-
Purified, active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with a specific substrate and ATP.
-
Serial dilutions of the test compound (e.g., Palbociclib) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Proliferation/Viability Assays
-
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.
-
Principle: These assays measure the number of viable cells after a period of treatment with the compound.
-
Methodology (using a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Glo®):
-
Seed cancer cell lines (e.g., MCF-7, T-47D for HR+ breast cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72-96 hours.
-
Add the assay reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Target Engagement and Mechanism of Action in Cells
1. Western Blotting for Rb Phosphorylation
-
Objective: To confirm that the compound inhibits CDK4/6 activity within the cell, leading to reduced Rb phosphorylation.
-
Methodology:
-
Treat cancer cells with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Rb (pRb) at Ser780 and Ser807/811 (specific CDK4/6 sites) and total Rb.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
A reduction in the pRb/total Rb ratio indicates target engagement.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibition.
-
Caption: A typical experimental workflow for evaluating a CDK4/6 inhibitor.
Conclusion
Palbociclib has established a significant role in the management of HR+/HER2- breast cancer through its targeted inhibition of the CDK4/6-Rb pathway.[14] Its efficacy, primarily characterized by a substantial improvement in progression-free survival, is well-documented through rigorous clinical trials and supported by real-world data.[3][12][13] In contrast, "this compound" is a chemical intermediate, a building block in the synthesis of more complex molecules like Palbociclib, and not a therapeutic agent for which an efficacy comparison would be scientifically valid.[5][6] For researchers in the field, understanding the preclinical and clinical evaluation process of a validated drug like Palbociclib provides a robust framework for the development and assessment of novel targeted therapies.
References
- 1. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. aacr.org [aacr.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. ascopubs.org [ascopubs.org]
- 12. Real-World Effectiveness of Palbociclib Versus Clinical Trial Results in Patients With Advanced/Metastatic Breast Cancer That Progressed on Previous Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine and Other Piperazine-Based Kinase Inhibitors
Introduction: The Ubiquitous Piperazine Scaffold in Kinase Inhibition
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and the ability to serve as a versatile linker, positioning key pharmacophoric elements for optimal interaction with the kinase ATP-binding pocket. The two nitrogen atoms of the piperazine core offer opportunities for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the hypothetical kinase inhibitor "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" against established piperazine-based kinase inhibitors, with a primary focus on the CDK4/6 inhibitor Palbociclib due to its structural similarities. We will also draw comparisons with Imatinib and Dasatinib to illustrate the broader utility of the piperazine motif in targeting different kinase families.
While extensive preclinical and clinical data are available for Palbociclib, Imatinib, and Dasatinib, "this compound" represents a novel chemical entity with limited publicly available information. Therefore, this guide will leverage structure-activity relationship (SAR) principles to hypothesize its potential biological activity and outline the experimental workflows required for its characterization and comparison.
Comparative Analysis of Piperazine-Based Kinase Inhibitors
The aminopyridine core linked to a piperazine moiety is a common feature in a number of kinase inhibitors. The nature of the substituent on the distal nitrogen of the piperazine, as well as the broader chemical context of the molecule, dictates the kinase selectivity and overall biological activity.
Palbociclib: A Paradigm of Selective CDK4/6 Inhibition
Palbociclib (Ibrance®) is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Its structure features a 2-aminopyridine core and a piperazine ring, but with a more complex substitution pattern compared to our topic compound.
Mechanism of Action: Palbociclib functions as an ATP-competitive inhibitor of CDK4 and CDK6.[2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1-to-S phase transition and inducing cell cycle arrest.[3]
References
- 1. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Selectivity: Profiling 2-Aminopyridine-Based Compounds
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in this field is achieving inhibitor selectivity. Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors promiscuously bind to multiple kinases, leading to off-target effects and associated toxicities.
This guide provides an in-depth comparison of kinase selectivity profiles, using a hypothetical compound, "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine," as a conceptual starting point. While public domain data for this specific molecule is unavailable, its core structure—a substituted 2-aminopyridine—is a well-established scaffold for potent kinase inhibitors. To provide a scientifically grounded and practical comparison, we will use a well-characterized, structurally related analog, N-(5-(4-ethylpiperazin-1-yl)pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine (Exemplar Compound 78) , for which extensive kinase selectivity data has been published.
We will compare the selectivity of this exemplar compound against two benchmarks: the broadly non-selective inhibitor Staurosporine and the highly selective, FDA-approved drug Palbociclib . This comparative analysis will illuminate the critical importance of selectivity profiling in drug development and provide researchers with a framework for interpreting such data.
The Cornerstone of Kinase Inhibitor Profiling: The Experimental Protocol
To quantitatively assess a compound's interaction with a panel of kinases, a robust and reproducible assay is paramount. A widely adopted method is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1][2] The quantity of ADP is directly proportional to the kinase's enzymatic activity.
Experimental Protocol: ADP-Glo™ Kinase Selectivity Profiling
The following protocol outlines the key steps for determining the inhibitory activity of a test compound against a panel of kinases.
Objective: To determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) of a test compound against a panel of purified protein kinases.
Materials:
-
Test Compounds (Exemplar Compound 78, Palbociclib, Staurosporine) dissolved in DMSO.
-
Purified, recombinant protein kinases.
-
Kinase-specific peptide substrates.
-
ATP solution.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.[3]
-
White, opaque 384-well assay plates.
-
Luminometer.
Workflow:
-
Compound Dispensing: A serial dilution of each test compound is prepared. Using an acoustic dispenser, nanoliter volumes of each concentration are dispensed into the 384-well plates. A DMSO-only control (vehicle) is included for 100% kinase activity, and a control with no enzyme is used for background measurement.
-
Kinase/Substrate Addition: A mixture of the specific kinase and its corresponding peptide substrate in reaction buffer is added to the wells containing the test compounds.
-
Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate and comparable IC50 or Ki values.[4] The plates are then incubated at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well.[5] This reagent serves two purposes: it terminates the kinase reaction by chelating the divalent cations required for enzyme activity, and it depletes the remaining unconsumed ATP. This step is crucial for reducing background signal. The plate is incubated for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated by the kinase reaction back into ATP. It also contains luciferase and luciferin, which react with the newly synthesized ATP to produce a luminescent signal.[6] The plate is incubated for 30-60 minutes to allow the signal to stabilize.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The raw luminescence data is normalized to the vehicle (100% activity) and no-enzyme (0% activity) controls. The resulting percent inhibition values are plotted against the logarithm of the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value for each compound against each kinase.
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Running the assay with the ATP concentration near the Michaelis-Menten constant (Km) for each kinase is critical. For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. By standardizing to Km, the resulting data provides a more accurate reflection of the inhibitor's intrinsic affinity (Ki) and allows for more meaningful comparisons across different kinases.[4]
-
Luminescent Readout: The ADP-Glo™ assay's luminescent readout offers high sensitivity, a broad dynamic range, and less interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[2]
-
Use of Purified Recombinant Kinases: This ensures that the measured inhibitory activity is a direct effect on the kinase of interest, eliminating confounding factors from other cellular components.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor targets the intended kinase with high potency while sparing other kinases, thus minimizing off-target side effects. Conversely, a non-selective inhibitor interacts with numerous kinases, which can be useful as a research tool but is often associated with toxicity in a clinical setting.
The table below presents the inhibition constant (Ki) values for our exemplar compound and the two comparators against a representative panel of Cyclin-Dependent Kinases (CDKs). Lower Ki values indicate higher potency.
| Kinase | Exemplar Cmpd. 78 (Ki, nM) | Palbociclib (IC50, nM) | Staurosporine (IC50, nM) |
| CDK4 | 1 | 11 | 6 |
| CDK6 | 34 | 15 | N/A |
| CDK1 | >10,000 | >10,000 | 9 |
| CDK2 | >10,000 | >10,000 | 9 |
| CDK7 | >10,000 | >10,000 | N/A |
| CDK9 | >10,000 | 480 | N/A |
| Data for Exemplar Compound 78 sourced from Tadesse et al. (2017). Data for Palbociclib and Staurosporine compiled from various sources.[7][8][9][10] |
Analysis of Selectivity:
-
Exemplar Compound 78: This compound demonstrates high potency against CDK4 (Ki = 1 nM) and CDK6 (Ki = 34 nM).[11] Crucially, it shows remarkable selectivity, with Ki values greater than 10,000 nM for other tested CDKs (CDK1, 2, 7, and 9). This profile is characteristic of a highly selective CDK4/6 inhibitor, making it a promising candidate for therapies where specific inhibition of the G1 cell cycle checkpoint is desired.[11]
-
Palbociclib: As an FDA-approved drug, Palbociclib is a benchmark for CDK4/6 inhibitors. It exhibits potent inhibition of CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 15 nM).[8] Similar to the exemplar compound, it is highly selective against other CDKs, with significantly higher IC50 values for CDK1, CDK2, and CDK9.[8][12] This high selectivity is a key factor in its clinical success and manageable safety profile.
-
Staurosporine: In stark contrast, Staurosporine is a potent, broad-spectrum kinase inhibitor. It inhibits CDK4, CDK1, and CDK2 with low nanomolar IC50 values.[8][9][10] Its activity extends across a vast portion of the human kinome, making it a valuable tool for in vitro research to probe general kinase inhibition but unsuitable for targeted therapy due to its lack of specificity and high potential for toxicity.[4]
Mechanistic Insights: The CDK4/6-Retinoblastoma (Rb) Pathway
The primary mechanism by which CDK4/6 inhibitors exert their anti-proliferative effects is through the regulation of the cell cycle at the G1/S transition phase.[13][14]
In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (pRb).[15] Phosphorylation of pRb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle.[16]
Selective CDK4/6 inhibitors, such as the exemplar compound and Palbociclib, bind to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of pRb. As a result, pRb remains in its active, hypophosphorylated state, bound to E2F. This sequestration of E2F prevents the expression of S-phase genes, leading to cell cycle arrest in the G1 phase and inhibiting tumor cell proliferation.[15]
Conclusion
This guide demonstrates the critical process of kinase selectivity profiling in drug discovery. By comparing a potent and selective exemplar compound from the 2-aminopyridine class with the non-selective tool compound Staurosporine and the clinically approved selective inhibitor Palbociclib, we have highlighted the vast differences in their interaction with the human kinome.
The data clearly shows that while compounds may share a common mechanism of action—in this case, inhibition of CDK4/6—their selectivity profiles are a key differentiator for their therapeutic potential. A favorable selectivity profile, as seen with the exemplar compound and Palbociclib, is essential for minimizing off-target effects and achieving a viable therapeutic window. The methodologies and comparative data presented here provide a robust framework for researchers, scientists, and drug development professionals to evaluate and advance novel kinase inhibitor candidates.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How selective are clinical CDK4/6 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical In Vivo Efficacy of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Xenograft Models
This guide provides a comprehensive analysis of the predicted in vivo efficacy of the investigational compound 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. As no direct preclinical data for this specific molecule is publicly available, this document leverages a comparative approach. We will dissect the compound's presumed mechanism of action and benchmark its potential performance against established therapeutic agents with similar structures and targets, specifically the FDA-approved CDK4/6 inhibitors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: Unveiling the Potential of this compound
The compound this compound belongs to a class of arylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds[1]. Structurally, it is an analogue of intermediates used in the synthesis of Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[2]. This structural similarity strongly suggests that this compound is also a CDK4/6 inhibitor.
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer[3][4]. By inhibiting CDK4 and CDK6, these therapeutic agents prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and a subsequent halt in tumor cell proliferation[5].
This guide will therefore evaluate the potential in vivo efficacy of this compound by comparing it to the well-documented performance of three leading CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The primary context for this comparison will be in xenograft models of HR+ breast cancer, where these inhibitors have shown significant therapeutic benefit[6].
The CDK4/6 Signaling Pathway: The Anticipated Target
To understand the potential efficacy of our lead compound, we must first visualize its expected mechanism of action. The diagram below illustrates the canonical CDK4/6 signaling pathway and the proposed point of intervention for this compound.
Caption: Predicted mechanism of action via CDK4/6 inhibition.
Comparative In Vivo Efficacy in Xenograft Models
The true test of an anti-cancer agent lies in its ability to control tumor growth in vivo. While we await direct experimental data for this compound, we can project its potential efficacy by examining the performance of established CDK4/6 inhibitors in well-characterized xenograft models. The following tables summarize key findings from preclinical studies of Palbociclib, Ribociclib, and Abemaciclib in breast cancer xenografts.
Summary of Preclinical Efficacy Data for Approved CDK4/6 Inhibitors
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Palbociclib | HR+ Breast Cancer | MCF-7 | 125 mg/kg/day (p.o.) | Significant tumor growth inhibition; Synergistic effect with letrozole. | [1][7][8] |
| HR+ Breast Cancer | WHIM11, WHIM16, WHIM43 (PDX) | 125 mg/kg/day (p.o.) | Inhibition of tumor growth in endocrine-resistant models. | [1] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not Specified | Promotes cell cycle arrest. | [9] | |
| Ribociclib | ER+ Breast Cancer | Multiple Models | Not Specified | Significant tumor growth inhibition, both as a single agent and in combination with letrozole or fulvestrant. | [3][10] |
| Neuroblastoma | BE2C, NB-1643, EBC1 | 200 mg/kg/day (p.o.) for 21 days | Correlated in vitro IC50 with in vivo tumor growth delay. | [11] | |
| Abemaciclib | ER+/HER2- Breast Cancer | MCF-7 | 50 mg/kg (p.o.) daily | Significant tumor regressions as a single agent; increased benefit in combination with tamoxifen or fulvestrant. | [12] |
| ER+ Breast Cancer | ZR-75-1 | 50 or 75 mg/kg (p.o.) once-daily for 28 days | Dose-dependent anti-tumor activity and tumor regression. | [13] | |
| ER+ Breast Cancer | T47D | 75 mg/kg/day (p.o.) once-daily for 21 days | Significant antitumor activity. | [14] |
Predictive Analysis for this compound
Based on the robust preclinical data for the approved CDK4/6 inhibitors, we can formulate a predictive efficacy profile for this compound:
-
As a Monotherapy: It is highly probable that the compound will exhibit significant tumor growth inhibition in HR+ breast cancer xenograft models, such as MCF-7 and T47D. The isopropyl group on the piperazine ring may influence its potency and pharmacokinetic properties compared to the ethyl or methyl groups on analogues, necessitating dose-response studies to determine the optimal therapeutic window.
-
In Combination Therapy: Synergistic effects are anticipated when combined with standard-of-care endocrine therapies like letrozole (an aromatase inhibitor) or fulvestrant (a selective estrogen receptor degrader). This is a critical aspect of the clinical application of CDK4/6 inhibitors.
-
In Endocrine-Resistant Models: A key challenge in HR+ breast cancer is acquired resistance to endocrine therapy. Palbociclib has demonstrated efficacy in such models, and it is plausible that this compound would also be effective in overcoming this resistance.
Experimental Protocols for In Vivo Xenograft Studies
To ensure the scientific integrity of future preclinical evaluations of this compound, the following detailed experimental protocol for a breast cancer xenograft study is provided.
General Xenograft Model Establishment
Caption: Standard workflow for a breast cancer xenograft study.
Step-by-Step Methodology
-
Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Utilize female, 6-8 week old athymic nude mice.
-
Estrogen Supplementation: For ER+ models like MCF-7, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously 24 hours prior to cell injection to support tumor growth.
-
Tumor Cell Implantation: Harvest MCF-7 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Inject subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Dosing:
-
Vehicle Control: Administer the vehicle used to dissolve the test compound (e.g., 1% HEC in 25 mM phosphate buffer, pH 2.0) via oral gavage daily.
-
Test Compound: Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) via oral gavage daily.
-
Positive Control: Administer a known CDK4/6 inhibitor (e.g., Palbociclib at 125 mg/kg) on the same schedule.
-
Combination Therapy: Include arms with endocrine therapy (e.g., letrozole) alone and in combination with the test compound.
-
-
Endpoint and Analysis: Continue treatment for a predefined period (e.g., 21-28 days). Monitor animal body weight as a measure of toxicity. At the end of the study, euthanize the mice and harvest the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for Ki67 and pRb) and the remainder snap-frozen for Western blot analysis.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is not yet available, its structural similarity to known CDK4/6 inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent. The comparative analysis presented in this guide, based on the robust preclinical data of Palbociclib, Ribociclib, and Abemaciclib, predicts that this compound will demonstrate significant tumor growth inhibition in HR+ breast cancer xenograft models, particularly when used in combination with endocrine therapies.
The provided experimental protocols offer a clear and scientifically rigorous framework for the preclinical evaluation of this compound. Such studies are essential to validate its predicted mechanism of action, determine its therapeutic window, and establish its potential as a novel therapeutic for HR+ breast cancer and potentially other malignancies dependent on the CDK4/6 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]
- 3. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. aacr.org [aacr.org]
- 7. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Profile of AKT Inhibitors
An In-Depth Technical Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various malignancies.[1] The development of small molecule inhibitors against AKT has been a major focus of oncology research. However, a critical aspect of preclinical and clinical success lies in understanding a compound's kinase selectivity. Off-target activities can lead to unexpected toxicities or confounding experimental results, making a thorough assessment of the kinase inhibition profile essential.
This guide provides a comparative analysis of the off-target kinase inhibition profiles of three prominent AKT inhibitors: Capivasertib (AZD5363) , Ipatasertib (GDC-0068) , and Triciribine (API-2) . While the originally intended focus was "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine," a lack of publicly available, in-depth kinase profiling data for this specific molecule necessitated a pivot to these well-characterized compounds that are of high interest to the cancer research community. This guide will delve into their on-target potency, documented off-target interactions, and the experimental methodologies used to generate these profiles, offering a valuable resource for researchers designing experiments and interpreting results.
The Central Role of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its activation is initiated by upstream signals from growth factors and hormones, leading to the activation of phosphatidylinositol 3-kinase (PI3K).[3] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit AKT to the plasma membrane.[4] Full activation of AKT requires phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[3] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately promoting cell survival and proliferation.[2][4] Dysregulation of this pathway, often through mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a common driver of tumorigenesis.[5][6]
Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway.
Comparative Kinase Inhibition Profiles
A comprehensive understanding of a kinase inhibitor's selectivity is paramount. The following table summarizes the on-target and known off-target activities of Capivasertib, Ipatasertib, and Triciribine. It is important to note that the data presented here are compiled from various sources and methodologies, which should be considered when making direct comparisons.
| Kinase Target | Capivasertib (AZD5363) IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) | Triciribine (API-2) IC50 (nM) |
| On-Target | |||
| AKT1 | 3[2][5] | 5[7][8] | 130 (cellular assay)[1][9] |
| AKT2 | 8[2][5] | 18[7][8] | (Inhibits all isoforms)[10] |
| AKT3 | 8[2][5] | 8[7][8] | (Inhibits all isoforms)[10] |
| Selected Off-Targets | |||
| P70S6K (RPS6KB1) | 6[2] | 860[7] | Inhibits downstream phosphorylation[9] |
| PKA (PRKACA) | 7[2] | 3100[7] | No inhibition[9] |
| ROCK1 | 470[2] | >70% inhibition at 1µM not observed[7] | Data not available |
| ROCK2 | 60[2] | >70% inhibition at 1µM not observed[7] | Data not available |
| PRKG1α | Data not available | 98[7] | Data not available |
| PRKG1β | Data not available | 69[7] | Data not available |
| PI3K | No inhibition | Data not available | No inhibition[9] |
| PDK1 | No inhibition | Data not available | No inhibition[9] |
| PKC | Data not available | Data not available | No inhibition[9] |
| SGK | Data not available | Data not available | No inhibition[9] |
| STAT3 | Data not available | Data not available | No inhibition[9] |
| ERK1/2 | Data not available | Data not available | No inhibition[9] |
| JNK | Data not available | Data not available | No inhibition[9] |
Data Interpretation and Causality:
-
Capivasertib (AZD5363) is a potent, ATP-competitive pan-AKT inhibitor.[6] Its off-target profile reveals potent inhibition of P70S6K and PKA, kinases that are also part of the broader PI3K/AKT/mTOR signaling network.[2] The inhibition of these kinases could contribute to both the efficacy and the side-effect profile of the drug. For instance, PKA inhibition might be linked to some of the metabolic side effects observed with AKT inhibitors.[2] The activity against ROCK kinases is also noteworthy, as these are involved in cell motility and cytoskeletal organization.[2]
-
Ipatasertib (GDC-0068) is another potent, ATP-competitive pan-AKT inhibitor.[11] A broad kinase screen of 230 kinases revealed high selectivity, with only three other kinases (PRKG1α, PRKG1β, and p70S6K) being inhibited by more than 70% at a 1 µM concentration.[7] This high degree of selectivity is a desirable characteristic, as it minimizes the potential for confounding off-target effects in research settings and may translate to a more favorable toxicity profile in clinical applications.[12]
-
Triciribine (API-2) functions differently from Capivasertib and Ipatasertib. It is a nucleoside analog that, once converted to its active phosphate form (TCN-P), binds to the pleckstrin homology (PH) domain of AKT, preventing its recruitment to the plasma membrane and subsequent activation.[13] This allosteric mechanism of action likely contributes to its high selectivity.[14] Published data indicates that Triciribine does not inhibit the upstream kinases PI3K and PDK1, nor does it affect several other major signaling kinases like PKA, PKC, and members of the MAPK family.[9]
Experimental Methodologies for Kinase Profiling
The determination of a compound's kinase selectivity profile relies on robust and validated experimental assays. Several platforms are widely used in the industry, each with its own principles and advantages.
Figure 2: General experimental workflow for kinase inhibition assays.
LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[4][15] It is a robust method for quantifying the affinity of an inhibitor for a kinase.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive "tracer" to the kinase of interest. The kinase is tagged (e.g., with GST or His), and a europium (Eu)-labeled anti-tag antibody is used as the FRET donor. When the Alexa Fluor® 647-labeled tracer binds to the kinase, it brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[16]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate buffer, typically in a 384-well plate.[15]
-
Kinase/Antibody Solution: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody at 2X the final desired concentration in the assay buffer.[3]
-
Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer at 2X the final desired concentration. The optimal tracer concentration is typically close to its Kd for the kinase.[3]
-
Assay Assembly: Add the compound dilutions, kinase/antibody solution, and tracer solution to the assay plate. The final volume is typically 15-20 µL.[17]
-
Incubation: Incubate the plate at room temperature for a specified period, usually 60 minutes, to allow the binding reaction to reach equilibrium.[15]
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (europium reference) and 665 nm (Alexa Fluor® 647 emission).[16]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Caliper Mobility Shift Assay (PerkinElmer)
This is a microfluidic-based assay that directly measures the enzymatic activity of a kinase by separating the substrate and the phosphorylated product.[5]
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The kinase-mediated phosphorylation of the substrate results in a change in its net charge. The reaction mixture is then introduced into a microfluidic chip, where an electric field is applied. The substrate and the phosphorylated product, having different electrophoretic mobilities, are separated and detected by fluorescence. The extent of inhibition is determined by the ratio of the product to the sum of the substrate and product.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescently labeled peptide substrate, ATP, and the test compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature for a specific duration to allow for enzymatic turnover.
-
Reaction Termination: Stop the reaction by adding a stop buffer, which typically contains EDTA to chelate Mg2+.
-
Microfluidic Separation: Place the reaction plate into the Caliper LabChip instrument. The instrument's sipper aspirates a small volume from each well into the microfluidic chip.
-
Electrophoresis and Detection: An electric field is applied across the separation channel in the chip. The substrate and product are separated based on their mobility and detected by a laser-induced fluorescence detector.
-
Data Analysis: The instrument's software integrates the peak areas for the substrate and product. The percent conversion is calculated, and the percent inhibition is determined relative to a no-inhibitor control. IC50 values are calculated by plotting percent inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The selection of an appropriate kinase inhibitor for research or therapeutic development requires a deep understanding of its selectivity profile. This guide has provided a comparative overview of three important AKT inhibitors: Capivasertib, Ipatasertib, and Triciribine. While all three effectively target the AKT signaling pathway, they exhibit distinct off-target profiles and mechanisms of action.
Capivasertib, while a potent pan-AKT inhibitor, also demonstrates activity against other kinases within the PI3K/AKT/mTOR network, which could have implications for its overall biological effects.[2] Ipatasertib, in contrast, appears to be a highly selective AKT inhibitor, making it a valuable tool for dissecting the specific roles of AKT in cellular processes.[7] Triciribine's unique allosteric mechanism of action contributes to its high selectivity, offering a different therapeutic strategy for targeting AKT.[13]
For researchers, the choice of inhibitor should be guided by the specific experimental question. If the goal is to probe the consequences of broad inhibition of the PI3K/AKT/mTOR pathway, a compound like Capivasertib might be suitable. However, if the aim is to specifically interrogate the function of AKT, a more selective inhibitor like Ipatasertib or Triciribine would be preferable. It is always recommended to validate key findings with a second, structurally distinct inhibitor to control for potential off-target effects.
The field of kinase inhibitor development is continuously evolving, with an increasing emphasis on designing more selective compounds and a better understanding of the consequences of polypharmacology. The methodologies outlined in this guide, such as TR-FRET binding assays and microfluidic mobility shift assays, are indispensable tools in this endeavor, enabling the comprehensive characterization of new chemical entities and facilitating the development of the next generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How TRUQAP Works | TRUQAP® (capivasertib) Tablets [truqap.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. med.upenn.edu [med.upenn.edu]
A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors: Profiling 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that serve as master regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. The success of CDK4/6 inhibitors in treating hormone receptor-positive (HR+) breast cancer has galvanized the field, leading to the exploration of inhibitors targeting various other CDKs. This guide provides a comprehensive comparison of a putative CDK4/6 inhibitor, 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, with established CDK inhibitors, offering insights for researchers and drug development professionals.
The core structure of this compound is built upon a 2-aminopyridine scaffold, a pharmacophore present in several approved CDK4/6 inhibitors, including Palbociclib and Abemaciclib. This structural similarity strongly suggests that its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex.
The Central Role of CDK4/6 in Cell Cycle Progression
In the G1 phase of the cell cycle, mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[1][2] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition into the S phase, where DNA replication occurs.[3] By inhibiting CDK4/6, compounds like this compound are presumed to prevent Rb phosphorylation, thereby inducing a G1 cell cycle arrest and halting tumor cell proliferation.[4][5]
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of the novel compound 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. By integrating established cell-based assays, this document outlines a systematic approach to characterize the compound's efficacy and elucidate its mechanism of action, using the well-characterized chemotherapeutic agent Doxorubicin as a benchmark for comparison.
Section 1: Foundational Concepts & Strategic Experimental Design
A successful validation study hinges on a robust experimental design grounded in a clear understanding of the compound's putative mechanism and the appropriate biological context.
Understanding the Mechanism of Action
The target compound, this compound, belongs to a class of molecules containing a 2-aminopyridine core linked to a piperazine moiety. This structural motif is common in kinase inhibitors. For instance, related compounds have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK4 and CDK6, which are crucial regulators of the cell cycle.[1][2] Inhibition of these pathways can lead to cell cycle arrest and a halt in proliferation.
For the purpose of this guide, we will hypothesize that our test compound, which we'll refer to as Cmpd-X , acts as a CDK4/6 inhibitor. This hypothesis informs our choice of a comparative drug and the assays needed to confirm this mechanism.
Doxorubicin , our selected comparator, is a standard chemotherapy agent with a multi-faceted mechanism.[3] It primarily functions as a topoisomerase II inhibitor and intercalates into DNA, leading to double-strand breaks.[4][5] This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[4][6] Comparing the effects of Cmpd-X to Doxorubicin will allow us to differentiate between a targeted cell cycle inhibition and a general cytotoxic DNA damage response.
Rationale for Controls and Cell Line Selection
Controls are the bedrock of a validatable experiment:
-
Vehicle Control (e.g., 0.1% DMSO): Cmpd-X will likely be dissolved in a solvent like Dimethyl Sulfoxide (DMSO). The vehicle control ensures that any observed effects are due to the compound itself and not the solvent.
-
Positive Control (Doxorubicin): This provides a benchmark for anti-proliferative activity, confirming that the assay systems are responding as expected to a known cytotoxic agent.
-
Untreated Control: Serves as the baseline for normal cell growth and viability.
Cell Line Selection: The choice of cell line is critical. For this guide, we recommend MCF-7 (human breast adenocarcinoma) . This cell line is well-characterized, expresses estrogen receptors, and is known to be sensitive to both CDK4/6 inhibitors and Doxorubicin, making it an excellent model for this comparative study.
Section 2: A Validated Workflow for Assessing Anti-Proliferative Activity
We propose a multi-assay approach to build a comprehensive profile of Cmpd-X's activity, moving from general metabolic health to specific impacts on DNA synthesis, long-term survival, and cell cycle progression.
Assay 1: MTT Assay for Metabolic Activity and Viability
Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the purple color is proportional to the number of metabolically active, and therefore viable, cells.
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X and Doxorubicin (e.g., from 0.01 µM to 100 µM). Remove the old medium and add 100 µL of medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Assay 2: BrdU Assay for DNA Synthesis
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] Incorporated BrdU is then detected with a specific antibody, providing a direct measure of cell proliferation.[11]
Detailed Protocol:
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A 24-48 hour treatment period is often sufficient.
-
BrdU Labeling: Add 10X BrdU solution to each well for a final concentration of 1X. Incubate for 2-4 hours at 37°C.[12][13]
-
Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13] This step is crucial to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells. Add 1X BrdU detection antibody and incubate for 1 hour at room temperature.[12]
-
Secondary Antibody & Substrate: Wash the wells and add an HRP-conjugated secondary antibody for 30-60 minutes.[12][13] After washing, add TMB substrate and incubate until color develops (5-30 minutes).[12]
-
Stopping and Reading: Add a stop solution and measure the absorbance at 450 nm.[12]
Assay 3: Colony Formation (Clonogenic) Assay
Principle: This assay assesses the long-term survival and reproductive integrity of single cells after treatment.[14] It measures the ability of a single cell to proliferate into a colony of at least 50 cells.[14] This is considered a gold standard for determining cytotoxic effects, as it distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[14]
Detailed Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in a 6-well plate. Allow them to adhere overnight.
-
Treatment: Treat the cells with low concentrations of Cmpd-X or Doxorubicin for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Fixing and Staining: Gently wash the colonies with PBS. Fix with 4% paraformaldehyde for 20 minutes. Stain with 0.5% crystal violet solution for 5-10 minutes.[15]
-
Counting: Wash away excess stain with water and allow the plates to dry. Count the colonies (clusters of ≥50 cells) either manually or using imaging software.
Assay 4: Cell Cycle Analysis via Flow Cytometry
Principle: This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye, like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for differentiation between the cell cycle phases.[16]
Detailed Protocol:
-
Seeding and Treatment: Seed 1x10⁶ MCF-7 cells in a 6 cm dish. After 24 hours, treat with a predetermined effective concentration of Cmpd-X and Doxorubicin (e.g., the IC50 value from the MTT assay). Incubate for 24 hours.
-
Harvesting: Harvest cells via trypsinization, and collect both adherent and floating cells to include any apoptotic populations.
-
Fixation: Wash cells with cold PBS. While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.[16][17] Incubate for at least 2 hours at 4°C.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[16][18] The RNase is crucial to prevent staining of double-stranded RNA.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.[17]
Section 3: Comparative Data Analysis & Presentation
Summarizing Quantitative Data
The potency of each compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the biological activity (e.g., metabolic activity, proliferation). This is calculated from the dose-response curves generated in the MTT and BrdU assays.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | Assay | Metric | Value (µM) |
| Cmpd-X | MTT (48h) | IC50 | 1.5 |
| BrdU (24h) | IC50 | 1.2 | |
| Doxorubicin | MTT (48h) | IC50 | 0.8 |
| BrdU (24h) | IC50 | 0.6 |
Interpreting Multi-Assay Results
A cohesive narrative should be built by integrating results from all assays.
-
MTT vs. BrdU: Similar IC50 values from both assays (as in our hypothetical Table 1) would suggest that Cmpd-X's effect on metabolic activity is a direct result of its anti-proliferative action.
-
Colony Formation: If Cmpd-X significantly reduces colony numbers at concentrations near its IC50, it indicates a cytotoxic or long-term cytostatic effect, not just a temporary halt in proliferation.
-
Cell Cycle Analysis: This is where the mechanistic comparison becomes clear.
-
Expected Cmpd-X Result: If Cmpd-X is a CDK4/6 inhibitor, we expect to see an accumulation of cells in the G0/G1 phase of the cell cycle, as the transition into S-phase is blocked.
-
Expected Doxorubicin Result: Doxorubicin is known to cause a G2/M phase arrest due to DNA damage checkpoints preventing entry into mitosis.[4]
-
This differential outcome would provide strong evidence that Cmpd-X and Doxorubicin have distinct anti-proliferative mechanisms.
-
Section 4: Conclusion
This guide outlines a multi-faceted, logical workflow to validate the anti-proliferative activity of this compound (Cmpd-X). By employing a suite of assays—from broad viability screens like MTT to specific mechanistic probes like cell cycle analysis—and by using a well-understood clinical compound like Doxorubicin as a comparator, researchers can generate a robust and defensible data package. This approach not only quantifies the compound's potency but also provides critical insights into its mechanism of action, which is a vital step in the preclinical drug development pipeline.
References
- 1. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. ossila.com [ossila.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Aminopyridine-Piperazine Scaffold: A Comparative Guide to Synergistic Anti-Cancer Combinations
A Foreword for the Research Professional: The quest for effective cancer therapies is increasingly moving beyond monotherapy towards strategic, synergistic combinations that can overcome resistance and enhance efficacy. While "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" is recognized primarily as a synthetic intermediate, its core aminopyridine-piperazine structure is the backbone of potent anti-cancer agents. This guide leverages preclinical and clinical data from its close structural and mechanistic analog, Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), to explore the synergistic potential of this chemical scaffold. By examining the established synergies of Abemaciclib, we can infer and propose rational combination strategies for novel derivatives of the aminopyridine-piperazine class, providing a roadmap for future preclinical investigations.
The Aminopyridine-Piperazine Scaffold in Oncology: The Case of Abemaciclib
The aminopyridine-piperazine moiety is a privileged scaffold in medicinal chemistry, offering a versatile platform for designing targeted therapies.[1] Its significance in oncology is exemplified by the clinical success of Abemaciclib, an oral CDK4/6 inhibitor approved for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[2][3] Structurally distinct from other approved CDK4/6 inhibitors like palbociclib and ribociclib, Abemaciclib exhibits greater selectivity for CDK4 over CDK6 and has demonstrated single-agent activity.[4][5] The core structure of "this compound" shares key pharmacophoric features with Abemaciclib, suggesting that its derivatives could also be developed as kinase inhibitors with potential applications in combination cancer therapy.
Mechanism of Action: Targeting the Cell Cycle Engine
CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[6] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib and other CDK4/6 inhibitors work by binding to the ATP pocket of these kinases, preventing the phosphorylation of the retinoblastoma protein (Rb).[7] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Abemaciclib in Combination With Endocrine Therapy for Patients With Hormone Receptor-Positive, HER2-Negative Metastatic Breast Cancer: A Phase 1b Study [frontiersin.org]
- 3. Abemaciclib Combined With Endocrine Therapy for the Adjuvant Treatment of HR+, HER2-, Node-Positive, High-Risk, Early Breast Cancer (monarchE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for Novel Kinase Inhibitors: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance patterns of novel therapeutic compounds. Using "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" as a representative investigational compound, we will explore the experimental design and methodologies required to assess its efficacy against acquired resistance to established drugs targeting similar pathways. While specific data on this particular molecule is not extensively available in public literature, its structural motifs are characteristic of a class of kinase inhibitors. For instance, the aminopyridine core linked to a piperazine group is a well-established scaffold in the development of anticancer agents, including selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) like Palbociclib.[1] Therefore, this guide will use the CDK4/6 inhibitor class as a relevant case study to illustrate the principles of cross-resistance analysis.
The Imperative of Cross-Resistance Studies in Oncology Drug Discovery
The development of acquired resistance is a significant challenge in cancer therapy. A tumor may develop resistance to a specific drug through various mechanisms, such as mutations in the drug's target, activation of bypass signaling pathways, or increased drug efflux.[2] Understanding whether this acquired resistance to one drug confers resistance to other, structurally similar or mechanistically related drugs—a phenomenon known as cross-resistance—is critical.[2][3][4] Conversely, the discovery of collateral sensitivity, where resistance to one drug increases sensitivity to another, can open up new therapeutic strategies.[3]
This guide will delineate a robust, self-validating experimental workflow to assess the cross-resistance profile of our investigational compound, "this compound," in the context of acquired resistance to a known CDK4/6 inhibitor.
Experimental Design: A Multi-faceted Approach
A rigorous cross-resistance study hinges on a well-defined experimental plan. The following sections outline the key components of such a plan, from the selection of appropriate cellular models to the specific assays used for data generation.
Selection of Cellular Models and Reference Compounds
To initiate a cross-resistance study, a pair of isogenic cell lines is ideal: a parental, drug-sensitive cell line and a subline that has acquired resistance to a standard-of-care agent. For our purposes, we will consider a cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., a hormone receptor-positive breast cancer cell line) and its derived counterpart with acquired resistance to a first-generation CDK4/6 inhibitor.
Our comparison will involve the following compounds:
-
Investigational Compound: this compound
-
Reference Compound A: A well-characterized, first-generation CDK4/6 inhibitor (e.g., Palbociclib)
-
Reference Compound B: A second- or next-generation CDK4/6 inhibitor with a distinct chemical scaffold or a broader kinase inhibition profile.
-
Control Compound: A cytotoxic agent with a completely different mechanism of action (e.g., a topoisomerase inhibitor) to assess for general mechanisms of drug resistance.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process begins with the generation of a resistant cell line, followed by a comparative analysis of the sensitivity of both the parental and resistant lines to the panel of selected compounds.
Caption: Experimental workflow for cross-resistance studies.
Detailed Methodologies
The following protocols provide step-by-step instructions for the key experiments in this guide. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Exposure: Treat the cells with the reference compound (e.g., a first-generation CDK4/6 inhibitor) at a concentration equivalent to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed proliferation, increase the drug concentration in a stepwise manner. Allow the cells to adapt and recover at each new concentration before proceeding to the next.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of the drug, isolate and expand single-cell clones.
-
Validation of Resistance: Characterize the resistance of the selected clones by determining the IC50 of the reference compound and comparing it to the IC50 in the parental cell line. A significant shift in IC50 indicates acquired resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the investigational compound and the reference/control compounds for a specified period (e.g., 72 hours). Include wells with untreated cells as a control for 100% viability and wells with media only for background subtraction.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6][7]
-
Data Analysis: After subtracting the background absorbance, normalize the data to the untreated control wells to determine the percentage of cell viability for each compound concentration.
Protocol 3: IC50 Determination and Resistance Index Calculation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[9]
-
IC50 Calculation: The IC50 value is the concentration of the compound that results in 50% inhibition of cell viability.[8][9]
-
Resistance Index (RI) Calculation: The RI is a quantitative measure of the degree of resistance. It is calculated as follows:
-
RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
Data Presentation and Interpretation
The results of the cross-resistance study should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical IC50 Values and Resistance Indices
| Compound | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Index (RI) | Interpretation |
| Investigational Compound | 15 | 300 | 20.0 | Cross-resistant |
| Reference Compound A | 10 | 500 | 50.0 | Resistant |
| Reference Compound B | 25 | 40 | 1.6 | Not cross-resistant |
| Control Compound | 5 | 6 | 1.2 | Not cross-resistant |
Interpretation of Results:
-
RI ≈ 1: No change in sensitivity.
-
RI > 2-3: Indicates resistance. A higher RI value signifies a greater degree of resistance.
-
RI < 1: Indicates collateral sensitivity.
In the hypothetical data presented above, the resistant cell line shows significant resistance to both the investigational compound and Reference Compound A, indicating cross-resistance. However, it remains sensitive to Reference Compound B, suggesting that this compound may be effective in overcoming the acquired resistance to the first-generation inhibitor. The lack of resistance to the control compound suggests that the resistance mechanism is specific to the class of compounds being tested and not a general drug resistance mechanism.
Mechanistic Insights: The CDK4/6-Rb Pathway
To understand the potential mechanisms of resistance, it is essential to consider the signaling pathway targeted by the compounds. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase.
Caption: Simplified CDK4/6-Rb signaling pathway.
Resistance to CDK4/6 inhibitors can arise from various alterations within this pathway, including loss of Rb, amplification of CDK6, or upregulation of Cyclin E1. Further molecular analysis of the resistant cell lines would be necessary to elucidate the specific mechanisms at play.
Conclusion
This guide provides a comprehensive framework for conducting cross-resistance studies for novel kinase inhibitors. By employing a systematic approach that includes the generation of resistant cell lines, robust cell viability assays, and careful data analysis, researchers can gain critical insights into the potential clinical utility of their investigational compounds. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for preclinical drug development programs.
References
- 1. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]
- 2. Cross-resistance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Introduction: Beyond the Synthesis
For researchers and drug development professionals, the lifecycle of a chemical intermediate like 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS No. 866620-36-2) extends far beyond its use in a reaction.[1][2] Its proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. We will move beyond a simple checklist to explain the scientific rationale behind each procedure, ensuring a self-validating and trustworthy safety system for your laboratory.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly prevalent, we can construct a reliable hazard profile by analyzing its structural components—a pyridinamine core and a piperazine ring—and data from close analogs.
The pyridinamine structure suggests potential toxicity, while the piperazine moiety can cause skin and respiratory sensitization.[3][4] A closely related analog, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, provides aggregated GHS data that serves as a strong surrogate for risk assessment.[5]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [5] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin | [5] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | |
Disclaimer: This table is based on data from structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) office for a definitive waste characterization.
Section 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensuring personal and environmental protection is paramount. The potential for skin corrosion, eye damage, and toxicity necessitates stringent adherence to PPE protocols.
Essential PPE:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Eye Protection: Use splash goggles or a full-face shield to protect against splashes.[6]
-
Lab Coat: A flame-retardant lab coat is mandatory to protect against skin contact.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is required.
Handling and Storage Precautions:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[7]
-
Store waste in a cool, dry, and well-ventilated area designated for hazardous waste.[3][8]
-
Keep waste containers away from incompatible materials, especially strong acids and oxidizing agents, to prevent hazardous reactions.[8][9]
Section 3: Disposal Workflow and Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram and detailed steps provide a clear path from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Methodology
-
Waste Identification and Segregation:
-
Characterize the Waste: Determine the form of the waste. Is it the pure solid compound, dissolved in a solvent, or residual contamination on labware (e.g., weigh boats, gloves, vials)?
-
Segregate Immediately: This is the most critical step to prevent dangerous reactions. Amine compounds are basic and can react violently with acids.[9] Keep this waste stream separate from all other chemical wastes, especially acids and oxidizing agents.[8]
-
-
Containerization:
-
Choose a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[8]
-
Solid vs. Liquid Waste:
-
For solid waste (pure compound, contaminated gloves, etc.), place it directly into the designated solid waste container.
-
For solutions, use a dedicated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS office.
-
-
Empty Original Containers: The original product container is considered hazardous waste unless triple-rinsed.[9] The rinsate from cleaning must be collected and disposed of as hazardous liquid waste.[6] After proper rinsing, deface the label and dispose of the container according to institutional policy.[6][10]
-
-
Labeling:
-
Clarity is Key: Proper labeling is a regulatory requirement and essential for safety.[9] The label must be securely affixed to the container and include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all components and their approximate concentrations if it is a mixture.
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosive symbol).
-
The date of accumulation.
-
-
-
Storage and Final Disposal:
-
Satellite Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic.[6]
-
Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][11] Amines and their derivatives can be harmful to aquatic life and interfere with wastewater treatment processes.[8] The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8] They are equipped to handle and dispose of chemical waste in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[9]
-
Section 4: Emergency Spill Procedures
Preparedness for accidental spills is crucial.[8]
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid raising dust.[6]
-
Carefully sweep or scoop the material into the hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Prevent entry into the area.
-
Provide responders with the Safety Data Sheet (or this guide) upon their arrival.
-
By adhering to this comprehensive guide, laboratory professionals can ensure that the entire lifecycle of this compound is managed with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | 866620-36-2 [chemicalbook.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. epa.gov [epa.gov]
- 5. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicea.com [chemicea.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. research.auburn.edu [research.auburn.edu]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE) when handling 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of structurally similar aminopyridine and piperazine derivatives to establish a conservative and robust safety framework.
The core principle of this guide is to treat this compound as a substance with high acute toxicity and the potential to cause severe skin and eye irritation or burns.[1] This approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment: An Evidence-Based Approach
Structurally related compounds such as 4-Aminopyridine and various substituted piperidinyl-pyridinamines exhibit a range of hazards including:
-
Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[2]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3][4][5]
-
Serious Eye Damage/Irritation: Can cause serious and potentially irreversible eye damage.[2][3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[4][5]
Therefore, all handling of this compound must be conducted with the assumption that it possesses similar hazardous properties.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or another glove with high chemical resistance. This provides robust protection against accidental splashes and allows for the safe removal of the outer glove if contaminated.[6] |
| Eyes/Face | Chemical splash goggles and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield is mandatory when there is a risk of splashes or explosions, and it must be worn over the goggles.[6][7] |
| Body | Flame-resistant lab coat | A lab coat made of materials like Nomex® should be worn and fully buttoned to protect the skin.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood or when aerosols may be generated. A respiratory protection program, including fit testing, is necessary.[2][6] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills.[6] |
Step-by-Step PPE Protocols
Adherence to strict protocols for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: A sequential workflow for correctly donning PPE.
Doffing PPE Workflow
The removal of PPE is a critical step to prevent exposure to contaminants.
Caption: A sequential workflow for the safe removal of PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8][9]
-
Seek immediate medical attention.[8]
Eye Contact:
-
Rinse cautiously with water for several minutes, holding the eyelids open.[4][9]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]
-
Seek immediate medical attention.[8]
Inhalation:
-
If breathing is difficult, provide artificial respiration.
-
Seek immediate medical attention.[8]
Ingestion:
Disposal Plan
Proper disposal of contaminated materials is essential to prevent environmental contamination and secondary exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Contaminated Clothing: Contaminated lab coats and other clothing should be professionally laundered or disposed of as hazardous waste.
All waste disposal must be in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
